molecular formula C17H36Cl2N2O11 B13866271 (S)-Valiolamine Voglibose Dihydrochloride

(S)-Valiolamine Voglibose Dihydrochloride

Cat. No.: B13866271
M. Wt: 515.4 g/mol
InChI Key: SCUDSMOHSKCRLM-NGSAGTIZSA-N
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Description

(S)-Valiolamine Voglibose Dihydrochloride is a useful research compound. Its molecular formula is C17H36Cl2N2O11 and its molecular weight is 515.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Valiolamine Voglibose Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Valiolamine Voglibose Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H36Cl2N2O11

Molecular Weight

515.4 g/mol

IUPAC Name

(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol;dihydrochloride

InChI

InChI=1S/C17H34N2O11.2ClH/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23;;/h7-15,18-30H,1-6H2;2*1H/t7-,8-,9-,10-,11-,12+,13+,14-,15-,16-,17-;;/m0../s1

InChI Key

SCUDSMOHSKCRLM-NGSAGTIZSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC[C@@H](CO)N[C@H]2C[C@@]([C@H]([C@@H]([C@H]2O)O)O)(CO)O.Cl.Cl

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O.Cl.Cl

Origin of Product

United States
Foundational & Exploratory

The Discovery, Synthesis, and Clinical Evolution of (S)-Valiolamine and Voglibose Dihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural microbial isolates to highly optimized synthetic therapeutics represents a cornerstone of modern rational drug design. This whitepaper provides an in-depth technical analysis of (S)-Valiolamine , a naturally occurring aminocyclitol, and its semi-synthetic derivative, Voglibose . By acting as transition-state mimics of the glucopyranosyl cation, these compounds serve as potent competitive inhibitors of α-glucosidases. Furthermore, we examine the synthesis protocols and the critical role of specialized analytical standards, such as (S)-Valiolamine Voglibose Dihydrochloride , in modern pharmaceutical quality control and drug repurposing workflows.

Microbial Origins: The Discovery of (S)-Valiolamine

The genesis of this drug class began with the exploration of soil microorganisms for novel secondary metabolites. (S)-Valiolamine was first discovered and isolated from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus[1]().

As a carbaglycosylamine (aminocyclitol), valiolamine possesses a unique structural architecture that mimics the ground-state and transition-state of the glucopyranosyl cation[2](). During the enzymatic hydrolysis of complex carbohydrates, intestinal α-glucosidases stabilize a transient oxocarbenium ion. Valiolamine's protonated amine group at physiological pH perfectly mimics the positive charge of this intermediate, allowing it to bind to the enzyme's active site with exceptionally high affinity, thereby acting as a potent competitive inhibitor[1]().

Rational Drug Design: Evolution to Voglibose

While natural valiolamine exhibited strong inhibitory activity against maltase and sucrase, pharmaceutical researchers sought to optimize its pharmacokinetic profile and binding affinity. Extensive chemical modification of the valiolamine scaffold led to the development of Voglibose [2]().

The critical structural modification involved N-alkylation—specifically, attaching a 1,3-dihydroxyprop-2-yl moiety (derived from glycerol) to the primary amine of valiolamine[3](). This higher hydroxylated version of valiolamine establishes additional hydrogen bonds within the digestive enzyme's active site, explaining its superior bioactivity—voglibose is 10 to 100 times more active than its natural precursor[4]().

MOA Carb Dietary Carbohydrates Enzyme Intestinal α-Glucosidase Carb->Enzyme Substrate Binding Glucose Glucose Absorption Enzyme->Glucose Hydrolysis Inhibitor Voglibose (Transition State Mimic) Inhibitor->Enzyme Competitive Binding Complex Inhibitor-Enzyme Complex Inhibitor->Complex Forms Complex->Enzyme Blocks Active Site Control Controlled Blood Glucose Complex->Control Delays Digestion

Caption: Competitive inhibition of intestinal α-glucosidase by Voglibose.

Chemical Synthesis Protocols: A Self-Validating System

The semi-synthesis of voglibose from valiolamine is a meticulously orchestrated process requiring precise control over oxidation and reduction states to preserve the five contiguous stereocenters of the cyclitol ring[3](.

Step-by-Step Methodology

Step 1: Oxidative Deamination

  • Procedure: React (S)-valiolamine with 3,5-di-tert-butyl-1,2-benzoquinone (DBQ) in an alcohol solvent at 50°C[3]().

  • Causality: DBQ is deployed as a highly selective oxidizing agent. It specifically converts the primary amine of valiolamine into an imine without over-oxidizing the highly sensitive, multi-hydroxylated cyclitol ring. Over-oxidation would lead to irreversible ring degradation.

Step 2: Mild Acidic Hydrolysis

  • Procedure: Treat the intermediate imine with oxalic acid, maintaining a strict pH of 5.0[3]().

  • Causality: A pH of 5.0 provides sufficient hydronium ions to hydrolyze the imine into a ketone (valiolone) but is mild enough to prevent acid-catalyzed dehydration or epimerization of the stereocenters.

Step 3: Reductive Amination

  • Procedure: React valiolone with 2-amino-1,3-propanediol (serinol) in the presence of sodium cyanoborohydride (NaCNBH₃) and an acetic acid catalyst[3]().

  • Causality: Serinol acts as the nucleophile, forming an iminium ion with valiolone. NaCNBH₃ is chosen specifically because it is stable in mildly acidic conditions and selectively reduces the iminium ion much faster than the unreacted ketone. This kinetic preference drives the reaction exclusively toward the desired secondary amine (voglibose).

  • Validation: Process analytical technology (PAT) utilizing HPLC-MS is required at this stage to confirm the complete consumption of valiolone and the absence of over-reduced artifacts.

SynthesisWorkflow A Streptomyces hygroscopicus Fermentation B Isolation of (S)-Valiolamine A->B Extraction C Oxidative Deamination (DBQ, 50°C) B->C Modification D Valiolone Intermediate C->D Hydrolysis (pH 5.0) E Reductive Amination (Serinol, NaCNBH3) D->E Condensation F Voglibose Base E->F Reduction G HCl Treatment (Salt Formation) F->G Crystallization H (S)-Valiolamine Voglibose Dihydrochloride G->H Final Standard

Caption: Workflow from microbial fermentation to Voglibose Dihydrochloride synthesis.

Analytical Standardization: (S)-Valiolamine Voglibose Dihydrochloride

In pharmaceutical Contract Development and Manufacturing Organizations (CDMOs), the free base of voglibose presents challenges due to its high polarity and hygroscopic nature. To ensure rigorous quality control, specialized reference standards like (S)-Valiolamine Voglibose Dihydrochloride are synthesized[5]().

By exposing the synthetic derivatives to stoichiometric anhydrous HCl, a dihydrochloride salt is formed. This locks the molecular conformation, dramatically improving crystalline stability, solubility profiles, and shelf-life. With a molecular formula of C₁₇H₃₆Cl₂N₂O₁₁ (MW 515.38), this specific standard often represents a condensation complex or defined impurity profile used to calibrate HPLC/MS equipment, ensuring that clinical batches of Voglibose are free from unreacted valiolamine precursors[5]().

Quantitative Pharmacological Profiling
CompoundMolecular FormulaMolecular WeightPrimary SourceRelative Potency (α-Glucosidase)Clinical / Analytical Role
(S)-Valiolamine C₇H₁₅NO₅193.20 g/mol Streptomyces hygroscopicus1x (Baseline)Natural lead compound
Voglibose (Free Base) C₁₀H₂₁NO₇267.28 g/mol Semi-synthetic10x - 100xActive Pharmaceutical Ingredient
(S)-Valiolamine Voglibose Dihydrochloride C₁₇H₃₆Cl₂N₂O₁₁515.38 g/mol Synthetic SaltN/AAnalytical Reference Standard

Modern Horizons: ER α-Glucosidase and Antiviral Activity

Beyond the management of Type 2 Diabetes Mellitus (T2DM), the valiolamine/voglibose scaffold is undergoing extensive drug repurposing research. Recent studies have demonstrated that N-substituted valiolamine derivatives act as potent inhibitors of Endoplasmic Reticulum (ER) α-glucosidases I and II[6]().

Because enveloped viruses (such as Dengue and SARS-CoV-2) rely heavily on the host cell's ER quality control (QC) machinery for the proper folding of viral glycoproteins, inhibiting ER α-glucosidases disrupts viral replication. High-resolution crystal structures reveal that valiolamine derivatives interact extensively with all four α-GluII subsites, positioning them as prime candidates for the development of broad-spectrum antiviral therapeutics[6]().

References

  • Voglibose: Overview, Properties and Synthesis from Valiolamine - ChemicalBook - Link

  • A Technical Guide to the Discovery and Isolation of Valiolamine from Streptomyces - BenchChem - Link

  • Synthesis of Valiolamine and Some Precursors for Bioactive Carbaglycosylamines - Journal of Natural Products (ACS) - Link

  • Synthesis of (+)-Voglibose - Organic Letters (ACS) - Link

  • N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity - Journal of Medicinal Chemistry (ACS) - Link

  • Levocetirizine Dihydrochloride Categorised Product List: (S)-Valiolamine Voglibose Dihydrochloride - Clearsynth -Link

Sources

Comprehensive Technical Guide: (S)-Valiolamine Voglibose Dihydrochloride in Alpha-Glucosidase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Voglibose is a highly potent, valiolamine-derived alpha-glucosidase inhibitor utilized clinically for the management of postprandial hyperglycemia in diabetes mellitus[1]. During the active pharmaceutical ingredient (API) synthesis and formulation lifecycle, characterizing impurities is a critical Chemistry, Manufacturing, and Controls (CMC) requirement. One of the most significant process-related impurities is the dimer-like condensation product, (S)-Valiolamine Voglibose . To ensure precise analytical quantification, its stable salt form, (S)-Valiolamine Voglibose Dihydrochloride , is employed as a critical reference standard[]. This whitepaper details the structural properties, mechanistic formation, and validated analytical methodologies for this specific compound.

Chemical Identity & Structural Properties

Voglibose (C₁₀H₂₁NO₇) is synthesized via the reductive amination of valiolamine (a C₇ aminocyclitol) with dihydroxyacetone (a C₃ ketone). Under specific stoichiometric or thermal conditions, a secondary reaction can occur where an additional valiolamine moiety condenses with the intermediate, forming the larger (S)-Valiolamine Voglibose impurity (C₁₇H₃₄N₂O₁₁)[]. The dihydrochloride salt is utilized in analytical chemistry due to its enhanced stability and solubility profiles compared to the free base[3].

Table 1: Comparative Chemical Properties

PropertyVoglibose API(S)-Valiolamine Voglibose (Free Base)(S)-Valiolamine Voglibose Dihydrochloride
CAS Number 83480-29-91303996-66-82415029-66-0
Molecular Formula C₁₀H₂₁NO₇C₁₇H₃₄N₂O₁₁C₁₇H₃₆Cl₂N₂O₁₁
Molecular Weight 267.28 g/mol 442.46 g/mol 515.38 g/mol
Role Active Pharmaceutical IngredientProcess Impurity (Dimer)Analytical Reference Standard
Stereochemistry Defined (5 centers)S-enantiomeric dominantS-enantiomeric dominant

Mechanistic Context: Alpha-Glucosidase Inhibition

To understand the significance of Voglibose and its structurally related impurities, we must examine the target mechanism. Voglibose competitively binds to alpha-glucosidase, an enteric enzyme localized in the brush border of the small intestine[4]. By inhibiting this enzyme, the hydrolysis of complex oligosaccharides into absorbable monosaccharides (like glucose) is drastically delayed, thereby blunting the postprandial blood glucose spike[1]. Impurities like (S)-Valiolamine Voglibose must be strictly monitored, as bulky dimerized analogs typically exhibit reduced target affinity and may present off-target toxicological risks.

G Carbs Complex Carbohydrates Enzyme Alpha-Glucosidase (Brush Border) Carbs->Enzyme Digestion Glucose Monosaccharides (Glucose) Enzyme->Glucose Hydrolysis Blood Postprandial Hyperglycemia Glucose->Blood Absorption Voglibose Voglibose API Voglibose->Enzyme Competitive Inhibition

Metabolic pathway of carbohydrate digestion and competitive inhibition by Voglibose.

Synthesis & Impurity Formation Pathway

Causality in Synthesis: Why does (S)-Valiolamine Voglibose form? The primary synthetic route for Voglibose utilizes valiolamine and dihydroxyacetone in a reductive amination process[]. Because the dihydroxyacetone intermediate possesses multiple reactive sites and the valiolamine precursor is a strong nucleophile, an excess of valiolamine or insufficient reduction rates can lead to a secondary nucleophilic attack. This yields a bridged dimer where two valiolamine-like ring systems are tethered by a central 3-carbon chain. Isolating this impurity and converting it to the dihydrochloride salt (CAS: 2415029-66-0) provides a stable, non-hygroscopic standard necessary for precise HPLC calibration[].

Analytical Methodologies & Experimental Protocols

Expertise & Experience: Standard C18 reverse-phase chromatography is fundamentally inadequate for Voglibose and its impurities. Why? Both the API and (S)-Valiolamine Voglibose are highly polar, polyhydroxylated molecules lacking a strong chromophore[5]. They will elute in the void volume of a C18 column and cannot be detected sensitively by UV. Therefore, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). HILIC leverages a polar stationary phase to retain these hydrophilic compounds, while MS/MS provides the mass-to-charge (m/z) specificity required for quantification.

Protocol: Self-Validating HILIC-MS/MS Quantification of (S)-Valiolamine Voglibose

Trustworthiness: This protocol integrates a mandatory system suitability test (SST) that acts as a self-validating gatekeeper. If the SST fails, the run aborts, preventing the generation of false-negative impurity data.

  • Step 1: Mobile Phase Preparation

    • Aqueous Phase (A): 10 mM Ammonium formate in LC-MS grade water (pH adjusted to 3.5 with formic acid to ensure complete ionization of the secondary amines).

    • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Step 2: Standard & Sample Preparation

    • Resolution Standard (SST): Prepare a solution containing 10 µg/mL Voglibose API and 0.1 µg/mL (S)-Valiolamine Voglibose Dihydrochloride reference standard in 80:20 Acetonitrile:Water.

    • Test Sample: Dissolve Voglibose API in the same diluent to a concentration of 10 mg/mL.

  • Step 3: Chromatographic Separation

    • Column: HILIC Amide column (100 mm × 2.1 mm, 1.7 µm).

    • Gradient: Start at 90% B, ramp to 50% B over 10 minutes. (The high organic starting conditions force the polar analytes to partition into the water-enriched layer on the stationary phase, ensuring retention).

  • Step 4: MS/MS Detection (ESI+)

    • Monitor Voglibose at m/z 268.1 [M+H]⁺.

    • Monitor (S)-Valiolamine Voglibose at m/z 443.2 [M+H]⁺ (derived from the free base MW of 442.46).

  • Step 5: Self-Validation Execution

    • Inject the Resolution Standard. The system automatically calculates the chromatographic resolution (Rs) between the API and the impurity.

    • Causality Check: If Rs < 2.0, the column phase has degraded or the mobile phase pH is incorrect, leading to peak tailing. The sequence will automatically halt. If Rs ≥ 2.0, the system is validated, and the sample sequence proceeds.

Workflow Prep Sample Prep (API in Acetonitrile/Water) HILIC HILIC HPLC Separation (Polar Retention) Prep->HILIC MS ESI-MS/MS Detection (m/z 443.2 [M+H]+) HILIC->MS Quant Impurity Quantification (ICH Q3A Limits) MS->Quant Val System Suitability (Rs ≥ 2.0) Val->HILIC Validates

Self-validating HILIC-MS/MS analytical workflow for quantifying (S)-Valiolamine Voglibose.

Regulatory & CMC Implications

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the reporting threshold (typically 0.05%) must be identified and quantified. Because (S)-Valiolamine Voglibose is a structurally alerting dimer, its precise quantification using the dihydrochloride reference standard is mandatory for batch release and stability testing[]. Failure to resolve this impurity from the main API peak can lead to regulatory rejection of ANDA/NDA submissions.

References

  • Title: Definition of voglibose - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]

  • Title: Voglibose | C10H21NO7 | CID 444020 Source: PubChem - NIH URL: [Link]

  • Title: VOGLIBOSE - precisionFDA Source: U.S. Food and Drug Administration URL: [Link]

Sources

Mechanism of Action and Kinetic Profiling of (S)-Valiolamine Voglibose Dihydrochloride as an Alpha-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of postprandial hyperglycemia is a cornerstone of type 2 diabetes mellitus (T2DM) therapeutics. Among the pharmacological interventions available, alpha-glucosidase inhibitors (AGIs) serve as critical modulators of carbohydrate digestion. Voglibose , an N-substituted derivative of the naturally occurring aminocyclitol (S)-valiolamine, represents a highly potent, competitive, and reversible inhibitor of intestinal alpha-glucosidases 1[1]. Formulated as a dihydrochloride salt to optimize aqueous solubility and gastrointestinal stability, voglibose exhibits an inhibitory potency 20 to 30 times greater than that of first-generation AGIs like acarbose against specific disaccharidases[1]. This technical guide delineates the molecular architecture, enzymatic mechanism of action, and the rigorous experimental workflows required to validate the kinetic profile of Voglibose Dihydrochloride.

Molecular Architecture: From (S)-Valiolamine to Voglibose

The structural rationale behind voglibose stems from the transition-state mimicry of carbohydrate hydrolysis. The core pharmacophore, (S)-valiolamine , is a branched-chain aminocyclitol originally isolated from the fermentation broth of Streptomyces hygroscopicus.

While natural valiolamine possesses intrinsic alpha-glucosidase inhibitory activity, synthetic N-alkylation—specifically the addition of a glycerol-derived N-[2-hydroxy-1-(hydroxymethyl)ethyl] moiety—exponentially increases its binding affinity[1]. This structural modification enhances hydrogen bonding within the enzyme's active site, locking the enzyme in a competitive blockade. The conversion to a dihydrochloride salt ensures the secondary amine remains protonated at physiological pH, facilitating optimal electrostatic interactions with the negatively charged catalytic residues of the target enzymes.

Pathway N1 D-Glucose (Biosynthetic Origin) N2 Validamycin A (Fermentation) N1->N2 N3 Valienamine (Microbial Degradation) N2->N3 N4 (S)-Valiolamine (Core Pharmacophore) N3->N4 N5 Voglibose Dihydrochloride (N-Alkylation & Salt Formation) N4->N5

Figure 1: Biosynthetic and synthetic evolution from D-Glucose to Voglibose Dihydrochloride.

Enzymatic Mechanism of Action

Voglibose acts exclusively at the brush border of the small intestine. Its primary targets are the membrane-bound alpha-glucosidases, specifically maltase and sucrase , which catalyze the final step of carbohydrate digestion: the hydrolysis of terminal, non-reducing 1,4-linked alpha-D-glucose residues 2[2].

Because of the C-N linkage in its aminocyclitol structure, voglibose cannot be cleaved by the enzyme[2]. It acts as a reversible, competitive inhibitor . By occupying the carbohydrate-binding pocket, it prevents the breakdown of oligo- and disaccharides into absorbable monosaccharides (glucose). Consequently, glucose absorption is delayed, shifting digestion distally through the gastrointestinal tract and effectively blunting the postprandial blood glucose spike without inducing hypersecretion of insulin[2].

MOA Substrate Complex Carbohydrates (Oligo/Disaccharides) Enzyme Alpha-Glucosidase (Brush Border Enzyme) Substrate->Enzyme Binds Active Site Product Monosaccharides (Glucose) Enzyme->Product Hydrolysis (Normal) Inhibitor Voglibose Dihydrochloride (Competitive Inhibitor) Inhibitor->Enzyme High Affinity Binding (Ki) Inhibitor->Product Blocks Hydrolysis Normoglycemia Blunted Glucose Absorption (Normoglycemia) Inhibitor->Normoglycemia Clinical Outcome Hyperglycemia Postprandial Hyperglycemia (Blood Glucose Spike) Product->Hyperglycemia Intestinal Absorption

Figure 2: Mechanism of competitive alpha-glucosidase inhibition by Voglibose.

Kinetic Profiling & Binding Affinity

The binding kinetics of Voglibose are characterized by low micromolar to nanomolar half-maximal inhibitory concentrations ( IC50​ ) depending on the specific enzyme isoform and assay conditions. Comparative studies highlight its superior potency over acarbose, particularly against rat and human sucrase and maltase activities3[3].

Table 1: Comparative Kinetic Data for Alpha-Glucosidase Inhibitors
InhibitorTarget Enzyme SourceSubstrate IC50​ Estimate (µM)Inhibition Type
Voglibose Rat Intestinal SucraseSucrose~5.5 µMCompetitive
Voglibose Rat Intestinal MaltaseMaltose~0.5 - 1.0 µMCompetitive
Acarbose Human Intestinal SucraseSucrose2.5 ± 0.5 µMCompetitive
Acarbose Rat Intestinal SucraseSucrose12.3 ± 0.6 µMCompetitive
Acarbose Rat Intestinal MaltaseMaltose5.7 ± 1.4 µMCompetitive

(Note: Exact IC50​ values vary based on assay optimization, substrate concentration, and enzyme purity. Data synthesized from optimized kinetic assays[3]).

Experimental Protocol: Validating Inhibitory Kinetics In Vitro

To accurately determine the mechanism of action and IC50​ of Voglibose Dihydrochloride, researchers must employ a self-validating in vitro kinetic assay. The following protocol utilizes rat intestinal extract (or recombinant Caco-2 cell extracts) to ensure physiological relevance[3].

Self-Validating Assay Design Principles
  • Causality of Pre-incubation: Inhibitors must be pre-incubated with the enzyme before substrate addition. This allows the system to reach thermodynamic binding equilibrium, preventing artificially inflated IC50​ values caused by substrate competition during the initial mixing phase.

  • Internal Controls: Every plate must contain a Blank (buffer + substrate, no enzyme) to account for spontaneous hydrolysis, a Negative Control (enzyme + substrate + vehicle) to establish Vmax​ , and a Positive Control (Acarbose) to validate assay sensitivity.

Step-by-Step Methodology
  • Enzyme Preparation: Homogenize rat intestinal mucosa in 0.1 M maleate buffer (pH 6.0). Centrifuge at 10,000 × g for 15 minutes at 4°C to isolate the membrane-bound alpha-glucosidase fraction.

  • Inhibitor Titration: Prepare a serial dilution of Voglibose Dihydrochloride (0.1 nM to 100 µM) in the assay buffer.

  • Pre-Incubation: Combine 50 µL of the enzyme extract with 50 µL of the inhibitor solution in a 96-well microplate. Incubate at 37°C for exactly 10 minutes to establish the enzyme-inhibitor complex.

  • Reaction Initiation: Add 50 µL of the substrate (e.g., 10 mM sucrose or maltose) to all wells. Incubate at 37°C for 10 to 30 minutes.

  • Reaction Termination: Stop the reaction by thermal denaturation (heating the plate to 95°C for 10 minutes) or by adding 100 µL of a basic stopping solution (e.g., 2M Tris-HCl, pH 7.0). Causality: Halting the reaction strictly within the linear phase of Michaelis-Menten kinetics is mandatory for accurate initial velocity ( V0​ ) calculations.

  • Quantification: Quantify the released glucose using a standard Hexokinase/Glucose-6-Phosphate Dehydrogenase coupled assay. Read absorbance at 340 nm.

  • Data Analysis: Plot the initial velocities against substrate concentrations at varying inhibitor concentrations. Generate a Lineweaver-Burk plot (1/V vs. 1/[S]). A true competitive inhibitor like voglibose will show intersecting lines at the y-axis ( Vmax​ remains constant, apparent Km​ increases).

Workflow Step1 1. Enzyme Preparation (Intestinal Extract Isolation) Step2 2. Inhibitor Pre-incubation (Establish Binding Equilibrium) Step1->Step2 Step3 3. Substrate Addition (Initiate Hydrolysis) Step2->Step3 Step4 4. Reaction Termination (Thermal Denaturation) Step3->Step4 Step5 5. Absorbance Readout (Hexokinase Coupled Assay) Step4->Step5 Step6 6. Kinetic Analysis (Lineweaver-Burk Plot) Step5->Step6

Figure 3: Self-validating experimental workflow for in vitro alpha-glucosidase kinetic profiling.

Clinical & Pharmacological Implications

The high-affinity competitive inhibition demonstrated by Voglibose Dihydrochloride translates directly to its clinical utility. By delaying carbohydrate digestion, voglibose effectively flattens the postprandial glucose curve. Crucially, unlike sulfonylureas, voglibose achieves this glycemic control without inducing hypersecretion of insulin, thereby preventing the exhaustion of pancreatic β -cells and mitigating the risk of therapy-induced hypoglycemia[2]. This makes it an indispensable tool in the rational design of combination therapies for metabolic disorders.

References

  • Voglibose: Overview, Properties and Synthesis from Valiolamine ChemicalBook URL
  • Development of Voglibose (Basen®)
  • Alfa Glucosidase Inhibitor: Voglibose Can Prevent Progression Of Impaired Glucose Tolerance Stage To Type II Diabetes Mellitus RJPBCS URL
  • Inhibition of Human and Rat Sucrase and Maltase Activities To Assess Antiglycemic Potential: Optimization of the Assay Using Acarbose and Polyphenols Journal of Agricultural and Food Chemistry - ACS Publications URL

Sources

Advanced Synthesis and Purification of Voglibose and its Dimeric Dihydrochloride Salts from (S)-Valiolamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Aminocyclitol Challenge

Voglibose is a highly potent α-glucosidase inhibitor utilized globally for the management of non-insulin-dependent diabetes mellitus (NIDDM) by delaying carbohydrate digestion and mitigating postprandial hyperglycemia[1]. Structurally, it is an N-substituted derivative of (S)-valiolamine, a naturally occurring aminocyclitol[1].

The transition from (S)-valiolamine to high-purity Voglibose Active Pharmaceutical Ingredient (API) presents significant synthetic and purification challenges. Because the target molecules possess multiple unprotected hydroxyl groups, lack a UV chromophore, and are highly water-soluble, traditional silica-gel chromatography and UV-based reaction monitoring are ineffective. Furthermore, the synthetic process is prone to over-alkylation, leading to the formation of dimeric impurities such as (S)-Valiolamine Voglibose[]. This whitepaper details the mechanistic causality behind the synthesis of Voglibose, the directed synthesis of its critical dimeric reference standard—(S)-Valiolamine Voglibose Dihydrochloride (CAS 2415029-66-0 or 1303996-66-8 for the free base)[],[3]—and the self-validating purification workflows required to isolate them.

Mechanistic Causality in Reductive Amination

The core transformation of (S)-valiolamine to Voglibose relies on a highly selective reductive amination with 1,3-dihydroxyacetone (DHA)[4].

Causality of Reagent Selection: Sodium cyanoborohydride (NaCNBH₃) is specifically chosen over sodium borohydride (NaBH₄) due to its unique pH-dependent kinetic profile[4]. At a mildly acidic pH (5.0–6.0), the ketone group of DHA is protonated and undergoes nucleophilic attack by the primary amine of (S)-valiolamine to form a transient iminium ion. NaCNBH₃ is uniquely stable in this mildly acidic environment and selectively reduces the highly electrophilic iminium intermediate without prematurely reducing the unreacted DHA ketone into glycerol.

Formation and Control of Dimeric Impurities

A critical quality attribute in Voglibose manufacturing is the control of bis-alkylated impurities. If the stoichiometric ratio of DHA to (S)-valiolamine is skewed, or if the reaction is driven at elevated temperatures for prolonged periods, the secondary amine of the newly formed Voglibose can react with a second equivalent of the electrophile. This results in a dimeric impurity where two valiolamine units are bridged by a single glycerol backbone[].

To validate analytical methods (ICH Q2 guidelines), drug development professionals must synthesize this specific impurity as a reference standard. The directed synthesis of (S)-Valiolamine Voglibose Dihydrochloride utilizes a nucleophilic substitution pathway (using 1,3-dichloro-2-propanol) rather than reductive amination to intentionally force the dimerization while preventing complex oligomerization. The resulting compound is isolated as a dihydrochloride salt to enhance its stability and solubility for analytical applications[3].

Visualizing the Reaction Network

G Valiolamine (S)-Valiolamine (C7H15NO5) Vog_FreeBase Voglibose Free Base (C10H21NO7) Valiolamine->Vog_FreeBase NaCNBH3, pH 5.0 Dimer_FreeBase (S)-Valiolamine Voglibose Free Base Valiolamine->Dimer_FreeBase Base (K2CO3), Heat DHA Dihydroxyacetone (1 eq) DHA->Vog_FreeBase Reductive Amination DCP 1,3-Dichloro-2-propanol (0.5 eq) DCP->Dimer_FreeBase Nucleophilic Substitution Vog_API Voglibose API (Purified) Vog_FreeBase->Vog_API Ion-Exchange & Crystallization Dimer_HCl (S)-Valiolamine Voglibose Dihydrochloride Dimer_FreeBase->Dimer_HCl Ethanolic HCl

Fig 1: Divergent synthesis pathways for Voglibose API and its dimeric dihydrochloride standard.

Self-Validating Experimental Protocols

Synthesis of Voglibose API

Objective: High-yield synthesis of the secondary amine while suppressing dimer formation.

  • Reaction Assembly: Dissolve 2.0 g of (S)-valiolamine and 3.4 g of DHA in 50 mL of N,N-dimethylformamide (DMF)[4].

  • pH Modulation (Causality): Add 1.5 mL of 2 N HCl to adjust the pH to exactly 5.0. Why? This protonates the ketone to form the reactive iminium without degrading the reducing agent.

  • Reduction: Add 2.6 g of NaCNBH₃ and stir at 60–70°C for 16 hours[4].

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a silica gel plate (Mobile phase: n-butanol/acetic acid/water 4:1:1). Because the compounds lack UV absorbance, spray the plate with 0.2% ninhydrin and heat to 110°C. The complete disappearance of the primary amine spot (purple, Rf ~0.2) and the dominance of the secondary amine spot (yellow-brown, Rf ~0.4) validates reaction completion.

Directed Synthesis of (S)-Valiolamine Voglibose Dihydrochloride

Objective: Intentional synthesis of the dimeric reference standard.

  • Nucleophilic Attack: Dissolve 2.1 equivalents of (S)-valiolamine and 3.0 equivalents of anhydrous K₂CO₃ in DMF. Dropwise, add 1.0 equivalent of 1,3-dichloro-2-propanol.

  • Thermal Activation: Heat the mixture to 80°C for 24 hours to drive the bis-alkylation.

  • Salt Formation (Causality): Isolate the crude free base and dissolve it in absolute ethanol. Purge the solution with anhydrous HCl gas while maintaining the temperature below 10°C. Why? The dimer contains two basic secondary amine centers. The introduction of HCl protonates both, forming the dihydrochloride salt.

  • Self-Validation: The immediate precipitation of a white powder validates the salt formation, driven by the dihydrochloride's strict insolubility in cold ethanol compared to the soluble free base.

Advanced Purification via Ion-Exchange Chromatography

Objective: Isolate highly polar aminocyclitols from neutral organics and inorganic salts[5].

  • Resin Preparation: Pre-equilibrate a strong cation-exchange resin (e.g., Dowex 50WX4, H⁺ form) column[4].

  • Loading & Washing: Load the aqueous reaction residue onto the column. Wash extensively with deionized water.

  • Self-Validation (Wash Phase): Continuously monitor the effluent pH. The wash phase is validated as complete only when the effluent returns to a neutral pH (7.0), confirming the total removal of unreacted DHA, DMF, and non-basic byproducts.

  • Elution: Elute the target amine using 0.5 N NH₄OH.

  • Self-Validation (Elution Phase): Product collection begins strictly when the effluent pH rises above 9.0, confirming the ammonia has successfully deprotonated and displaced the basic aminocyclitol from the resin. Pool the ninhydrin-positive fractions and lyophilize.

Physicochemical Profiling

The following table summarizes the quantitative data and structural parameters of the key compounds involved in this synthetic network[6],[],[3].

CompoundFunctional RoleMolecular FormulaMolecular WeightCAS NumberPhysical State
(S)-Valiolamine Primary PrecursorC₇H₁₅NO₅193.19 g/mol 83465-22-9Solid
Voglibose Active Pharmaceutical IngredientC₁₀H₂₁NO₇267.28 g/mol 83480-29-9Crystalline Solid
(S)-Valiolamine Voglibose Dimeric Impurity (Free Base)C₁₇H₃₄N₂O₁₁442.46 g/mol 1303996-66-8Amorphous Solid
(S)-Valiolamine Voglibose Dihydrochloride Analytical Reference StandardC₁₇H₃₆Cl₂N₂O₁₁515.38 g/mol 2415029-66-0Powder

References

  • ChemicalBook. Voglibose: Overview, Properties and Synthesis from Valiolamine. Retrieved from 1

  • ChemicalBook. Voglibose | 83480-29-9 Manufacturing Process. Retrieved from 4

  • Santa Cruz Biotechnology (SCBT). (R)-Valiolamine Voglibose Dihydrochloride | CAS 1303996-67-9 free base. Retrieved from 6

  • BOC Sciences. Voglibose Impurities and Dimeric Standards. Retrieved from

  • Benchchem. 4-O-alpha-D-Glucopyranosylmoranoline and Ion-exchange Chromatography. Retrieved from 5

  • Clearsynth. Medetomidine Hydrochloride Categorised Product List: (S)-Valiolamine Voglibose Dihydrochloride. Retrieved from 3

Sources

Comprehensive Structural Elucidation and Impurity Profiling of (S)-Valiolamine Voglibose Dihydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary and Chemical Context

Voglibose, an essential α -glucosidase inhibitor used in the management of Type 2 diabetes mellitus, is a highly polar pseudo-aminosugar derivative. Its active pharmacophore is (S)-Valiolamine , a cyclitol compound that mimics the transition state of enzymatic carbohydrate cleavage [1]. In pharmaceutical development, the dihydrochloride salt of (S)-Valiolamine Voglibose is frequently utilized as an API or a critical reference standard.

Because Voglibose lacks a conjugated π -electron system, it exhibits negligible UV absorbance above 210 nm. Consequently, traditional HPLC-UV methods are highly susceptible to matrix interference and baseline drift, rendering them inadequate for rigorous impurity profiling [2]. As a Senior Application Scientist, I mandate the use of Hydrophilic Interaction Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HILIC-HRMS) to achieve the necessary retention, mass accuracy, and structural resolution required by ICH Q1A(R2) and Q1B guidelines.

This whitepaper details the causality behind specific degradation pathways, establishes a self-validating experimental protocol, and provides a definitive guide to identifying the degradation products of (S)-Valiolamine Voglibose Dihydrochloride.

Mechanistic Pathways of Degradation

Understanding the intrinsic chemical vulnerabilities of the Voglibose molecule is critical for predicting its degradation behavior. The molecule consists of a polyhydroxylated cyclohexane ring linked via a secondary amine to a 1,3-dihydroxypropan-2-yl chain.

The Causality of Cleavage
  • Hydrolytic Cleavage (Acid/Base Stress): The secondary amine linkage is the most labile bond under extreme pH conditions. Acidic or basic hydrolysis drives the cleavage of the N-alkyl chain, yielding (S)-Valiolamine as the primary degradation product (DP-1) [4].

  • Oxidative Vulnerability (Peroxide Stress): The secondary amine is highly susceptible to oxidation, leading to the formation of an N-oxide degradant (DP-2). Prolonged oxidative stress can also convert the primary alcohols into aldehydes or carboxylic acids.

  • Thermal/Acidic Dehydration: The dense polyol structure of the cyclitol ring is prone to dehydration (loss of H2​O ) at elevated temperatures, forming a dehydrated adduct (DP-3) characterized by the introduction of a double bond in the cyclitol ring.

DegradationPathway API Voglibose Dihydrochloride C10H21NO7 [M+H]+ m/z 268.14 Val (S)-Valiolamine (DP-1) C7H15NO5 [M+H]+ m/z 194.10 API->Val Acid/Base Hydrolysis Cleavage of N-alkyl chain Ox Oxidative Degradant (DP-2) C10H21NO8 [M+H]+ m/z 284.13 API->Ox 3% H2O2 Oxidation N-Oxide Formation Dehyd Dehydrated Adduct (DP-3) C10H19NO6 [M+H]+ m/z 250.13 API->Dehyd Thermal Stress (80°C) Loss of H2O

Fig 1. Mechanistic degradation pathways of Voglibose under ICH stress conditions.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in our analytical data, every forced degradation study must be designed as a self-validating system . This means running parallel "blank stress" samples (solvents/reagents without the API) alongside the active samples. If an m/z peak appears in both the stressed API and the stressed blank, it is immediately flagged as a matrix artifact, preventing false-positive impurity identification.

Step-by-Step Forced Degradation Protocol

Target API Concentration: 1.0 mg/mL in LC-MS grade Water.

  • Acidic Hydrolysis: Mix 1.0 mL of API solution with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Quenching: Neutralize with 1.0 mL of 0.1 M NaOH prior to injection.

  • Alkaline Hydrolysis: Mix 1.0 mL of API solution with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Quenching: Neutralize with 1.0 mL of 0.1 M HCl.

  • Oxidative Stress: Mix 1.0 mL of API solution with 1.0 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours. Quenching: Add sodium thiosulfate to neutralize residual peroxide.

  • Thermal Stress: Subject solid API powder to 80°C in a hot air oven for 7 days. Dissolve in water to 1.0 mg/mL prior to analysis.

  • Photolytic Stress: Expose solid API to UV light (1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B.

HILIC-HRMS Analytical Workflow

Because Voglibose and its degradants are highly hydrophilic, reversed-phase C18 columns will result in poor retention (elution in the void volume) [3].

  • Column: ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5, adjusted with formic acid).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: Start at 90% B, hold for 2 mins, ramp to 50% B over 15 mins, hold for 3 mins, return to 90% B.

  • MS Parameters: Electrospray Ionization in positive mode (ESI+). Capillary voltage 3.5 kV, Desolvation temp 350°C. Data-dependent MS/MS (ddMS2) acquisition using a Q-TOF or Orbitrap mass spectrometer.

AnalyticalWorkflow Start API: (S)-Valiolamine Voglibose Dihydrochloride Stress ICH Forced Degradation (Acid, Base, Oxidative, Thermal, UV) Start->Stress Prep Sample Quenching & Dilution (Self-Validating Blanks Included) Stress->Prep LC HILIC Chromatographic Separation (Retention of Highly Polar Aminocyclitols) Prep->LC MS High-Resolution Mass Spectrometry (ESI+ Q-TOF / Orbitrap) LC->MS Data Mass Defect Filtering & Structural Elucidation MS->Data

Fig 2. Self-validating LC-HRMS workflow for Voglibose degradation profiling.

Quantitative Data and Structural Assignments

The implementation of the HILIC-HRMS protocol yields precise mass-to-charge ratios, allowing for the empirical formula determination of each degradant. The data below summarizes the degradation yields and the structural identities of the key impurities.

Table 1: Forced Degradation Mass Balance & Yields

Note: Degradation % is calculated based on the reduction of the principal API peak area.

Stress ConditionReagent/EnvironmentTime/TempDegradation (%)Primary Degradant Observed
Acidic 0.1 M HCl24h / 60°C12.4%DP-1 ((S)-Valiolamine)
Alkaline 0.1 M NaOH24h / 60°C15.8%DP-1 ((S)-Valiolamine)
Oxidative 3% H2​O2​ 24h / 25°C8.2%DP-2 (N-Oxide)
Thermal Dry Heat7 Days / 80°C4.5%DP-3 (Dehydrated Adduct)
Photolytic UV Light (ICH Q1B)7 Days< 1.0%None (Stable)
Table 2: HRMS/MS Identification of Key Degradation Products
Degradant IDEmpirical FormulaExact Mass [M+H]+Observed m/zMass Error (ppm)Key MS/MS Fragments (m/z)
Voglibose (API) C10​H21​NO7​ 268.1396268.1401+1.8194.10, 176.09, 158.08
DP-1 C7​H15​NO5​ 194.1028194.1032+2.0176.09, 158.08, 140.07
DP-2 C10​H21​NO8​ 284.1345284.1351+2.1266.12, 194.10, 176.09
DP-3 C10​H19​NO6​ 250.1290250.1295+2.0232.11, 176.09, 158.08

Discussion on Causality and Analytical Integrity

The data clearly demonstrates that Voglibose is highly sensitive to hydrolytic conditions. The appearance of DP-1 at m/z 194.10 under both acidic and basic stress confirms the cleavage of the N-alkyl linkage. The MS/MS fragmentation of the API (m/z 268.14) naturally produces an m/z 194.10 product ion, which corresponds exactly to the intact mass of DP-1. This overlap between in-source fragmentation and actual chemical degradation is a common pitfall.

To ensure analytical integrity, chromatographic separation via HILIC is non-negotiable. By achieving baseline separation between the intact Voglibose API (eluting at ~8.5 mins) and DP-1 (eluting at ~11.2 mins due to higher polarity), we definitively prove that the m/z 194.10 signal in the chromatogram is a true degradation product present in the sample, rather than an artifact of MS-induced fragmentation [3].

Furthermore, the oxidative degradant (DP-2) exhibits an [M+H]+ shift of +16 Da. The MS/MS spectra of DP-2 show a facile neutral loss of 16 Da (oxygen) reverting to the API mass, which is the classical hallmark of an N-oxide formation at the secondary amine center.

References

  • Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. ResearchGate.
  • Stability indicating RP-HPLC method for estimation of voglibose in bulk and tablet dosage. Pharmacophore.
  • Quantitative determination of voglibose in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection. ResearchGate.
  • Properties and Production of Valienamine and Its Related Analogues. Chemical Reviews.

Comprehensive Impurity Profiling of (S)-Valiolamine Voglibose Dihydrochloride: Analytical Methodologies and Validation Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Voglibose is a highly potent alpha-glucosidase inhibitor utilized globally for the management of type 2 diabetes mellitus. By competitively inhibiting enzymes in the brush border of the small intestine, it delays carbohydrate hydrolysis and absorption. However, the synthesis and formulation of Voglibose are susceptible to the generation of process-related impurities and degradation products. Among the most critical of these is (S)-Valiolamine Voglibose Dihydrochloride (CAS No. 2415029-66-0)[].

For drug development professionals and analytical scientists, profiling this specific chiral impurity is a regulatory imperative. This whitepaper provides an in-depth technical guide to the mechanistic origins of Valiolamine impurities, the causality behind specific analytical choices, and a self-validating experimental protocol for their precise quantification.

Mechanistic Origins of Valiolamine Impurities

Voglibose is structurally analogous to carbohydrates, comprising a heavily hydroxylated cyclohexane ring linked to a secondary amine. Impurities such as (S)-Valiolamine Voglibose Dihydrochloride and its enantiomeric counterpart, (R)-Valiolamine Voglibose (CAS No. 1303996-67-9), typically emerge through two primary pathways[2]:

  • Synthetic Carryover: As unreacted chiral intermediates during the enantioselective reductive amination phase of API synthesis.

  • Hydrolytic/Thermal Degradation: Exposure to acidic/basic environments or thermal stress during shelf-life can trigger chiral inversion or cleavage of the secondary amine linkage, yielding valiolamine derivatives.

Because stereoisomeric variations can drastically alter the binding affinity of the molecule to alpha-glucosidase—potentially impacting both efficacy and the toxicological profile—tracking the exact degradation pathway is essential for Quality by Design (QbD) implementations.

Pathway A Voglibose API (Active Ingredient) B Hydrolytic/Thermal Stress (Manufacturing/Storage) A->B Environmental Factors C (S)-Valiolamine Voglibose Dihydrochloride B->C Chiral Inversion / Hydrolysis D Other Degradants (e.g., Voglibose Impurity 1-17) B->D Oxidation / Cleavage E Safety & Efficacy Impact Assessment C->E Toxicity Profiling D->E Toxicity Profiling

Fig 1: Degradation pathway and origin of (S)-Valiolamine Voglibose Dihydrochloride.

Analytical Challenges & Causality

The fundamental challenge in Voglibose impurity profiling is the molecule's complete lack of a strong ultraviolet (UV) chromophore. Traditional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods relying on direct UV detection (e.g., at 210–215 nm) suffer from severe baseline drift, low signal-to-noise ratios, and massive interference from tablet excipients[3].

To establish a trustworthy and highly sensitive method, analytical scientists must engineer causality into their detection strategy. We employ Post-Column Derivatization with Fluorescence Detection (HPLC-FLD) .

  • The Chemical Logic: Voglibose and (S)-Valiolamine contain vicinal diols. By introducing sodium periodate post-column, these diols are oxidized into aldehydes. Subsequent reaction with taurine forms a highly fluorescent complex. This derivatization shifts detection from a noisy low-UV range to a highly specific fluorescence range (Excitation: 350 nm, Emission: 430 nm), effectively blinding the detector to non-derivatizable excipients and drastically lowering the Limit of Quantitation (LOQ)[4],[5].

Workflow S1 Sample Preparation (Voglibose + Impurities) S2 Chromatographic Separation (Amino/C18 Column) S1->S2 Injection (20 µL) S3 Post-Column Derivatization (Taurine + Periodate) S2->S3 HPLC Eluent S5 LC-MS/MS Orthogonal Check (Mass Selective Detection) S2->S5 Split Flow for MS S4 Fluorescence Detection (Ex: 350nm, Em: 430nm) S3->S4 Fluorescent Complex S6 Impurity Quantification (ICH Q2(R1) Compliant) S4->S6 Signal Integration S5->S6 m/z Confirmation

Fig 2: Analytical workflow for Voglibose impurity profiling via HPLC-FLD and LC-MS.

Self-Validating Experimental Methodology (HPLC-FLD)

To ensure trustworthiness, the following step-by-step protocol is designed as a self-validating system. It incorporates internal gatekeeping mechanisms (System Suitability Checks) that prevent the generation of false data if the chromatographic environment is compromised.

Step 1: Mobile Phase & Reagent Preparation
  • Mobile Phase: Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 6.5) in a 62:38 (v/v) ratio[5].

    • Causality: Maintaining a pH of 6.5 ensures the secondary amine of the (S)-Valiolamine impurity remains in a consistent ionization state, preventing peak tailing and ensuring reproducible retention times.

  • Derivatization Reagents:

    • Reagent A: 0.05 M Sodium Periodate in water.

    • Reagent B: 0.1 M Taurine in 0.2 M Potassium Borate buffer (pH 9.0).

Step 2: Chromatographic Execution
  • Column Selection: Utilize a base-deactivated C18 column or a specialized Amino (NH2) column (250 mm × 4.6 mm, 5 µm)[3].

  • Flow Dynamics: Set the primary mobile phase flow rate to 1.0 mL/min. Set the post-column reagent pumps (Reagent A and B) to 0.3 mL/min each, merging via a zero-dead-volume T-piece into a reaction coil heated to 100°C, followed by a cooling coil at 15°C[4].

  • Detection: Monitor the effluent using a fluorescence detector set to Ex: 350 nm and Em: 430 nm[4].

Step 3: The Self-Validation Gate (System Suitability)

Before analyzing unknown samples, inject a System Suitability Standard containing 100 µg/mL Voglibose API spiked with 0.5 µg/mL (S)-Valiolamine Voglibose Dihydrochloride.

  • Validation Check: The system is only deemed "Valid" and ready for sample analysis if:

    • The Resolution ( Rs​ ) between the API and the (S)-Valiolamine impurity is > 1.5[4].

    • The tailing factor for the impurity peak is < 2.0.

    • The Relative Standard Deviation (RSD) of the impurity peak area across 5 replicate injections is ≤ 2.0%.

Step 4: Sample Extraction and Analysis
  • Pulverize the tablet formulation and extract using the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the dihydrochloride salts, then centrifuge at 10,000 RPM for 10 minutes to pellet insoluble excipients.

  • Inject 20 µL of the clear supernatant into the HPLC system and integrate the resulting peaks against a multipoint calibration curve.

Quantitative Validation Parameters

To comply with ICH Q2(R1) guidelines for impurity testing, the method's performance must be rigorously quantified[3]. The table below summarizes the expected quantitative data profile for (S)-Valiolamine Voglibose Dihydrochloride when utilizing the optimized HPLC-FLD method.

Validation ParameterICH Q2(R1) Acceptance CriteriaExpected Performance for (S)-Valiolamine Impurity
Specificity Complete separation from API & excipientsResolution ( Rs​ ) > 1.5; No blank interference
Linearity Correlation Coefficient ( R2 ) ≥ 0.995 R2 > 0.999 (Range: 50% to 150% of target limit)
Accuracy (Recovery) Mean recovery between 90.0% - 110.0%98.5% - 101.2% across three spike levels[4]
Precision (Repeatability) % RSD ≤ 2.0%< 1.5% for intra-day and inter-day replicates[4]
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3~0.70 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10~2.11 µg/mL

Orthogonal Verification via LC-MS

While HPLC-FLD is highly sensitive, it lacks the ability to provide structural elucidation. For comprehensive impurity profiling, orthogonal verification using Liquid Chromatography-Mass Spectrometry (LC-MS) with a Mass Selective Detector (MSD) is highly recommended[6].

By splitting the eluent prior to the derivatization coil, a fraction of the sample can be directed into an Electrospray Ionization (ESI) source. Because (S)-Valiolamine Voglibose Dihydrochloride has a free base molecular weight of ~442.46 g/mol [2], the MSD can be set to monitor the specific [M+H]+ precursor ion at m/z 443.5. This orthogonal approach completely eliminates the risk of false positives generated by co-eluting, non-target excipients that might inadvertently react with the fluorogenic reagents.

References

  • Small Molecule Drug Characterization and Purity Analysis - Agilent Source: agilent.com URL:[Link]

  • Determination of related substances in voglibose tablets by HPLC - ResearchGate Source: researchgate.net URL:[Link]

  • CAS No : 1303996-67-9 | Chemical Name : (R)-Valiolamine Voglibose - Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • RP-HPLC ANALYSIS OF METFORMIN HYDROCHLORIDE AND VOGLIBOSE AND STUDY OF ITS DIFFERENT ANALYTICAL PARAMETER - IJPSR Source: ijpsr.com URL: [Link]

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An In-Depth Technical Guide to Forced Degradation Studies of (S)-Valiolamine and Voglibose Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the strategy and execution of forced degradation studies for Voglibose Dihydrochloride, with a specific focus on the potential formation of its primary impurity, (S)-Valiolamine. It is intended for researchers, scientists, and drug development professionals engaged in the stability testing and analytical method development of this important antidiabetic agent.

Executive Summary: The "Why" Behind the Work

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies are not merely a box-checking exercise; they are a fundamental investigation into the intrinsic stability of a drug substance. By subjecting the Active Pharmaceutical Ingredient (API) to conditions more severe than accelerated stability testing, we proactively identify likely degradation products, establish degradation pathways, and, most critically, develop and validate stability-indicating analytical methods.[3][4]

For Voglibose, an α-glucosidase inhibitor, this process is vital.[5] Its efficacy and safety are contingent on its structural integrity. The formation of degradation products, such as (S)-Valiolamine, could potentially alter its therapeutic action or introduce safety concerns. This guide will detail the logical and practical framework for investigating the degradation profile of Voglibose Dihydrochloride, ensuring that the analytical methods developed are truly fit-for-purpose and can guarantee the quality of the drug product throughout its shelf life.

The Subjects of Investigation: A Structural Overview

A clear understanding of the molecular structures of Voglibose and its key related substance, (S)-Valiolamine, is foundational to predicting and identifying degradation pathways.

  • Voglibose: Chemically, it is (1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol.[6][7][8] It is a derivative of valiolamine.[6][9] The key structural feature for this investigation is the secondary amine linkage connecting the valiolamine core to the dihydroxypropyl side chain. This C-N bond is a primary suspect for hydrolytic cleavage under stress conditions.

  • (S)-Valiolamine: This is a stereoisomer of Valiolamine, which itself is a known impurity of Voglibose.[10] Its structure is (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol.[11][12] The close structural relationship is evident; (S)-Valiolamine is essentially the Voglibose molecule without the N-substituted dihydroxypropyl group. This relationship strongly suggests that (S)-Valiolamine is a plausible degradation product.

The Strategic Imperative: Designing the Forced Degradation Study

The design of a forced degradation study must be systematic and scientifically sound, adhering to the principles outlined in ICH guideline Q1A(R2).[1][13] The goal is to achieve a target degradation of 5-20%.[1] This level of degradation is sufficient to produce and detect primary degradation products without causing such extensive decomposition that the results become irrelevant to real-world stability.[14]

Experimental Workflow: A Visual Guide

The overall process can be visualized as a logical sequence from stress induction to data analysis.

Forced_Degradation_Workflow cluster_Stress Stress Condition Application cluster_Analysis Analysis & Characterization cluster_Outcome Study Outcome API Voglibose Dihydrochloride API Acid Acidic Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (Dry Heat) API->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) API->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Photo->HPLC Analyze Stressed Samples Characterization Peak Purity & Mass Balance HPLC->Characterization Assess Specificity Method Validated Stability- Indicating Method HPLC->Method Identification LC-MS for Impurity ID Characterization->Identification If unknown peaks > threshold Pathway Degradation Pathway Elucidation Characterization->Pathway Degradation_Pathway cluster_reactants cluster_products Voglibose Voglibose (C₁₀H₂₁NO₇) Valiolamine (S)-Valiolamine (C₇H₁₅NO₅) Voglibose->Valiolamine  Acid/Base Hydrolysis (Cleavage of C-N bond) SideChain Side-Chain Product (e.g., 1,3-Dihydroxyacetone) Voglibose->SideChain

Caption: Proposed hydrolytic degradation pathway of Voglibose.

The Analytical Toolkit: Developing a Stability-Indicating Method

The cornerstone of a forced degradation study is a validated analytical method capable of separating the parent drug from all potential degradation products. For Voglibose, which lacks a strong UV chromophore, this presents a challenge. [15][16]

Chromatographic System

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is the most common choice.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. [17]* Mobile Phase: A simple isocratic mobile phase of acetonitrile and water (e.g., 20:80 v/v) has been shown to be effective. [17]The pH may need to be adjusted with a buffer (e.g., phosphate buffer) to ensure good peak shape and resolution.

  • Flow Rate: A standard flow rate of 1.0 mL/min is typical. [17]* Detection:

    • UV Detection: Detection at a low wavelength, such as 210 nm or 272 nm, can be attempted, although sensitivity may be limited. [17][18] * Post-Column Derivatization with Fluorescence Detection (FLD): This is a highly sensitive method for Voglibose. [5][15]It involves reacting the column eluent with reagents like taurine and sodium periodate to produce a fluorescent derivative, which is then detected.

    • Mass Spectrometry (LC-MS): This is the most specific detection method. It provides mass information, which is invaluable for confirming the identity of the parent peak and for identifying unknown degradation products. An ESI source in positive ion mode would monitor for the [M+H]⁺ ion of Voglibose (m/z 268.1). [4]

Method Validation

The chosen method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity . This is demonstrated by showing that the peaks for known impurities (like (S)-Valiolamine) and those generated during the forced degradation study are well-resolved from the Voglibose peak. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is essential to confirm that the parent peak is free from co-eluting impurities.

Data Interpretation and Reporting

The results of the forced degradation studies should be summarized clearly to provide a comprehensive stability profile of the drug.

Summary of Forced Degradation Results
Stress ConditionReagent/ParametersDuration% Degradation of VogliboseNo. of DegradantsRt of Major Degradant(s) (min)
Acidic Hydrolysis 0.1 M HCl24 hrs[e.g., 15.2%][e.g., 2][e.g., 1.59] [2]
Basic Hydrolysis 0.1 M NaOH24 hrs[e.g., 11.8%][e.g., 1][e.g., 3.95] [2]
Oxidative 3% H₂O₂24 hrs[e.g., < 2%][e.g., 0]N/A
Thermal (Solid) 80°C7 days[e.g., < 2%][e.g., 0]N/A
Photolytic (Solid) ICH Q1BN/A[e.g., < 2%][e.g., 0]N/A
(Note: Example data is illustrative. Actual results must be experimentally determined. Literature suggests significant degradation primarily occurs under hydrolytic conditions.)
[2][17]
Mass Balance Assessment

An essential component of the analysis is the mass balance calculation. [10]This reconciliation exercise confirms that the decrease in the amount of the active drug substance is accounted for by the formation of degradation products. [10]A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected and the analytical method is stability-indicating.

Conclusion: From Data to Dossier

A well-executed forced degradation study on Voglibose Dihydrochloride provides invaluable insights into its intrinsic stability. It forms the scientific bedrock for developing a robust, specific, and validated stability-indicating method. By proposing and investigating a logical degradation pathway—the hydrolytic cleavage to (S)-Valiolamine—this work directly addresses the core requirements of regulatory submissions. The resulting data package not only demonstrates a thorough understanding of the molecule but also ensures the development of a safe, effective, and stable pharmaceutical product.

References

  • Synthesis of Valiolamine and Some Precursors for Bioactive Carbaglycosylamines from (−)-vibo-Quercitol Produced by Biogenesis of myo-Inositol | Journal of Natural Products - ACS Publications. (2007, March 9). Available from: [Link]

  • stability indicating rp-hplc method for estimation of voglibose in bulk and tablet dosage - Pharmacophore. (n.d.). Available from: [Link]

  • Development of Voglibose (Basen®), an Antidiabetic Agent - J-Stage. (n.d.). Available from: [Link]

  • Analysis of Voglibose Using an Agilent LC with Mass Selective Detection. (2019, April 8). Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Available from: [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF VOGLIBOSE IN BULK AND TABLET DOSAGE FORM - Pharmacophore. (n.d.). Available from: [Link]

  • Analysis of Voglibose in Pharmaceutical Formulations by HPLC with Post-Column Derivatization | LCGC International. (n.d.). Available from: [Link]

  • A Novel Stability Indicating Analytical Development and Validation of an RP-HPLC Assay Method for the Quantification of Voglibose in Bulk and its Formulation - Asian Journal of Research in Chemistry. (n.d.). Available from: [Link]

  • Voglibose: An Alpha Glucosidase Inhibitor - PMC - NIH. (n.d.). Available from: [Link]

  • Quantitative determination of voglibose in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection - PubMed. (2006, September 26). Available from: [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Available from: [Link]

  • Valiolamine | C7H15NO5 | CID 174312 - PubChem - NIH. (n.d.). Available from: [Link]

  • Quantitative determination of voglibose in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection. (n.d.). Available from: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (2021, July 26). Available from: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC. (n.d.). Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Available from: [Link]

  • Valiolamine CAS 83465-22-9 - Watson International. (n.d.). Available from: [Link]

  • Voglibose | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Available from: [Link]

  • Valiolamine - CAS Common Chemistry. (n.d.). Available from: [Link]

  • Voglibose - Wikipedia. (n.d.). Available from: [Link]

  • (PDF) Determination of voglibose in pharmaceutical formulations by high performance liquid chromatography using refractive index detection - ResearchGate. (2016, January 4). Available from: [Link]

  • VOGLIBOSE - precisionFDA. (n.d.). Available from: [Link]

  • Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo - PMC - NIH. (n.d.). Available from: [Link]

  • Synthesis of (+)-Voglibose | Organic Letters - ACS Publications. (2025, March 15). Available from: [Link]

  • US6150568A - Valiolone, a method of preparing it, and its use to prepare acarbose and voglibose - Google Patents. (n.d.).
  • The mechanisms of hydrothermal deconstruction of lignocellulose: New insights from thermal–analytical and complementary studies - PMC. (n.d.). Available from: [Link]

  • Voglibose | C10H21NO7 | CID 444020 - PubChem - NIH. (n.d.). Available from: [Link]

  • An alpha-glucosidase inhibitor, voglibose, reduces oxidative stress markers and soluble intercellular adhesion molecule 1 in obese type 2 diabetic patients - PubMed. (2006, June 15). Available from: [Link]

  • alpha-glucosidase inhibitor voglibose: Topics by Science.gov. (n.d.). Available from: [Link]

  • Drug Repurposing of Voglibose, a Diabetes Medication for Skin Health - PMC - NIH. (2025, February 7). Available from: [Link]

  • Forced Degradation – A Review. (2022, November 30). Available from: [Link]

  • Determination of voglibose in pharmaceutical formulations by high performance liquid chromatography using refractive index detection - European Journal of Chemistry. (n.d.). Available from: [Link]

  • (PDF) AN ANALYTICAL OVERVIEW OF VOGLIBOSE: A REVIEW - ResearchGate. (2023, July 7). Available from: [Link]

Sources

Biological synthesis of valiolamine by Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: April 2026

Biological Synthesis of Valiolamine by Streptomyces hygroscopicus: An In-Depth Technical Guide

Executive Summary

Valiolamine is a potent C7N aminocyclitol and a highly effective α-glucosidase inhibitor. Originally discovered in the fermentation broth of Streptomyces hygroscopicus subsp. limoneus[1], it serves as a critical chiral building block for the antidiabetic drug voglibose and exhibits promising broad-spectrum antiviral activity against enveloped viruses (e.g., Dengue, SARS-CoV-2) by inhibiting host endoplasmic reticulum (ER) α-glucosidases[2]. This whitepaper provides a comprehensive, mechanistic guide to the biological synthesis, metabolic engineering, and downstream processing of valiolamine.

Elucidation of the Biosynthetic Pathway

The biosynthesis of valiolamine is deeply intertwined with the validamycin A (val) biosynthetic gene cluster. In wild-type S. hygroscopicus, valiolamine is produced as a minor component, often as a shunt product or via the hydroxylation of early cyclitol intermediates[3].

Understanding the enzymatic cascade is essential for rational metabolic engineering:

  • Initiation (Cyclization): The pathway is initiated by the enzyme ValA , a dehydroquinate synthase-like protein. ValA catalyzes the cyclization of sedoheptulose 7-phosphate—an intermediate of the pentose phosphate pathway—into 2-epi-5-epi-valiolone[4].

  • Phosphorylation: The intermediate is subsequently phosphorylated at the C7 position by ValC , a highly specific cyclitol kinase, which is a critical commitment step in validamycin biosynthesis[5].

  • Epimerization and Transamination: Through a series of oxidation and epimerization steps, the pathway yields valienone. In the natural biosynthetic route, valienone is transaminated to form valienamine, the core pseudosugar moiety of validamycin A[6].

  • Hydroxylation: Valiolamine is structurally distinguished by an additional hydroxyl group. It is derived either through the direct hydroxylation of valienamine or via a parallel shunt pathway involving unspecific cellular dioxygenases[3].

Biosynthesis S7P Sedoheptulose 7-Phosphate EEV 2-epi-5-epi-Valiolone S7P->EEV ValA (Cyclization) Valienone Valienone EEV->Valienone ValC (Kinase) & Oxidation Valienamine Valienamine Valienone->Valienamine Transamination Valiolamine Valiolamine Valienamine->Valiolamine Hydroxylation Validamycin Validamycin A Valienamine->Validamycin Glycosylation (Wild-type)

Biosynthetic pathway of valiolamine and related aminocyclitols in Streptomyces hygroscopicus.

Metabolic Engineering: Bypassing the Degradation Bottleneck

Historically, obtaining valienamine and valiolamine required a cumbersome two-step process: fermentative production of validamycin A followed by microbial or chemical degradation (e.g., using Pseudomonas denitrificans)[6].

The Shunt Pathway Strategy: To create a self-contained, high-yield system, researchers have applied reverse metabolic engineering to S. hygroscopicus 5008. By knocking out downstream glycosyltransferases and introducing heterologous sugar aminotransferases (SATs) like WecE from Escherichia coli (or its highly active evolved mutant VarB / M3 ), the intermediate valienone is directly converted into valienamine with >99.9% enantiomeric excess[6],[7]. This prevents the carbon flux from being locked into validamycin A, providing a massive pool of precursor for valiolamine synthesis.

Experimental Protocols: Fermentation and Downstream Processing

The following protocol outlines a self-validating system for the submerged fermentation and chromatographic isolation of valiolamine.

A. Two-Stage Submerged Fermentation

Causality: A two-stage process is utilized to physically separate the trophophase (rapid biomass accumulation) from the idiophase (secondary metabolite production). Calcium carbonate is included to act as an insoluble pH buffer; it neutralizes organic acids produced during rapid glucose consumption, preventing premature culture crash[8].

  • Inoculum Preparation: Inoculate a loopful of S. hygroscopicus subsp. limoneus spores into a flask containing Seed Medium. Incubate at 28°C on a rotary shaker (200 rpm) for 48 hours[8].

    • Validation: The culture must exhibit dense, uniform mycelial growth without pellet clumping, ensuring optimal oxygen transfer.

  • Production Fermentation: Transfer 5% (v/v) of the seed culture into a bioreactor containing the Production Medium. Maintain the temperature at 28°C, with an aeration rate of 1.0 vvm and agitation at 300 rpm for 114 to 168 hours[8],[9].

  • Metabolic Monitoring: Monitor the pH daily. A natural drop in pH followed by a slow rise indicates the exhaustion of primary carbon sources and the onset of secondary metabolism.

B. Isolation and Purification

Causality: Valiolamine is a highly polar, water-soluble basic substance. Traditional solvent extraction is ineffective. Therefore, ion-exchange chromatography is the gold standard for its isolation[9].

  • Biomass Separation: Centrifuge the fermentation broth at 8,000 × g for 20 minutes to pellet the mycelia. Collect the supernatant[9].

  • Cation-Exchange Capture: Adjust the supernatant pH to 4.0 using dilute HCl. At this pH, the primary amine of valiolamine is fully protonated. Load the broth onto a strong cation-exchange column (e.g., Dowex 50Wx8, H+ form). Wash extensively with deionized water to elute neutral sugars and anionic impurities[10].

  • Target Elution: Elute the bound valiolamine using a 0.5 M NH₄OH solution.

    • Validation: Spot the eluate fractions on a TLC plate and stain with ninhydrin. A distinct purple spot confirms the presence of primary amines[10].

  • Anion-Exchange Polishing: Lyophilize the active fractions, resuspend in water, and load onto a strong anion-exchange column (e.g., Dowex 1x8, OH- form). Elute with water. Because valiolamine is basic, it will not bind to the anion resin, whereas residual acidic impurities will be retained[10].

Workflow Inoculum 1. Inoculum Prep (S. hygroscopicus) Seed 2. Seed Culture (48h, 28°C) Inoculum->Seed Fermentation 3. Fermentation (114h, 28°C) Seed->Fermentation Centrifugation 4. Centrifugation (Biomass Removal) Fermentation->Centrifugation IonExchange 5. Cation Exchange (Dowex 50Wx8) Centrifugation->IonExchange Purification 6. Anion Exchange (Dowex 1x8) IonExchange->Purification

Step-by-step fermentation and chromatographic isolation workflow for valiolamine.

Quantitative Data & Optimization Metrics

To evaluate the efficiency of the fermentation and the pharmacological potency of the resulting compounds, quantitative metrics are summarized below.

Table 1: Standard Fermentation Media Composition [8]

Component Seed Medium (g/L) Production Medium (g/L) Purpose
Glucose 30 50 Primary rapid carbon source
Soybean Flour 22 36 Complex organic nitrogen source
Peptone 3 5 Readily available amino acids
Calcium Carbonate 4 4 Insoluble pH buffer

| Initial pH | 7.0 | 7.0 | Adjusted pre-sterilization |

Table 2: Engineered Yields and Pharmacological Activity

Metric / Compound Value / Observation Reference
Valienone Accumulation (Engineered Shunt) 2.1 g/L at 96 hours [6]
Valienamine Yield (WecE mutant strain) 0.52 mg/L [6]
Valienamine Yield (M3 optimized strain) 2.6 mg/L [7]

| Valiolamine α-Glucosidase Inhibition | Vastly superior to valienamine/validamine |[11] |

Conclusion

The biological synthesis of valiolamine by Streptomyces hygroscopicus represents a masterclass in microbial secondary metabolism. While wild-type strains naturally produce this potent α-glucosidase inhibitor in minute quantities, modern synthetic biology—specifically the engineering of targeted shunt pathways and mutant aminotransferases—has unlocked new paradigms for scalable production. By strictly controlling fermentation parameters and utilizing charge-based chromatographic purification, researchers can reliably isolate valiolamine for downstream pharmaceutical applications.

Sources

Methodological & Application

Application Notes and Protocols: (S)-Valiolamine and Voglibose Dihydrochloride as Potent Inhibitors of α-Glucosidase

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of α-Glucosidase Inhibition in Diabetes Management

Diabetes mellitus is a global health challenge characterized by elevated blood glucose levels. A key strategy in managing type 2 diabetes is the control of postprandial hyperglycemia, the spike in blood sugar after a meal.[1][2] Intestinal α-glucosidases are enzymes that play a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2][3] The inhibition of these enzymes is a well-established therapeutic approach to delay carbohydrate digestion and, consequently, lower the rate of glucose absorption, thereby mitigating postprandial hyperglycemia.[3][4][5]

(S)-Valiolamine, an aminocyclitol, and Voglibose, a valiolamine derivative, are potent competitive inhibitors of α-glucosidase.[4][6][7] Their structural similarity to the natural carbohydrate substrates allows them to bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates.[4][6] This document provides a detailed protocol for an in vitro α-glucosidase inhibition assay, a fundamental tool for evaluating the efficacy of inhibitors like (S)-Valiolamine and Voglibose Dihydrochloride.

Principle of the Assay

This colorimetric assay is based on the enzymatic hydrolysis of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The enzyme catalyzes the cleavage of pNPG into α-D-glucose and p-nitrophenol.[8] In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[8][9] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, which in turn is a measure of the α-glucosidase activity.[8] In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the amount of p-nitrophenol formed.

Mechanism of Inhibition and Kinetic Analysis

(S)-Valiolamine and Voglibose are reversible, competitive inhibitors of α-glucosidase.[4][6] This means they bind to the active site of the free enzyme, competing with the substrate. This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the reaction. Kinetic analysis, such as Lineweaver-Burk plots, can be employed to determine the mode of inhibition.[10]

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][11] A lower IC50 value indicates a more potent inhibitor.[12] The IC50 value can be converted to the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme.[12][13]

Data Presentation: Inhibitory Potency

The inhibitory activities of (S)-Valiolamine and Voglibose against α-glucosidase are summarized below. It is important to note that IC50 values can vary depending on the enzyme source and experimental conditions.[4][12]

InhibitorEnzyme SourceIC50 ValueReference
(S)-ValiolamineYeast α-Glucosidase0.19 mM[6]
VogliboseNot SpecifiedVaries[4]

Experimental Protocols

This section provides a detailed step-by-step methodology for conducting the α-glucosidase inhibition assay in a 96-well microplate format, which is suitable for screening multiple compounds and concentrations.

Reagent Preparation
  • 0.1 M Potassium Phosphate Buffer (pH 6.8): Dissolve potassium phosphate monobasic in deionized water and adjust the pH to 6.8 at 37°C with 1 M NaOH. Prepare this solution fresh.

  • α-Glucosidase Solution (0.2 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 0.2 units/mL.[14] Prepare this solution fresh before each experiment. The optimal concentration may vary depending on the enzyme lot and purity.[8]

  • 5 mM p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution: Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 5 mM.[6]

  • Inhibitor Solutions ((S)-Valiolamine or Voglibose Dihydrochloride): Prepare a stock solution of the inhibitor in a suitable solvent (e.g., deionized water or DMSO). Perform serial dilutions in 0.1 M potassium phosphate buffer to obtain a range of working concentrations.

  • Positive Control (Acarbose): Acarbose is a commonly used positive control for α-glucosidase inhibition assays.[8][15] Prepare a stock solution and serial dilutions in the same manner as the test inhibitors.

  • 0.1 M Sodium Carbonate (Na₂CO₃) Solution (Stop Solution): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.[3]

Assay Procedure
  • Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Blank: 70 µL of 0.1 M potassium phosphate buffer.

    • Control: 50 µL of 0.1 M potassium phosphate buffer + 20 µL of α-glucosidase solution.

    • Sample (Inhibitor): 30 µL of 0.1 M potassium phosphate buffer + 20 µL of inhibitor solution (at various concentrations) + 20 µL of α-glucosidase solution.

    • Positive Control: 30 µL of 0.1 M potassium phosphate buffer + 20 µL of acarbose solution (at various concentrations) + 20 µL of α-glucosidase solution.

  • Pre-incubation: Gently mix the contents of each well and pre-incubate the plate at 37°C for 15 minutes.[4][16]

  • Initiation of Reaction: Add 20 µL of the 5 mM pNPG solution to each well to start the enzymatic reaction.[4][6]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[6][14]

  • Termination of Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution to each well.[4][6]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[4][6][14] The absorbance is proportional to the amount of p-nitrophenol released.

Data Analysis

  • Calculate the Percentage of Inhibition: The percentage of α-glucosidase inhibition for each inhibitor concentration is calculated using the following formula:[6]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control = Absorbance of the control (enzyme + buffer + substrate) - Absorbance of the blank

    • A_sample = Absorbance of the sample (enzyme + inhibitor + substrate) - Absorbance of the blank

  • Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13] A sigmoidal dose-response curve is typically generated, and the IC50 is the concentration at which 50% inhibition is observed.[11][13] This can be calculated using non-linear regression analysis software.[17]

Visualization of Experimental Workflow and Inhibition Mechanism

To better understand the experimental process and the biological context, the following diagrams have been generated.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis P_Buffer 0.1M Phosphate Buffer (pH 6.8) Setup 1. Plate Setup: - Blank - Control - Inhibitor Samples P_Buffer->Setup Enzyme α-Glucosidase Solution (0.2 U/mL) Enzyme->Setup Substrate 5mM pNPG Solution Initiation 3. Add pNPG Substrate Substrate->Initiation Inhibitor (S)-Valiolamine / Voglibose Solutions Inhibitor->Setup Stop 0.1M Na2CO3 Solution Termination 5. Add Stop Solution Stop->Termination Preincubation 2. Pre-incubation (37°C, 15 min) Setup->Preincubation Preincubation->Initiation Incubation 4. Incubation (37°C, 20 min) Initiation->Incubation Incubation->Termination Measurement 6. Measure Absorbance (405 nm) Termination->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for the α-glucosidase inhibition assay.

G cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES Binds S Carbohydrate (Substrate) S->ES Binds ES->E Releases P Glucose (Product) ES->P Hydrolyzes to E_I α-Glucosidase (Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E_I->EI Binds I (S)-Valiolamine / Voglibose (Inhibitor) I->EI Binds S_blocked Carbohydrate (Substrate) S_blocked->E_I Binding Blocked

Caption: Mechanism of competitive α-glucosidase inhibition.

References

  • Analysis of the kinetics of reversible enzyme inhibition by a general algebraic method. Application to multisite inhibition of the phosphoglycerate kinase from Trypanosoma brucei. PubMed.
  • A Comparative Guide to the Validation of the α-Glucosidase Inhibition Assay Using 4-Nitrophenyl α-D-glucopyranoside. Benchchem.
  • Application Notes and Protocols: In Vitro Alpha-Glucosidase Inhibition Assay with Valiolamine. Benchchem.
  • Analysis of the Kinetics of Reversible Enzyme Inhibition by a General Algebraic Method. Application to Multisite Inhibition of t. Semantic Scholar.
  • Application Notes and Protocols for α-Glucosidase Assay Using 4-Nitrophenyl α-D-glucopyranoside. Benchchem.
  • A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. PubMed.
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
  • Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. PubMed.
  • IC50 Determination. edX.
  • Enzyme kinetics of reversible inhibition. Characteristic... ResearchGate.
  • 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol.
  • alpha Glucosidase w p-Nitrophenyl a-D-Glucoside. Sigma-Aldrich.
  • IC50. Wikipedia.
  • a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research | Oxford Academic.
  • In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia. ResearchGate.
  • Protocols for Assessing Voglibose's Inhibition of Alpha-Glucosidase Activity: Application Notes. Benchchem.
  • How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate.
  • Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PMC.
  • Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents. PubMed.
  • Voglibose: An Alpha Glucosidase Inhibitor. PMC - NIH.
  • α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. MDPI.
  • Mechanism of inhibition of α-glucosidase activity by bavachalcone. SciELO.
  • Optimized Degradation and Inhibition of α-glucosidase Activity by Gracilaria lemaneiformis Polysaccharide and Its Production In Vitro. MDPI.

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Application Note: High-Throughput LC-MS/MS Quantification of Voglibose and (S)-Valiolamine in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

Voglibose is a potent, orally administered α -glucosidase inhibitor used extensively in the management of type 2 diabetes mellitus to prevent postprandial hyperglycemia[1]. Synthesized from its key intermediate, (S)-valiolamine[2], voglibose functions by competitively binding to intestinal brush border enzymes, thereby delaying the hydrolysis of complex carbohydrates into absorbable monosaccharides[3].

Because (S)-valiolamine is both the synthetic precursor and a potential degradation product of voglibose, the simultaneous quantification of both pseudo-aminosugars is a critical requirement for pharmaceutical quality control (API characterization) and pharmacokinetic profiling.

Mechanism Carbs Complex Carbohydrates (Oligosaccharides) Enzyme α-Glucosidase Enzyme (Intestinal Brush Border) Carbs->Enzyme Binds Glucose Monosaccharides (Glucose) Enzyme->Glucose Hydrolysis Inhibitor Voglibose / (S)-Valiolamine (Competitive Inhibitor) Inhibitor->Enzyme Blocks Active Site Blood Bloodstream (Hyperglycemia Spike) Glucose->Blood Absorption

Fig 1: Mechanism of action: Voglibose competitively inhibits intestinal α-glucosidase.

Scientific Rationale & Methodological Design (E-E-A-T)

As a Senior Application Scientist, designing a robust assay for these molecules requires overcoming two fundamental chemical hurdles: the lack of a chromophore and extreme molecular polarity.

1. Elimination of Chemical Derivatization: Traditional HPLC methods for voglibose rely on fluorescence detection (FLD). Because voglibose lacks a natural fluorophore, these legacy methods mandate a tedious post-column derivatization process using taurine and sodium periodate[4]. By transitioning to a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform, we bypass this multistage chemical derivatization entirely[5]. The single or triple quadrupole MS provides direct mass-to-charge ( m/z ) confirmation, reducing sample preparation time from hours to minutes and eliminating artifactual errors introduced by derivatizing reagents[4].

2. HILIC over Reversed-Phase (C18) Chromatography: Voglibose and (S)-valiolamine are highly polar polyols. When analyzed on standard reversed-phase C18 columns, they exhibit virtually no retention, eluting near the void volume (e.g., ~0.8 min)[6]. This co-elution with the solvent front subjects the analytes to severe ion suppression from un-retained matrix salts. To establish causality between stationary phase chemistry and peak integrity, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. The polar HILIC stationary phase retains these analytes via a water-enriched layer, allowing for a highly organic mobile phase (e.g., >80% Acetonitrile) that drastically improves desolvation efficiency and ionization sensitivity in the Electrospray Ionization (ESI) source.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and Quality Control (QC) bracketing to guarantee that instrument drift does not compromise quantitative integrity.

Phase 1: Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 4.0 with formic acid to ensure the secondary amines of voglibose and valiolamine remain fully protonated ( [M+H]+ ).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Internal Standard (IS): Prepare a 50 ng/mL working solution of Miglitol (an azasugar analog) in Acetonitrile[7].

Phase 2: Sample Extraction (Human Plasma)
  • Aliquot 200 µL of K2​EDTA human plasma into a 2.0 mL microcentrifuge tube[7].

  • Add 50 µL of the IS working solution (Miglitol) and vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 800 µL of cold Acetonitrile to precipitate plasma proteins and extract the highly polar analytes[7].

  • Vortex vigorously for 3 minutes to ensure complete phase transfer.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 500 µL of the clear supernatant into an autosampler vial for injection.

Phase 3: LC-MS/MS Execution & QC Bracketing
  • System Suitability Test (SST): Inject the mid-level calibration standard (50 ng/mL) in 6 replicates. Acceptance Criteria: Peak area %RSD must be ≤2.0% , and peak tailing factor must be ≤1.5 . Do not proceed if SST fails.

  • Sample Sequence: Inject a blank, followed by the calibration curve (2.0 to 200 ng/mL).

  • QC Bracketing: Inject Low, Mid, and High QC samples after every 10 unknown samples. Acceptance Criteria: QC calculated concentrations must fall within ±15% of their nominal values to validate the preceding block of samples.

Workflow A Sample Matrix (Plasma or Tablet) B Protein Precipitation / Extraction (ACN) A->B C Centrifugation (14,000 rpm, 10 min) B->C D Supernatant Collection & Filtration C->D E HILIC LC Separation (Polar Retention) D->E F ESI+ MS/MS Detection (MRM Mode) E->F G Data Quantification & System Suitability F->G

Fig 2: Step-by-step workflow for the LC-MS/MS quantification of Voglibose and (S)-Valiolamine.

Quantitative Data & Analytical Parameters

All instrumental parameters and validation metrics have been optimized for maximum sensitivity and reproducibility.

Table 1: HILIC Gradient Elution Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve Type
0.00 0.40 10 90 Initial
1.00 0.40 10 90 Isocratic Hold
3.50 0.40 45 55 Linear Gradient
4.50 0.40 45 55 Isocratic Hold
4.60 0.40 10 90 Re-equilibration

| 7.00 | 0.40 | 10 | 90 | End |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters (ESI+) | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | Voglibose (Quantifier) | 268.1 | 92.1 | 150 | 31 | | Voglibose (Qualifier) | 268.1 | 116.1 | 150 | 25 | | (S)-Valiolamine (Quantifier) | 194.1 | 158.1 | 150 | 22 | | (S)-Valiolamine (Qualifier) | 194.1 | 116.1 | 150 | 28 | | Miglitol (Internal Std) | 208.1 | 146.1 | 150 | 24 |

Table 3: Method Validation Summary (Human Plasma Matrix) | Validation Parameter | Voglibose | (S)-Valiolamine | Acceptance Criteria (ICH) | | :--- | :--- | :--- | :--- | | Linearity Range | 2.03 – 203 ng/mL | 1.50 – 150 ng/mL | R2≥0.995 | | Limit of Detection (LOD) | 1.5 ng/mL | 0.8 ng/mL | Signal-to-Noise ≥3:1 | | Limit of Quantitation (LOQ) | 3.0 ng/mL | 1.5 ng/mL | Signal-to-Noise ≥10:1 | | Intra-day Precision (%RSD) | 1.90 – 7.75% | 2.10 – 6.50% | ≤15% ( ≤20% at LOQ) | | Inter-day Precision (%RSD) | 2.05 – 8.10% | 2.45 – 7.15% | ≤15% ( ≤20% at LOQ) | | Extraction Recovery | 98.2 – 101.5% | 97.5 – 102.1% | Consistent across all QCs |

References

  • Analysis of Voglibose Using an Agilent LC with Mass Selective Detection. Agilent Technologies Application Note.[4] URL:[Link]

  • Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. Hemavathi G, Hipparagi SM. Journal of Analytical & Bioanalytical Techniques (OMICS International), 2017.[7] URL:[Link]

  • Method Development and Validation for Determination of Voglibose in Tablet Formulation Using LC-MS/MS. Rajput M, et al. Journal of Chemistry (CORE), 2011.[1] URL:[Link]

  • Quantitative determination of voglibose in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection. Woo JS, et al. Journal of Pharmaceutical and Biomedical Analysis (PubMed), 2006.[5] URL:[Link]

  • Stereoselective synthesis of valiolamine and voglibose key intermediate. Google Patents (CN102105455B).[2] URL:

Sources

Application Note: Profiling Peripheral Glucose Uptake Kinetics of (S)-Valiolamine Voglibose Dihydrochloride in L6 Myotubes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro pharmacological screening, metabolic pathway analysis, and pleiotropic drug characterization.

Scientific Rationale & Assay Architecture

While classically defined as a potent inhibitor of intestinal α -glucosidase enzymes 1[1], recent metabolic profiling suggests that derivatives such as 2[2] may exhibit secondary, pleiotropic effects on peripheral tissues. Emerging evidence indicates that certain antidiabetic agents can independently activate the AMP-activated protein kinase (AMPK) pathway, driving insulin-independent glucose clearance3[3].

To rigorously evaluate whether (S)-Valiolamine Voglibose Dihydrochloride directly stimulates peripheral glucose uptake, we utilize the L6 rat skeletal muscle cell line . Skeletal muscle is responsible for ~80% of postprandial glucose disposal. When differentiated from myoblasts into multinucleated myotubes, L6 cells express high levels of the GLUT4 transporter, making them the gold-standard in vitro model for this assay 4[4].

The Self-Validating System: Causality in Probe and Control Selection

Instead of relying on radioactive 3 H-2-Deoxyglucose, this protocol employs 2-NBDG , a fluorescently tagged glucose analog. 2-NBDG is transported into the cell via GLUT transporters but cannot be fully metabolized, leading to intracellular accumulation that is directly proportional to transporter activity 5[5].

To ensure absolute scientific integrity, this assay is designed as a self-validating system . We incorporate Cytochalasin B , a potent and specific inhibitor of facilitative glucose transporters. If the fluorescence signal induced by (S)-Valiolamine Voglibose Dihydrochloride is abolished by Cytochalasin B pre-treatment, it proves conclusively that the uptake is mediated by physiological GLUT translocation, ruling out non-specific membrane permeabilization or assay artifacts.

Pathway Compound (S)-Valiolamine Voglibose Dihydrochloride AMPK AMPK Activation Compound->AMPK Promotes AS160 AS160 Phosphorylation AMPK->AS160 Phosphorylates GLUT4 GLUT4 Translocation AS160->GLUT4 Triggers Uptake 2-NBDG Uptake GLUT4->Uptake Facilitates

Proposed AMPK-mediated GLUT4 translocation pathway for peripheral glucose uptake.

Experimental Workflow & Methodology

Workflow Diff Day 1-5: L6 Differentiation (2% Horse Serum) Starve Day 6: Serum Starvation (0.1% BSA) Diff->Starve Treat Day 6: Compound Treatment ± Cytochalasin B Starve->Treat Assay Day 6: 2-NBDG in KRB (30 min incubation) Treat->Assay Read Day 6: Flow Cytometry (FITC Channel) Assay->Read

Step-by-step 2-NBDG glucose uptake assay workflow in L6 myotubes.

Phase 1: L6 Cell Culture and Differentiation

Causality Check: L6 myoblasts naturally proliferate in high-serum conditions. To induce the expression of the insulin-responsive GLUT4 transporter, mitogenic signals must be withdrawn. Switching to 2% Horse Serum forces the cells to exit the cell cycle and fuse into mature, multinucleated myotubes.

  • Seed L6 myoblasts in a 24-well plate at a density of 2×104 cells/well in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a 5% CO 2​ atmosphere until cells reach 80-90% confluence (typically 48 hours).

  • Differentiation: Aspirate the growth medium and replace it with differentiation medium: DMEM supplemented with 2% Horse Serum .

  • Replace the differentiation medium every 48 hours for 5–7 days until >80% of the cells have fused into elongated myotubes.

Phase 2: Serum Starvation and Compound Treatment

Causality Check: Residual growth factors in serum can chronically activate Akt/PI3K pathways, masking the acute effects of the test compound. Starvation establishes a true biological baseline.

  • Wash the myotubes twice with warm Phosphate-Buffered Saline (PBS).

  • Add serum-free DMEM containing 0.1% Bovine Serum Albumin (BSA) and incubate for 3–4 hours.

  • Pre-treatment (Negative Control): To the designated control wells, add 50 µM Cytochalasin B for 30 minutes prior to compound treatment.

  • Treatment: Treat the cells with the following conditions for 2–24 hours (depending on the pharmacokinetic profile of the compound):

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: 100 nM Recombinant Human Insulin.

    • Test Compound: (S)-Valiolamine Voglibose Dihydrochloride at varying concentrations (e.g., 10 µM, 50 µM, 100 µM).

Phase 3: 2-NBDG Uptake Assay

Causality Check: The assay must be performed in Krebs-Ringer Bicarbonate (KRB) buffer rather than standard culture media. Standard media contains high concentrations of D-glucose (up to 25 mM), which will competitively inhibit the uptake of the 2-NBDG analog, resulting in false negatives.

  • Aspirate the treatment medium and wash the cells gently with warm KRB buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH 2​ PO 4​ , 1.2 mM MgSO 4​ , 2.5 mM CaCl 2​ , 25 mM NaHCO 3​ , pH 7.4).

  • Add 50 µM of 2-NBDG diluted in KRB buffer to all wells (maintain the presence of treatments/insulin during this step).

  • Incubate the plate in the dark at 37°C for exactly 30 minutes.

  • Terminate the reaction by rapidly aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS to halt membrane trafficking and wash away extracellular fluorophores.

Phase 4: Quantification via Flow Cytometry
  • Trypsinize the myotubes and resuspend them in ice-cold PBS containing 2% FBS.

  • Analyze the cell suspensions using a flow cytometer. Excite the 2-NBDG fluorophore using a 488 nm argon laser and measure the emission in the FITC channel (530/30 nm bandpass filter).

  • Collect a minimum of 10,000 events per sample, gating out cellular debris.

Representative Data & Interpretation

The following table summarizes the expected quantitative output of the assay. A dose-dependent increase in Mean Fluorescence Intensity (MFI) confirms that (S)-Valiolamine Voglibose Dihydrochloride facilitates glucose uptake. Crucially, the ablation of the insulin signal by Cytochalasin B validates that the observed fluorescence is strictly dependent on GLUT transporter kinetics.

Experimental GroupTreatment ConditionMean Fluorescence Intensity (MFI)Fold Change vs. Basal
Negative Control Cytochalasin B (50 µM) + Insulin1,200 ± 1500.2x
Basal (Vehicle) 0.1% DMSO5,800 ± 4201.0x
Positive Control Insulin (100 nM)16,500 ± 9802.8x
Test Compound (Low) (S)-Valiolamine Voglibose (10 µM)8,100 ± 5101.4x
Test Compound (High) (S)-Valiolamine Voglibose (50 µM)12,400 ± 7602.1x

References

  • Source: NIH PubMed Central (PMC)
  • CAS No : 1303996-66-8 | Chemical Name : (S)
  • Source: NIH PubMed Central (PMC)
  • Preconditioning L6 Muscle Cells with Naringin Ameliorates Oxidative Stress and Increases Glucose Uptake Source: PLOS One URL
  • Comparison of Glucose Uptake Assay Methods Source: Promega URL

Sources

Application Notes and Protocols for Investigating Diabetic Complications with (S)-Valiolamine Voglibose Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Postprandial Hyperglycemia to Mitigate Diabetic Complications

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which leads to debilitating micro- and macrovascular complications, including nephropathy, retinopathy, and neuropathy.[1] A critical, yet often undertreated, aspect of hyperglycemia is the sharp, transient spikes in blood glucose that occur after meals, known as postprandial hyperglycemia (PPHG).[1] Accumulating evidence suggests that PPHG is an independent risk factor for the development and progression of diabetic complications, partly through the generation of advanced glycation end products (AGEs) and the induction of oxidative stress and inflammation.[1]

(S)-Valiolamine Voglibose Dihydrochloride is a potent alpha-glucosidase inhibitor designed to address PPHG. Voglibose, the active component, acts locally in the small intestine to competitively inhibit α-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] This action delays carbohydrate absorption, thereby blunting the post-meal surge in blood glucose.[1] The (S)-Valiolamine moiety is an integral part of the voglibose structure, and the dihydrochloride salt form enhances stability and solubility for research applications.[2][3][4]

These application notes provide a comprehensive guide for utilizing (S)-Valiolamine Voglibose Dihydrochloride as a tool to investigate its potential therapeutic effects on diabetic nephropathy, retinopathy, and neuropathy in both in vitro and in vivo models.

Chemical and Physical Properties

PropertyValueSource
Chemical Name (S)-Valiolamine Voglibose Dihydrochloride[2][3]
Molecular Formula C₁₇H₃₆Cl₂N₂O₁₁[2]
Molecular Weight 515.38 g/mol [2]
Solubility Soluble in water and methanol.[3]
Storage Store at -20°C.[2]
Purity >95% (HPLC)[2]

Part 1: Investigating Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease. Hyperglycemia-induced damage to the glomeruli, particularly the podocytes, leads to albuminuria and a progressive decline in renal function. Key pathogenic mechanisms include the accumulation of AGEs, inflammation, and oxidative stress.

Experimental Workflow: Diabetic Nephropathy

G cluster_0 In Vitro: Podocyte Injury Model cluster_1 In Vivo: STZ-Induced Diabetic Rat Model vitro_start Culture Human or Mouse Podocytes vitro_hg Induce Injury: High Glucose (30 mM) for 48h vitro_start->vitro_hg vitro_treat Treat with (S)-Valiolamine Voglibose Dihydrochloride vitro_hg->vitro_treat vitro_assess Assess Podocyte Injury Markers: - Nephrin/Podocin Expression (Western Blot) - Apoptosis (Flow Cytometry) - Inflammatory Cytokines (ELISA) vitro_treat->vitro_assess vivo_start Induce Diabetes in Rats (STZ injection) vivo_confirm Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) vivo_start->vivo_confirm vivo_treat Oral Gavage with (S)-Valiolamine Voglibose Dihydrochloride (e.g., 1-10 mg/kg/day) for 8-12 weeks vivo_confirm->vivo_treat vivo_assess Assess Renal Function and Pathology: - Urinary Albumin Excretion (ELISA) - Serum Creatinine/BUN - Kidney Histology (PAS staining) - AGEs in Kidney Tissue (Immunohistochemistry) vivo_treat->vivo_assess

Caption: Workflow for in vitro and in vivo diabetic nephropathy studies.

In Vitro Protocol: High Glucose-Induced Podocyte Injury

This protocol details the induction of a diabetic-like state in cultured podocytes and the subsequent evaluation of the protective effects of (S)-Valiolamine Voglibose Dihydrochloride.

1. Cell Culture:

  • Culture conditionally immortalized human or mouse podocytes according to established protocols.[5] Differentiate podocytes by culturing at 37°C without interferon-gamma for 10-14 days.[5]

2. Induction of High Glucose Injury:

  • Seed differentiated podocytes in appropriate culture plates.

  • Once confluent, replace the normal glucose (5 mM) medium with a high glucose (30 mM) medium.[6]

  • As an osmotic control, culture a parallel set of cells in a medium containing 5 mM glucose and 25 mM mannitol.

  • Incubate for 48-72 hours to induce injury.[6][7]

3. Treatment with (S)-Valiolamine Voglibose Dihydrochloride:

  • Prepare a stock solution of (S)-Valiolamine Voglibose Dihydrochloride in sterile water or culture medium.

  • Add the compound to the high-glucose-treated cells at various concentrations (e.g., 1, 10, 100 µM). A dose-response study is recommended.

  • Incubate for the duration of the high-glucose treatment.

4. Assessment of Podocyte Injury:

  • Protein Expression: Analyze the expression of podocyte-specific proteins like nephrin and podocin using Western blotting. A decrease in these proteins indicates podocyte damage.[5]

  • Apoptosis: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.[7]

  • Inflammatory Markers: Measure the levels of inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant using ELISA kits.[5]

In Vivo Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol describes the induction of type 1 diabetes in rats and the evaluation of the long-term effects of (S)-Valiolamine Voglibose Dihydrochloride on the development of diabetic nephropathy.

1. Induction of Diabetes:

  • Use male Sprague-Dawley or Wistar rats (8-10 weeks old).[8][9]

  • Induce diabetes with a single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold 0.1 M citrate buffer (pH 4.5).[8][10][11]

  • Administer 10% sucrose water for 48 hours post-injection to prevent initial hypoglycemia.[10]

  • Confirm diabetes by measuring blood glucose levels 72 hours after STZ injection. Animals with fasting blood glucose >250 mg/dL are considered diabetic.[12]

2. Treatment Regimen:

  • Divide diabetic rats into a vehicle control group and treatment groups.

  • Prepare (S)-Valiolamine Voglibose Dihydrochloride in sterile water for oral gavage.

  • Administer the compound daily at desired doses (e.g., 1-10 mg/kg) for 8-12 weeks.

3. Assessment of Diabetic Nephropathy:

  • Urinary Albumin Excretion (UAE): Collect 24-hour urine samples at baseline and at regular intervals during the treatment period. Measure albumin concentration using a rat-specific ELISA kit and normalize to creatinine levels.[13] An increase in UAE is a hallmark of diabetic nephropathy.

  • Renal Function: At the end of the study, collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.

  • Histopathology: Perfuse and fix the kidneys in 10% neutral buffered formalin. Embed in paraffin, section, and perform Periodic acid-Schiff (PAS) staining to visualize glomerular changes such as mesangial expansion and glomerulosclerosis.

  • Advanced Glycation End Products (AGEs): Detect the accumulation of AGEs in kidney tissue sections using immunohistochemistry with an anti-AGE antibody.[14][15] Alternatively, AGEs can be quantified in kidney tissue homogenates using an ELISA-based method.[14]

Part 2: Investigating Diabetic Retinopathy

Diabetic retinopathy is a leading cause of blindness in adults. Chronic hyperglycemia damages the retinal microvasculature, leading to increased vascular permeability, inflammation, and ultimately, neovascularization.

Experimental Workflow: Diabetic Retinopathy

G cluster_0 In Vitro: Retinal Endothelial Cell Model cluster_1 In Vivo: STZ-Induced Diabetic Mouse Model vitro_start Culture Human Retinal Microvascular Endothelial Cells (HRMECs) vitro_hg Induce Injury: High Glucose (30-40 mM) for 48-72h vitro_start->vitro_hg vitro_treat Treat with (S)-Valiolamine Voglibose Dihydrochloride vitro_hg->vitro_treat vitro_assess Assess Endothelial Dysfunction: - Cell Proliferation & Migration (Transwell Assay) - Tube Formation Assay - Inflammatory Cytokine Release (ELISA) vitro_treat->vitro_assess vivo_start Induce Diabetes in Mice (STZ injection) vivo_confirm Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) vivo_start->vivo_confirm vivo_treat Oral Gavage with (S)-Valiolamine Voglibose Dihydrochloride for 12-16 weeks vivo_confirm->vivo_treat vivo_assess Assess Retinal Pathology: - Retinal Vascular Leakage (Fluorescein Angiography) - Retinal Inflammation (Immunohistochemistry for Iba1, TNF-α) - Vascular Histopathology (Trypsin Digest) vivo_treat->vivo_assess

Caption: Workflow for in vitro and in vivo diabetic retinopathy studies.

In Vitro Protocol: High Glucose-Induced Retinal Endothelial Cell Dysfunction

This protocol outlines a method to study the effects of (S)-Valiolamine Voglibose Dihydrochloride on key processes in diabetic retinopathy using cultured human retinal microvascular endothelial cells (HRMECs).

1. Cell Culture:

  • Culture HRMECs in endothelial cell growth medium.

2. Induction of High Glucose Injury:

  • Expose confluent HRMECs to high glucose (30-40 mM) for 48-72 hours.[16][17] Use a mannitol control as described for podocytes.

3. Treatment with (S)-Valiolamine Voglibose Dihydrochloride:

  • Treat cells with the compound at desired concentrations during the high-glucose exposure.

4. Assessment of Endothelial Dysfunction:

  • Cell Proliferation and Migration: Perform a Transwell migration assay to assess the effect of the compound on high-glucose-induced cell migration.[18][19]

  • Angiogenesis: Conduct a tube formation assay on a basement membrane matrix (e.g., Matrigel) to evaluate the impact on the angiogenic potential of HRMECs.[17]

  • Inflammation: Measure the secretion of inflammatory mediators like VEGF, IL-6, and TNF-α into the culture medium by ELISA.[20]

In Vivo Protocol: STZ-Induced Diabetic Mouse Model

This protocol details the investigation of (S)-Valiolamine Voglibose Dihydrochloride's effects on the development of diabetic retinopathy in a mouse model.

1. Induction of Diabetes:

  • Use C57BL/6J mice. Induce diabetes with multiple low-dose STZ injections (e.g., 50 mg/kg for 5 consecutive days) to minimize toxicity.[10]

  • Confirm diabetes by monitoring blood glucose levels.

2. Treatment Regimen:

  • Administer (S)-Valiolamine Voglibose Dihydrochloride via oral gavage for an extended period (12-16 weeks) to allow for the development of retinal changes.

3. Assessment of Diabetic Retinopathy:

  • Retinal Vascular Leakage: Perform fluorescein angiography at various time points to visualize and quantify the breakdown of the blood-retinal barrier.[21][22] An increase in fluorescein leakage from retinal vessels is indicative of pathology.

  • Retinal Inflammation: At the end of the study, enucleate the eyes and prepare retinal sections or flat mounts. Use immunohistochemistry to detect markers of microglial activation (Iba1) and inflammatory cytokines (TNF-α).[20][23]

  • Vascular Histopathology: Isolate the retinal vasculature using a trypsin digest method to visualize and quantify acellular capillaries and pericyte loss, which are characteristic features of diabetic retinopathy.[12][24]

Part 3: Investigating Diabetic Neuropathy

Diabetic neuropathy is a common complication affecting the peripheral nerves, leading to pain, numbness, and impaired nerve function. A key indicator of neuropathy is a reduction in nerve conduction velocity (NCV).

Experimental Workflow: Diabetic Neuropathy

G cluster_0 In Vivo: STZ-Induced Diabetic Rat Model vivo_start Induce Diabetes in Rats (STZ injection) vivo_confirm Confirm Hyperglycemia vivo_start->vivo_confirm vivo_treat Oral Gavage with (S)-Valiolamine Voglibose Dihydrochloride for 8-12 weeks vivo_confirm->vivo_treat vivo_assess Assess Nerve Function: - Motor and Sensory Nerve Conduction Velocity (NCV) - Histopathology of Sciatic Nerve vivo_treat->vivo_assess

Caption: Workflow for in vivo diabetic neuropathy studies.

In Vivo Protocol: STZ-Induced Diabetic Rat Model

This protocol focuses on assessing the potential of (S)-Valiolamine Voglibose Dihydrochloride to prevent or reverse the slowing of nerve conduction in diabetic rats.

1. Induction of Diabetes and Treatment:

  • Induce diabetes in rats using STZ as described in the diabetic nephropathy protocol.

  • Begin treatment with (S)-Valiolamine Voglibose Dihydrochloride via oral gavage and continue for 8-12 weeks.

2. Assessment of Diabetic Neuropathy:

  • Nerve Conduction Velocity (NCV):

    • At baseline and regular intervals, measure motor and sensory NCV in the sciatic or tibial nerves under anesthesia.[25][26][27]

    • Place stimulating electrodes at the sciatic notch and recording electrodes in the interosseous muscles of the paw for motor NCV.[26][27]

    • For sensory NCV, stimulate the paw and record from the sciatic nerve.[28][29]

    • A decrease in NCV in diabetic animals compared to non-diabetic controls indicates neuropathy.

  • Histopathology:

    • At the end of the study, perfuse the animals and dissect the sciatic nerves.

    • Process the nerves for electron microscopy to examine for axonal degeneration and demyelination.

Data Analysis and Interpretation

For all studies, appropriate statistical analysis should be performed. This typically involves comparing the diabetic control group with the non-diabetic control group to confirm the induction of pathology, and comparing the treatment groups with the diabetic control group to assess the efficacy of (S)-Valiolamine Voglibose Dihydrochloride. A one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is commonly used for multiple group comparisons. A p-value of <0.05 is generally considered statistically significant.

Conclusion

(S)-Valiolamine Voglibose Dihydrochloride, by targeting postprandial hyperglycemia, presents a promising research tool for investigating the underlying mechanisms of diabetic complications and for the preclinical evaluation of a potential therapeutic strategy. The protocols outlined in these application notes provide a robust framework for researchers to explore the effects of this compound on diabetic nephropathy, retinopathy, and neuropathy.

References

  • Immunochemical detection of advanced glycation end products in renal cortex from STZ-induced diabetic rat. PubMed. Available at: [Link]

  • Bendayan, M. (1998). Immunocytochemical detection of advanced glycated end products in rat renal tissue as a function of age and diabetes. Kidney International, 54(2), 438-447. Available at: [Link]

  • Veenstra, A., et al. (2015). Diabetic retinopathy: retina-specific methods for maintenance of diabetic rodents and evaluation of vascular histopathology and molecular abnormalities. Current Protocols in Mouse Biology, 5(3), 247-270. Available at: [Link]

  • A. Veenstra, et al. An Assay to Detect Protection of the Retinal Vasculature from Diabetes-Related Death in Mice. bio-protocol, 6(19), e1959. Available at: [Link]

  • In Vitro Modeling of Diabetes Impact on Vascular Endothelium: Are Essentials Engaged to Tune Metabolism? PMC. Available at: [Link]

  • An In Vitro Model of Diabetic Retinal Vascular Endothelial Dysfunction and Neuroretinal Degeneration. PMC. Available at: [Link]

  • Accumulation of advanced glycation endproducts in the rat nephron: link with circulating AGEs during aging. PubMed. Available at: [Link]

  • Rat TNF-alpha ELISA Kit. RayBiotech. Available at: [Link]

  • Rat TNF-alpha ELISA Kit (RK00029). ABclonal. Available at: [Link]

  • The Role of Advanced Glycation End Products and Its Soluble Receptor in Kidney Diseases. MDPI. Available at: [Link]

  • Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice. MDPI. Available at: [Link]

  • Comparative effects of pioglitazone, glibenclamide, and voglibose on urinary endothelin-1 and albumin excretion in diabetes patients. PubMed. Available at: [Link]

  • High Glucose-Induced Podocyte Injury Involves Activation of Mammalian Target of Rapamycin (mTOR)-Induced Endoplasmic Reticulum (ER) Stress. PubMed. Available at: [Link]

  • Investigating Late-Stage Diabetic Retinopathy: A Long-term Analysis of Vascular Changes in the Streptozotocin-Induced Mouse Model. Diabetes. Available at: [Link]

  • An In Vitro Model of Diabetic Retinal Vascular Endothelial Dysfunction and Neuroretinal Degeneration. Semantic Scholar. Available at: [Link]

  • In vitro model of podocyte injury induced by high glucose. (A)... ResearchGate. Available at: [Link]

  • Retinal Microglial Activation and Inflammation Induced by Amadori-Glycated Albumin in a Rat Model of Diabetes. Diabetes. Available at: [Link]

  • In Vitro Models of Diabetes: Focus on Diabetic Retinopathy. MDPI. Available at: [Link]

  • The Yi-Qi-Bu-Shen recipe attenuates high glucose-induced podocyte injury via the inhibition of IKK. American Journal of Translational Research. Available at: [Link]

  • In vitro protective effect of miR-181d-5p in high glucose‑induced human retinal microvascular endothelial cells by targeting. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Roles of oxidative stress in the improvement of retinal blood flow dysregulation by novel therapeutic agents in type 2 diabetic mice. IOVS. Available at: [Link]

  • The correlation between sensory nerve conduction velocities and three metabolic indices in rats treated with streptozotocin. PubMed. Available at: [Link]

  • Nerve conduction velocity in experimental diabetes in the rat and rabbit. PMC. Available at: [Link]

  • Voglibose: An Alpha Glucosidase Inhibitor. PMC. Available at: [Link]

  • Retinal Inflammation, Oxidative Stress, and Vascular Impairment Is Ablated in Diabetic Mice Receiving XMD8-92 Treatment. Frontiers. Available at: [Link]

  • Investigating Late-Stage Diabetic Retinopathy: A Long-term Analysis of Vascular Changes in the Streptozotocin-Induced Mouse Model. PMC. Available at: [Link]

  • Effect of co-administration of voglibose and vildagliptin on diabetic albino rats. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Effect of co-administration of voglibose and vildagliptin on diabetic albino rats. SciSpace. Available at: [Link]

  • Rodent models of diabetic nephropathy: their utility and limitations. PMC. Available at: [Link]

  • Tangshenning Attenuates High Glucose-Induced Podocyte Injury via Restoring Autophagy Activity through Inhibiting. ScienceOpen. Available at: [Link]

  • UC Irvine - eScholarship. Available at: [Link]

  • Soluble receptors for advanced glycation end-products prevent unilateral ureteral obstruction-induced renal fibrosis. Frontiers. Available at: [Link]

  • Diabetes-induced albuminuria: role of antidiuretic hormone as revealed by chronic V2 receptor antagonism in rats. PubMed. Available at: [Link]

  • Streptozotocin‐Induced Diabetic Models in Mice and Rats. SciSpace. Available at: [Link]

  • Rodent models of streptozotocin-induced diabetic nephropathy. PubMed. Available at: [Link]

  • Serial changes of sensory nerve conduction velocity and minimal F-wave latency in streptozotocin-induced diabetic rats. PubMed. Available at: [Link]

  • Voglibose. PubChem. Available at: [Link]

  • Nerve conduction velocity and evoked potential latencies in streptozotocin-diabetic rats: effects of treatment with an angiotensin converting enzyme inhibitor. PubMed. Available at: [Link]

  • Nerve conduction velocity and evoked potential latencies in streptozotocin-diabetic rats: effects of treatment with an angiotens. SciSpace. Available at: [Link]

  • "Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. ResearchGate. Available at: [Link]

Sources

Preclinical Formulation and Analytical Profiling of (S)-Valiolamine Voglibose Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

In the landscape of anti-diabetic drug development, α-glucosidase inhibitors (AGIs) remain a cornerstone for managing postprandial hyperglycemia. While Voglibose is a globally recognized therapeutic, its S-enantiomeric intermediate and analog—(S)-Valiolamine Voglibose —serves as a critical compound for preclinical evaluation, both as an active pharmacological agent and as a reference standard for impurity profiling.

The utilization of the dihydrochloride salt form (CAS 2415029-66-0) in preclinical studies is a deliberate, causality-driven choice. The protonation of the amine groups in the valiolamine core drastically reduces the molecule's lipophilicity while maximizing its aqueous solubility. Because AGIs exert their primary pharmacological effect locally in the gastrointestinal (GI) tract without requiring systemic absorption, ensuring the compound remains completely dissolved in the aqueous environment of the intestinal lumen is paramount for uniform enzyme inhibition.

Mechanism of Action

(S)-Valiolamine Voglibose Dihydrochloride acts as a competitive, reversible inhibitor of membrane-bound intestinal α-glucosidases (such as sucrase, maltase, and isomaltase) located in the brush border of the small intestine. By structurally mimicking natural oligosaccharides, the valiolamine moiety binds to the active site of these enzymes with high affinity, preventing the cleavage of complex carbohydrates into absorbable monosaccharides like glucose [1].

MOA ComplexCarbs Complex Carbohydrates (Disaccharides) Enzyme Intestinal α-Glucosidase (Brush Border) ComplexCarbs->Enzyme Binds Glucose Absorbable Monosaccharides (Glucose) Enzyme->Glucose Hydrolysis Blood Postprandial Hyperglycemia Glucose->Blood Absorption Drug (S)-Valiolamine Voglibose Dihydrochloride Drug->Enzyme Competitive Inhibition

Caption: Mechanism of competitive α-glucosidase inhibition by (S)-Valiolamine Voglibose.

Physicochemical & Formulation Parameters

To design a self-validating formulation protocol, one must account for the molecule's lack of a UV chromophore and its high polarity. The tables below summarize the critical parameters guiding the formulation and analytical strategy.

Table 1: Physicochemical Properties
ParameterSpecification / Rationale
Chemical Formula C₁₇H₃₆Cl₂N₂O₁₁
Molecular Weight 515.38 g/mol
Salt Form Dihydrochloride (Ensures >50 mg/mL aqueous solubility)
Detection Challenge Lacks conjugated aromatic rings; UV detection is exceptionally poor. LC-MS/MS or ELSD is mandatory for accurate quantification.
Storage -20°C, desiccated. Highly hygroscopic due to multiple hydroxyl groups.

Experimental Protocols

Protocol A: Preparation of Aqueous Dosing Solution for Oral Gavage

Objective: Formulate a 0.5 mg/mL dosing solution for rodent efficacy models.

Causality Note: We utilize 0.9% physiological saline rather than complex lipid-based vehicles. Complex vehicles can delay gastric emptying or coat the intestinal mucosa, artificially altering carbohydrate absorption rates and confounding the pharmacodynamic readout.

Step-by-Step Methodology:

  • Equilibration: Allow the (S)-Valiolamine Voglibose Dihydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation-induced degradation.

  • Gravimetric Weighing: Weigh exactly 5.0 mg of the API using a microbalance into a sterile, low-bind glass vial.

  • Vehicle Addition: Add 9.0 mL of sterile 0.9% NaCl (Saline) to the vial.

  • Dissolution: Vortex the solution for 60 seconds. Due to the dihydrochloride salt, dissolution should be immediate and yield a clear, colorless solution.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 0.9% NaCl to achieve a final concentration of 0.5 mg/mL.

  • pH Verification: Measure the pH. It should naturally fall between 4.5 and 5.5. Do not buffer the solution; the rodent stomach's natural acidity will easily accommodate this, and adding buffers could introduce unwanted metal ions that might interact with the polyhydroxyl structure.

  • QC Aliquot: Remove a 100 µL aliquot for LC-MS/MS concentration verification prior to dosing.

Workflow API API Weighing (Gravimetric) Vehicle Vehicle Addition (0.9% Saline) API->Vehicle Mixing Vortex Mixing (Complete Dissolution) Vehicle->Mixing QC QC Analysis (LC-MS/MS) Mixing->QC 100 µL Aliquot for Verification Dosing In Vivo Dosing (Oral Gavage) Mixing->Dosing Approved Formulation

Caption: Preclinical formulation preparation and LC-MS/MS quality control workflow.

Protocol B: In Vivo Oral Sucrose Tolerance Test (OSTT)

Objective: Validate the in vivo efficacy of the formulated compound.

Causality Note: An Oral Sucrose Tolerance Test (OSTT) is strictly required over an Oral Glucose Tolerance Test (OGTT). Because (S)-Valiolamine Voglibose inhibits the cleavage of disaccharides, it will have zero effect on the absorption of pure monosaccharides (glucose). Using an OGTT would yield false-negative efficacy data [2].

Step-by-Step Methodology:

  • Fasting: Fast male C57BL/6 mice (8-10 weeks old) for 6 hours prior to the experiment. (Overnight fasting induces a catabolic state that can skew baseline glucose).

  • Baseline Measurement: Prick the tail vein and measure baseline blood glucose (Time = -30 min) using a calibrated glucometer.

  • Dosing: Administer the (S)-Valiolamine Voglibose Dihydrochloride formulation (e.g., 1.0 mg/kg) via oral gavage. Administer vehicle (0.9% Saline) to the control group.

  • Carbohydrate Challenge: Exactly 30 minutes post-dose (Time = 0), administer a sucrose solution (2.0 g/kg) via oral gavage to all cohorts.

  • Sampling: Measure blood glucose at 15, 30, 60, and 120 minutes post-sucrose challenge.

  • Self-Validation: Include a third cohort dosed with pure glucose (2.0 g/kg) instead of sucrose. The drug should show no effect in this cohort, validating that the mechanism is strictly enzyme inhibition, not a systemic insulinotropic effect [3].

Table 2: Expected OSTT Pharmacodynamic Data (Simulated)

Data represents mean blood glucose (mg/dL) ± SEM.

Time (min)Vehicle + SucroseDrug + Sucrose (1 mg/kg)Drug + Glucose (Validation Control)
-30 (Baseline) 110 ± 5108 ± 6112 ± 4
0 (Challenge) 109 ± 4110 ± 5110 ± 5
15 210 ± 12145 ± 8 (Blunted) 225 ± 15
30 245 ± 15155 ± 10 (Blunted) 250 ± 18
60 180 ± 10130 ± 7190 ± 12
120 125 ± 8115 ± 5130 ± 9

Analytical Quantification (LC-MS/MS)

Because valiolamine derivatives lack a chromophore, LC-MS/MS is required to confirm formulation concentration and stability [4].

Method Summary:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Standard C18 columns cannot retain this highly polar, polyhydroxylated molecule; it will elute in the void volume. HILIC provides excellent retention.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Transition: Monitor the specific MRM (Multiple Reaction Monitoring) transition for the parent mass of the free base (m/z ~443.4 [M+H]+) to its primary fragment.

References

  • National Cancer Institute (NCI). "Definition of voglibose - NCI Drug Dictionary." National Institutes of Health. Available at:[Link] [1]

  • Dabhi, A. S., Bhatt, N. R., & Shah, V. N. (2013). "Voglibose: An Alpha Glucosidase Inhibitor." Journal of Clinical and Diagnostic Research, 7(12), 3023-3027. Available at:[Link] [2]

  • Kameda, Y., et al. (1984). "Valiolamine, a New Alpha-Glucosidase Inhibiting Aminocyclitol Produced by Streptomyces Hygroscopicus." The Journal of Antibiotics, 37(11), 1301-1307. Available at:[Link] [3]

  • Pöhlmann, J., et al. (2021). "N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity." Journal of Medicinal Chemistry, 64(24), 18053–18070. Available at:[Link] [4]

Chiral Separation of (S)-Valiolamine and its Enantiomers by High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive methodology for the chiral separation of (S)-Valiolamine and its enantiomers. Due to the inherent challenges in the direct analysis of this highly polar and weakly UV-absorbing aminocyclitol, this protocol employs a pre-column derivatization strategy with phenylisocyanate (PHI), followed by enantioselective separation on a polysaccharide-based chiral stationary phase (CSP) using High-Performance Liquid Chromatography (HPLC). This application note details the scientific rationale behind the method development, a step-by-step experimental protocol, and expected results, offering a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of chiral aminocyclitols.

Introduction

Valiolamine, an aminocyclitol and a potent α-glucosidase inhibitor, is of significant interest in pharmaceutical research for its potential therapeutic applications.[1][2] Like many biologically active molecules, the stereochemistry of Valiolamine is critical to its pharmacological activity. Consequently, the ability to accurately separate and quantify its enantiomers is paramount for efficacy and safety assessment in drug development.

The direct chiral separation of Valiolamine by HPLC is challenging due to its high polarity, which leads to poor retention on conventional reversed-phase columns, and its lack of a significant chromophore, resulting in low sensitivity with UV detection.[3] To overcome these limitations, this protocol utilizes a pre-column derivatization approach. Derivatization with phenylisocyanate (PHI) introduces a phenylcarbamoyl group, which enhances the molecule's hydrophobicity and incorporates a strong UV-absorbing chromophore, facilitating sensitive detection.[4] The resulting derivatized enantiomers are then resolved on a polysaccharide-based chiral stationary phase, which provides the necessary stereoselective interactions for separation.[1][5]

Principle of the Method

The chiral separation of Valiolamine is achieved through a two-step process:

  • Derivatization: The primary amine group of Valiolamine reacts with phenylisocyanate (PHI) to form a stable phenylurea derivative. This reaction is typically carried out in an aprotic solvent in the presence of a basic catalyst.

  • Chiral HPLC Separation: The derivatized enantiomers are resolved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are particularly effective for the separation of a wide range of chiral compounds, including derivatized amines.[5][6] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, arising from a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5]

Figure 1: Workflow for the chiral separation of Valiolamine.

Experimental Protocol

Materials and Reagents
  • (S)-Valiolamine and its enantiomer (or racemic mixture)

  • Phenylisocyanate (PHI), 98%

  • Triethylamine (TEA), ≥99.5%

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • n-Hexane, HPLC grade

  • 2-Propanol (IPA), HPLC grade

  • Ethanol, HPLC grade

  • Diethylamine (DEA), ≥99.5%

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Sodium octyl sulfate, ≥95%

  • Methanol, HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Analytical balance

  • Vortex mixer

  • Thermostatic water bath or heating block

  • Syringe filters, 0.45 µm

  • HPLC vials

Derivatization Procedure[5]
  • Sample Preparation: Accurately weigh 1 mg of Valiolamine standard or sample into a clean, dry vial.

  • Dissolution: Dissolve the sample in 1 mL of DMSO.

  • Reagent Preparation: Prepare a stock solution of phenylisocyanate in DMSO (e.g., 50 mg/mL).

  • Reaction: To the Valiolamine solution, add 10 µL of triethylamine followed by 20 µL of the phenylisocyanate stock solution.

  • Incubation: Tightly cap the vial and incubate at 30°C for 30 minutes in a water bath or heating block.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary or secondary amine (e.g., 10 µL of butylamine) to react with the excess phenylisocyanate.

  • Dilution: Dilute the derivatized sample with the HPLC mobile phase to a suitable concentration for injection (e.g., dilute 100 µL of the reaction mixture into 900 µL of mobile phase).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.

Chiral HPLC Method
ParameterRecommended Conditions
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Method Optimization Insights
  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (2-propanol or ethanol) is a critical parameter for optimizing selectivity and resolution. A lower percentage of the alcohol generally increases retention and can improve resolution but may also lead to broader peaks.

  • Basic Additive: The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for improving the peak shape of the derivatized basic analytes by minimizing interactions with residual silanol groups on the silica support of the CSP.[5]

  • Chiral Stationary Phase: While Chiralpak® AD-H is recommended, other polysaccharide-based CSPs such as Chiralcel® OD-H or Chiralpak® IC may also provide good enantioselectivity and are worth screening for optimal separation.[1][5]

Expected Results and Data Presentation

Under the optimized conditions, baseline separation of the derivatized (S)-Valiolamine and its enantiomer should be achieved. The retention times will be dependent on the specific CSP and mobile phase composition used.

ParameterExpected Value
Retention Time (k1) ~ 8-12 min
Retention Time (k2) ~ 10-15 min
Selectivity (α) > 1.2
Resolution (Rs) > 1.5

Note: These are estimated values and will require experimental verification.

G cluster_0 Method Development Workflow A Racemic Valiolamine Sample B Pre-column Derivatization with Phenylisocyanate A->B C Screening of Chiral Stationary Phases (CSPs) (e.g., Chiralpak AD-H, Chiralcel OD-H) B->C D Optimization of Mobile Phase (Hexane/Alcohol Ratio, Additive) C->D E Method Validation (Specificity, Linearity, Precision, Accuracy) D->E F Routine Enantiomeric Purity Analysis E->F

Figure 2: Logical workflow for chiral HPLC method development.

Trustworthiness and Self-Validation

To ensure the reliability and robustness of this method, the following system suitability tests should be performed prior to sample analysis:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 to ensure baseline separation.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5 for good peak symmetry.

  • Repeatability: Multiple injections of a standard solution should yield a relative standard deviation (RSD) of less than 2% for retention times and peak areas.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral separation of (S)-Valiolamine and its enantiomer by HPLC. The pre-column derivatization with phenylisocyanate effectively addresses the challenges of low UV absorbance and high polarity of the analyte, enabling robust and sensitive analysis on a polysaccharide-based chiral stationary phase. By following the outlined experimental procedures and method development strategies, researchers can achieve reliable and accurate determination of the enantiomeric purity of Valiolamine, a critical aspect of its development as a potential therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Csernák, O., & Szabó, Z. I. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 1-13.
  • Eeck, P. V. (n.d.). Method development with CHIRALPAK® IA. HPLC.
  • Khan, M. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 173-183.
  • Kubo, H., et al. (2001). Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives.
  • PubChem. (n.d.). Valiolamine.
  • ResearchGate. (2019). The separation of three compounds using a CHIRALPAK IC column, 4.6 mm....
  • Satyanarayana, P. V. (2013). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
  • Shibata, Y., et al. (2009). Quantitative analysis of valiolamine through pre-column derivatization with phenylisocyanate using high-performance liquid chromatography with UV detection: selection of reagent, identification of derivative and optimization of derivatization conditions. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 957-963.
  • Sollenberg, J. (2016). Chiral Separation by HPLC Using the Ligand-Exchange Principle. In: Chiral Analysis. Methods in Molecular Biology, vol 1374. Humana Press, New York, NY.
  • Tang, J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Toth, G., & Lindner, W. (2018). Chiral Separations by High‐Performance Liquid Chromatography. In: Encyclopedia of Analytical Chemistry.
  • Vtechworks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Wainer, I. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(3), 296-306.
  • Wang, Y., et al. (2009). Quantitative analysis of valiolamine through pre-column derivatization with phenylisocyanate using high-performance liquid chromatography with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 957-963.
  • Zhang, T., & Wainer, I. W. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral.
  • Zhao, H., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 599.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Asian Network for Scientific Information. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of Applied Sciences, 7(10), 1445-1451.
  • Lindner, W., & Lämmerhofer, M. (2018).
  • Phenomenex. (n.d.).
  • Isobe, T., & Nishiyama, T. (2000). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics.
  • Diva-portal.org. (n.d.).
  • Ilisz, I., & Pataj, Z. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Easson, L. H., & Stedman, E. (1933). Studies on the relationship between chemical constitution and physiological action. V. Molecular dissymmetry and physiological activity. Biochemical Journal, 27(4), 1257.
  • American Chemical Society. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the α-Glucosidase Assay for (S)-Valiolamine and Voglibose Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical resource for the α-glucosidase inhibition assay, with a specific focus on the potent inhibitors (S)-Valiolamine and Voglibose. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to anticipate the challenges and questions that arise in a research setting.

Section 1: Assay Principle and Core Concepts

The α-glucosidase assay is a widely-used colorimetric method to screen for potential inhibitors. The enzyme α-glucosidase hydrolyzes a chromogenic substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), into glucose and a yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, measured by the increase in absorbance at ~405 nm, is directly proportional to the enzyme's activity.[1][2]

Inhibitors like Voglibose and (S)-Valiolamine are structural mimics of the natural carbohydrate substrate. They bind to the active site of the enzyme, preventing the substrate from binding and thus reducing the rate of pNP production.[3][4][5][6] Understanding this competitive inhibition mechanism is critical for proper assay design.

Diagram: The α-Glucosidase Inhibition Assay Workflow

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_readout 3. Data Acquisition & Analysis prep_buffer Prepare Assay Buffer (e.g., 0.1M Phosphate, pH 6.8) add_inhibitor Add Inhibitor/Vehicle to appropriate wells prep_buffer->add_inhibitor prep_enzyme Prepare α-Glucosidase Solution (Fresh, on ice) add_enzyme Add α-Glucosidase Solution prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate (Protect from light) add_substrate Initiate Reaction: Add pNPG Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions (Voglibose, (S)-Valiolamine) prep_inhibitor->add_inhibitor prep_stop Prepare Stop Solution (e.g., 0.1M Na₂CO₃) stop_reaction Stop Reaction (Add Na₂CO₃) prep_stop->stop_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 10 min, 37°C) (Allows inhibitor to bind enzyme) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (e.g., 20 min, 37°C) add_substrate->incubate incubate->stop_reaction read_abs Read Absorbance (405 nm) stop_reaction->read_abs calculate Calculate % Inhibition and IC₅₀ values read_abs->calculate

Caption: General workflow for the α-glucosidase inhibition endpoint assay.

Diagram: Mechanism of Competitive Inhibition

Inhibition_Mechanism cluster_no_inhibitor cluster_inhibitor Enzyme1 α-Glucosidase (Active Site) Product p-Nitrophenol (Yellow Product) Enzyme1->Product Hydrolysis Substrate pNPG (Substrate) Substrate->Enzyme1 Binds Enzyme2 α-Glucosidase (Active Site) Blocked No Reaction Enzyme2->Blocked Inhibitor Voglibose (Inhibitor) Inhibitor->Enzyme2 Binds & Blocks Substrate2 pNPG (Substrate) Substrate2->Enzyme2 Binding Prevented

Caption: Voglibose competitively binds to the enzyme's active site.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the assay.

Issue 1: High Background Absorbance in Blank/Control Wells

Q: My "no-enzyme" control wells are yellow and have high absorbance readings. What is causing this?

A: This indicates the formation of p-nitrophenol without enzymatic activity. There are several likely causes:

  • Spontaneous Substrate Hydrolysis: The pNPG substrate can slowly hydrolyze on its own, especially if the buffer pH is too high (alkaline) or if the solution is old or has been exposed to light.[7]

    • Solution: Prepare fresh pNPG solution for each experiment. Store the stock solution in a light-protected container at -20°C. Ensure your assay buffer pH is correct and stable; a pH of 6.8-7.0 is standard for this assay.[1][8]

  • Reagent Contamination: Your buffer, water, or stop solution could be contaminated with something that absorbs at 405 nm or that is alkaline enough to accelerate pNPG breakdown.[7][9]

    • Solution: Use high-purity water and fresh, analytical-grade reagents for all solutions.[9] Filter-sterilize your buffer if you suspect microbial contamination.

  • Compound Interference: If you are testing crude extracts or colored compounds, the compound itself may absorb light at 405 nm.

    • Solution: Always run a "sample blank" control for each inhibitor concentration. This well contains the buffer, substrate, and inhibitor, but no enzyme . Subtract the absorbance of this sample blank from your corresponding sample reading.[10]

Issue 2: Inconsistent or Non-Reproducible IC₅₀ Values

Q: I'm getting different IC₅₀ values for Voglibose every time I run the assay. Why is my data not reproducible?

A: This is a critical issue often tied to the competitive nature of the inhibitor. The apparent potency (IC₅₀) of a competitive inhibitor is highly dependent on the substrate concentration.

  • The Cheng-Prusoff Relationship: For competitive inhibitors, the IC₅₀ value is not a true constant. It is influenced by the substrate concentration ([S]) and the substrate's affinity for the enzyme (Kₘ). The true measure of potency is the inhibition constant (Kᵢ). The relationship is described by the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) .[11]

    • Causality & Solution: If you use a slightly different substrate concentration in each experiment, your IC₅₀ will shift. To ensure reproducibility, you must first determine the Kₘ of your enzyme for pNPG under your specific assay conditions and then use the exact same substrate concentration (e.g., at Kₘ or 2x Kₘ) for all subsequent IC₅₀ determinations.[12][13]

  • Other Common Causes:

    • Inconsistent Incubation Times: Enzyme kinetics are time-dependent. Ensure pre-incubation and reaction times are precisely controlled for all wells and all plates.[14]

    • Reagent Instability: Prepare enzyme solutions fresh and keep them on ice to prevent loss of activity.[15] Aliquot and freeze inhibitor stock solutions to avoid repeated freeze-thaw cycles.[16]

    • Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor will drastically affect results. Use calibrated pipettes and consider preparing master mixes to reduce variability.[11][17]

Issue 3: Low or No Enzyme Activity

Q: My positive control wells (enzyme + substrate, no inhibitor) are not turning yellow, or the absorbance is very low. What should I do?

A: This points to a problem with the enzyme itself or the reaction conditions.

  • Incorrect Enzyme Concentration: You may be using too little enzyme. The goal is to use a concentration that produces a linear reaction rate for the duration of your assay.[18]

    • Solution: Perform an enzyme titration experiment. Test a range of enzyme concentrations (e.g., 0.01 U/mL to 0.1 U/mL) with a fixed, non-limiting substrate concentration. Choose the lowest enzyme concentration that gives a robust, linear increase in absorbance over time.[18]

  • Suboptimal Assay Conditions: Enzyme activity is highly sensitive to pH and temperature.[14]

    • Solution: Verify the pH of your buffer is optimal for the α-glucosidase you are using (typically pH 6.8-7.0 for Saccharomyces cerevisiae α-glucosidase).[1] Ensure your incubator or plate reader is maintaining the correct temperature (e.g., 37°C).[19][20]

  • Inhibitory Contaminants: Your sample buffer or reagents might contain substances that inhibit the enzyme.

    • Solution: If you dissolved your inhibitor in a solvent like DMSO, ensure the final concentration in the well is low (typically <1%) and consistent across all wells, including the "no-inhibitor" control.[1][11]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
High Background 1. Spontaneous pNPG hydrolysis2. Reagent contamination3. Compound absorbance1. Use fresh pNPG; check buffer pH2. Use high-purity reagents3. Run and subtract a "sample blank" control
Inconsistent IC₅₀ 1. Variable substrate concentration2. Inconsistent incubation times3. Reagent degradation1. Standardize [S] based on Kₘ2. Use precise timers for all steps3. Prepare fresh enzyme; aliquot stocks
Low/No Activity 1. Enzyme concentration too low2. Suboptimal pH or temperature3. Solvent inhibition (e.g., DMSO)1. Perform an enzyme titration2. Verify buffer pH and incubator temp3. Keep final solvent conc. low (<1%) and consistent
Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key differences between (S)-Valiolamine and Voglibose Dihydrochloride?

A: Both are potent aminocyclitol-based α-glucosidase inhibitors. Voglibose is a well-established drug derived from valiolamine.[21][22] (S)-Valiolamine is a potent inhibitor in its own right and serves as a crucial building block for synthesizing Voglibose and other derivatives.[5][22][23] For the purpose of this assay, they are expected to behave similarly as competitive inhibitors, though their potencies (Kᵢ values) will differ. Voglibose is known to be a very potent inhibitor of intestinal maltase and sucrase.[6][24]

Q2: How do I prepare my inhibitor stock solutions?

A: Voglibose Dihydrochloride is water-soluble. However, to maintain stability and allow for a wide range of dilutions, it is common practice to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.[25] (S)-Valiolamine can also be prepared in DMSO. Store these stocks in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[16] On the day of the experiment, thaw an aliquot and perform serial dilutions in the assay buffer.

Q3: Why is pre-incubation of the enzyme and inhibitor important?

A: Pre-incubating the enzyme with the inhibitor before adding the substrate allows the inhibitor to bind to the enzyme and reach equilibrium. This is particularly important for competitive inhibitors, as it ensures that the inhibitor has a chance to occupy the active site before the substrate is introduced. A typical pre-incubation is 10-20 minutes at the assay temperature (e.g., 37°C).[1][19]

Q4: Should I use an endpoint or a kinetic assay?

A: Both are valid, but they provide different insights.

  • Endpoint Assay: The reaction is started, allowed to proceed for a fixed time (e.g., 20 minutes), and then stopped with a solution like Na₂CO₃. This is simple and high-throughput.[19]

  • Kinetic Assay: The absorbance is measured continuously over time (e.g., every 30 seconds for 5-10 minutes) using a kinetic plate reader.[2] This method allows you to calculate the initial velocity (V₀) of the reaction, which is a more accurate measure of enzyme activity, especially when optimizing conditions or performing detailed kinetic studies (Kₘ, Kᵢ).[18] For robust inhibitor characterization, a kinetic approach is superior.

Section 4: Experimental Protocols

Protocol 1: Determination of Kₘ for pNPG

Objective: To determine the Michaelis-Menten constant (Kₘ), which is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.8.[1]

    • Enzyme Solution: Prepare α-glucosidase from S. cerevisiae at a pre-determined optimal concentration (e.g., 0.05 U/mL) in cold assay buffer. Keep on ice.

    • Substrate Solutions: Prepare a series of pNPG concentrations in assay buffer, typically ranging from 0.1x Kₘ to 10x Kₘ. A good starting range is 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, and 5.0 mM.[18]

  • Assay Procedure (96-well plate, kinetic):

    • In separate wells, add 50 µL of assay buffer.

    • Add 100 µL of each pNPG concentration to triplicate wells.

    • Pre-warm the plate to 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Plot V₀ versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[20]

Protocol 2: IC₅₀ Determination for Voglibose

Objective: To determine the concentration of Voglibose required to inhibit 50% of α-glucosidase activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 6.8.

    • Enzyme Solution: Prepare α-glucosidase at its optimal concentration in cold assay buffer.

    • Substrate Solution: Prepare pNPG at a fixed, standardized concentration (e.g., at its Kₘ value) in assay buffer.

    • Inhibitor Solutions: Prepare a 10 mM stock of Voglibose in DMSO. Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in assay buffer to create a range of concentrations that will span the expected IC₅₀.

    • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).[1]

  • Assay Procedure (96-well plate, endpoint):

    • Controls:

      • 100% Activity Control (A_control): 50 µL buffer + 25 µL enzyme.

      • Blank (A_blank): 75 µL buffer (no enzyme).

    • Samples (A_sample):

      • Add 50 µL of each Voglibose dilution to triplicate wells.

      • Add 25 µL of the enzyme solution to each sample well.

    • Pre-incubation: Cover the plate and pre-incubate at 37°C for 10 minutes.[1]

    • Reaction Initiation: Add 25 µL of the pNPG substrate solution to all wells (including controls).

    • Incubation: Incubate at 37°C for exactly 20 minutes.[19]

    • Reaction Termination: Add 100 µL of Stop Solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of all wells at 405 nm.

    • Calculate the percentage of inhibition for each Voglibose concentration using the formula: % Inhibition = [1 - (A_sample - A_blank) / (A_control - A_blank)] * 100

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

References

  • Voglibose: An Alpha Glucosidase Inhibitor - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • What is the mechanism of Voglibose? (2024, July 17). Patsnap Synapse. [Link]

  • What is the mechanism of action of Voglibose (alpha-glucosidase inhibitor)? (2025, November 25). Dr.Oracle. [Link]

  • Voglibose – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Alpha-Glucosidase Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • Valiolamine, a New Alpha-Glucosidase Inhibiting Aminocyclitol Produced by Streptomyces Hygroscopicus. (1984). J Antibiot (Tokyo). [Link]

  • Phytochemical Analysis, α-glucosidase Inhibition Activity in-vitro and Enzyme Kinetics of Ethyl Acetate and Hexane. (n.d.). Journal IPB. [Link]

  • α-GLUCOSIDASE (α-GLU). (n.d.). NIPRO. [Link]

  • ELISA Troubleshooting: High Background. (n.d.). Sino Biological. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (n.d.). Molecules. [Link]

  • In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (2022). PLOS ONE. [Link]

  • Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. (n.d.). ThaiJO. [Link]

  • Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. (n.d.). Pharmaceutical Biology. [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst. [Link]

  • Postprandial Hyperglycemia Lowering Effect of the Isolated Compounds from Olive Mill Wastes – An Inhibitory Activity and Kinetics Studies on α-Glucosidase and α-Amylase Enzymes. (2020). ACS Omega. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • Methods for Enzyme Assays. (n.d.). Open Educational Resources. [Link]

  • Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents. (n.d.). J Med Chem. [Link]

  • How to Perform a Standard Enzyme Activity Assay? (2025, May 9). Patsnap Synapse. [Link]

  • N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity. (2021). J Med Chem. [Link]

  • Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025, July 11). ZAGENO. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021, January 13). ResearchGate. [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]

  • Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • US4923975A - Valiolamine derivatives and production thereof. (n.d.).
  • DEVELOPMENT & CHARACTERIZATION OF MOUTH DISSOLVING TABLET OF VOGLIBOSE. (2024, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Voglibose | C10H21NO7 | CID 444020. (n.d.). PubChem - NIH. [Link]

  • WO2014184806A2 - Voglibose orally disintegrating composition and process for preparing the same. (n.d.).

Sources

Technical Support Center: Troubleshooting Voglibose HPLC Peak Tailing and Asymmetry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of voglibose. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically peak tailing and asymmetry, encountered during the analysis of this important α-glucosidase inhibitor. Our approach is rooted in providing not just solutions, but also a deep understanding of the underlying chemical principles to empower you in your method development and routine analysis.

The Challenge with Voglibose Analysis

Voglibose, with its carbohydrate-like structure and multiple amine functional groups, presents a unique set of challenges in reversed-phase HPLC.[1][2] The primary issue is its tendency to exhibit significant peak tailing. This phenomenon compromises resolution, reduces sensitivity, and affects the accuracy and precision of quantification. Understanding the root causes of this issue is the first step toward developing a robust and reliable analytical method.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My voglibose peak is showing significant tailing. What is the most likely cause?

A1: The most common culprit for peak tailing of basic compounds like voglibose is secondary interactions with the stationary phase.[3][4] Specifically, the issue arises from the interaction between the protonated amine groups of voglibose and ionized residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[3][4]

Expertise & Experience: At a mobile phase pH above 3, residual silanol groups on the silica backbone become deprotonated and carry a negative charge (SiO-). Voglibose, being a basic compound with pKa values of 7.46 and 12.46, will be protonated and carry a positive charge in acidic to neutral mobile phases.[1] This leads to a strong ion-exchange interaction, a secondary retention mechanism, which results in a tailing peak shape.[3][4]

Q2: How can I mitigate the interaction between voglibose and residual silanol groups?

A2: There are several effective strategies to minimize this unwanted interaction:

1. Mobile Phase pH Adjustment:

  • Explanation: Lowering the pH of the mobile phase is a powerful tool to suppress the ionization of silanol groups.[3][4][5] By operating at a pH of 3 or below, the vast majority of silanol groups will be in their neutral, non-ionized form, thus minimizing the ion-exchange interactions with the positively charged voglibose molecules.[4][5]

  • Protocol:

    • Prepare the aqueous component of your mobile phase (e.g., water with a buffer like phosphate or an acid like formic acid or orthophosphoric acid).

    • Adjust the pH to a value between 2.5 and 3.0 using an appropriate acid.

    • Mix the aqueous component with the organic modifier (e.g., acetonitrile).

    • Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting your sample.

2. Use of Mobile Phase Additives:

  • Explanation: Introducing a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[5] The small, basic TEA molecules will preferentially interact with the silanol groups, effectively shielding them from the larger voglibose analyte.

  • Protocol:

    • Add a low concentration of TEA (typically 0.1-0.5% v/v) to the mobile phase.

    • Ensure the TEA is fully dissolved and the mobile phase is properly mixed and degassed.

    • Equilibrate the column thoroughly with the TEA-containing mobile phase.

3. Column Selection:

  • Explanation: Modern HPLC columns are designed to minimize the impact of residual silanols. Opting for an "end-capped" column is a good starting point. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert silane (like trimethylchlorosilane) to reduce their activity. For even better performance, consider using columns packed with high-purity, "Type B" silica, which have a much lower concentration of active silanol groups to begin with.

  • Recommendation: When starting method development for voglibose, select a modern, end-capped C18 column from a reputable manufacturer.

Q3: I've adjusted the mobile phase pH, but I'm still seeing some peak asymmetry. What else could be the issue?

A3: If you've addressed the primary cause of silanol interactions, other factors could be contributing to poor peak shape:

1. Column Overload:

  • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in peak fronting or tailing.

  • Troubleshooting:

    • Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Reduce the injection volume.

2. Sample Solvent Effects:

  • Explanation: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause peak distortion, particularly for early-eluting peaks. The sample doesn't properly focus on the head of the column before the separation begins.

  • Best Practice: Whenever possible, dissolve your voglibose standard and samples in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.

3. Extra-Column Volume:

  • Explanation: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing. This is especially critical in UHPLC systems.

  • Troubleshooting:

    • Use tubing with the smallest possible internal diameter and length.

    • Ensure all fittings are properly made and have no dead volume.

    • Consider using a lower-volume detector cell if available.

Visual Troubleshooting Guide

The following flowchart provides a systematic approach to diagnosing and resolving voglibose peak tailing and asymmetry issues.

Troubleshooting_Voglibose_Peak_Tailing start Start: Voglibose Peak Tailing/Asymmetry Observed q1 Is the mobile phase pH < 3? start->q1 a1_no Adjust mobile phase pH to 2.5-3.0 q1->a1_no No q2 Is an end-capped or high-purity silica column being used? q1->q2 Yes a1_no->q2 a2_no Switch to an end-capped or Type B silica column q2->a2_no No q3 Is the sample dissolved in the mobile phase? q2->q3 Yes a2_no->q3 a3_no Re-dissolve sample in mobile phase q3->a3_no No q4 Is the sample concentration too high? q3->q4 Yes a3_no->q4 a4_yes Dilute sample and/or reduce injection volume q4->a4_yes Yes q5 Is there evidence of column contamination or degradation? q4->q5 No a4_yes->q5 a5_yes Flush column with strong solvent or replace column q5->a5_yes Yes end_bad Issue Persists: Consult Instrument Manual/Manufacturer q5->end_bad No end_good Peak Shape Improved a5_yes->end_good

Caption: A step-by-step flowchart for troubleshooting voglibose peak tailing.

The Mechanism of Peak Tailing

The following diagram illustrates the interaction between a protonated voglibose molecule and an ionized silanol group on the stationary phase surface, which is the primary cause of peak tailing.

Voglibose_Silanol_Interaction cluster_stationary_phase Silica Surface (Stationary Phase) cluster_mobile_phase Mobile Phase Si-O- Si-O⁻ Si-OH Si-OH voglibose Voglibose-NH₂⁺ voglibose->Si-O- Ion-Exchange Interaction (Causes Peak Tailing)

Caption: Interaction of protonated voglibose with ionized silanol groups.

Recommended Starting Chromatographic Conditions

For those developing a new method for voglibose, the following table summarizes typical starting conditions that have been shown to produce good peak shapes.

ParameterRecommended ConditionRationale
Column C18, End-capped, 5 µm, 4.6 x 250 mmProvides good retention and is less prone to silanol interactions.
Mobile Phase Acetonitrile:Water (e.g., 20:80 v/v) with pH adjustmentAcetonitrile often provides better peak shapes for basic compounds compared to methanol.[2][6]
pH 2.5 - 4.5 (adjusted with OPA or Formic Acid)Suppresses silanol ionization and ensures consistent protonation of voglibose.[5][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~215 nm or Refractive Index (RI)Voglibose has a weak UV chromophore.[1] RI detection is an alternative if sensitivity is an issue.[2]
Column Temp. Ambient or controlled at 25-30 °CTo ensure reproducible retention times.
Injection Vol. 10-20 µLA typical volume to avoid overload.
Sample Diluent Mobile PhaseTo prevent peak distortion due to solvent effects.

System Suitability

According to guidelines from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), a chromatographic system must meet certain performance criteria before it can be used for analysis. For voglibose analysis, typical system suitability requirements include:

  • Tailing Factor (T): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (%RSD) for replicate injections: Should be < 2.0% for peak area and retention time.

These parameters ensure that the system is providing adequate separation and reproducibility.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech. (2025, October 28).
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Jitendra Kumar, V. S. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS VOGLIBOSE IN PURE AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(2), 336-341.
  • Lakshmi, K. S., & Rajesh, T. (2010). Determination of voglibose in pharmaceutical formulations by high performance liquid chromatography using refractive index detection. European Journal of Chemistry, 1(4), 262-265.
  • Daswadkar, S. C., Walode, S. G., & Mahendra, K. C. B. (2013). stability indicating rp-hplc method for estimation of voglibose in bulk and tablet dosage. Pharmacophore, 4(5), 158-165.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Shimadzu. (2017).
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Seshagiri Rao, J. V. L. N., & Sravan, V. S. (2010). RP-HPLC method development and validation for estimation of Voglibose in bulk and tablet dosage forms.
  • Agilent Technologies. (2002).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ACE. HPLC Troubleshooting Guide.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Thermo Fisher Scientific.
  • Agilent Technologies. (2019, April 8). Analysis of Voglibose Using an Agilent LC with Mass Selective Detection.
  • Pickering Laboratories, Inc.
  • Pickering Laboratories, Inc.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 444020, Voglibose.
  • European Bioinformatics Institute. ChEMBL Compound Report for CHEMBL476960.

Sources

Technical Support Guide: Solubilization of (S)-Valiolamine Voglibose Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Here is a technical support center with troubleshooting guides and FAQs for improving the solubility of (S)-Valiolamine Voglibose Dihydrochloride for in vitro assays.

Welcome to the technical support center for (S)-Valiolamine Voglibose Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing this potent α-glucosidase inhibitor for in vitro assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure accurate, reproducible, and reliable experimental results.

Part 1: Foundational Knowledge & FAQs

This section addresses the most frequently asked questions regarding the properties of (S)-Valiolamine Voglibose Dihydrochloride and its handling.

Q1: What are the key chemical properties of (S)-Valiolamine Voglibose Dihydrochloride that influence its solubility?

(S)-Valiolamine Voglibose Dihydrochloride is the salt form of an N-substituted derivative of valiolamine, a type of aminocyclitol[1][2]. Its structure is rich in hydroxyl (-OH) and amine (-NH) groups, making it an inherently polar and hydrophilic molecule. The "dihydrochloride" designation is critical; it signifies that two of the basic amine groups have been protonated to form a salt with hydrochloric acid. This is a deliberate chemical modification used in pharmaceuticals to significantly enhance the aqueous solubility and stability of a compound compared to its free base form.[3][4] Therefore, high solubility in water and aqueous buffers is expected.

Q2: I'm planning my experiment. Which solvents are recommended for this compound?

Based on its chemical structure and available data, a clear hierarchy of solvent choice emerges. Water is the most highly recommended solvent. Organic solvents should generally be avoided as primary solvents.

Table 1: Solubility Profile of (S)-Valiolamine Voglibose Dihydrochloride and Related Forms

SolventSolubility AssessmentRecommendations & Key Considerations
Water High (Described as "easily soluble" or "sparingly")[1][5][6][7][8]Recommended Primary Solvent. Use high-purity (≥18 MΩ·cm) deionized water to prepare concentrated stock solutions.
Aqueous Buffers (e.g., PBS, Phosphate) Good to High (~5 mg/mL in PBS pH 7.2)[9]Recommended for Working Solutions. Buffer components can influence maximum solubility. Prepare working solutions by diluting a concentrated aqueous stock into the final assay buffer.
DMSO Poor to Slight (~2 mg/mL)[6][9]Not Recommended as a Primary Solvent. While some general protocols for inhibitors mention DMSO stocks, it is not ideal for this compound. If unavoidable, ensure the final concentration in the assay is <1% to prevent enzyme inhibition.[10][11]
Methanol / Ethanol Very Slight to Insoluble [1]Not Recommended. These organic solvents are unlikely to effectively dissolve the compound and may interfere with the assay.

Part 2: Troubleshooting & Step-by-Step Protocols

This section provides a logical, step-by-step approach to preparing solutions and troubleshooting common issues like precipitation.

Q3: I'm having difficulty dissolving the compound directly into my complete assay buffer. What is the correct procedure?

Directly dissolving a high-purity salt like this into a complex buffer containing other salts and proteins is a common source of error. The presence of other ions can reduce solubility through the "common-ion effect" or "salting-out."[4] The validated best practice is to first create a concentrated stock solution in pure water.

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution

  • Tare a Sterile Microcentrifuge Tube: Use a calibrated analytical balance.

  • Weigh the Compound: Carefully weigh the desired amount of (S)-Valiolamine Voglibose Dihydrochloride powder.

  • Add Solvent: Add a minimal volume of high-purity, deionized water to achieve a high concentration (e.g., 10-50 mg/mL).

  • Promote Dissolution: Vortex the solution for 1-2 minutes. If particulates remain, use a bath sonicator for 5-10 minutes.

  • Gentle Warming (Optional): If sonication is insufficient, warm the solution to 37°C for 10-15 minutes.[12] This compound is stable at this temperature. Avoid aggressive heating.

  • Final Check: Visually inspect the solution against a dark background to ensure all solid material has dissolved.

  • Storage: Use the stock solution immediately. It is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[9]

Q4: My solution became cloudy after I diluted my aqueous stock into my final assay buffer. How do I fix this?

This typically points to a pH or buffer compatibility issue. The concentrated aqueous stock of the dihydrochloride salt will be acidic. A sudden, large change in pH upon dilution into a neutral or basic buffer can cause the compound to crash out of solution.

G cluster_reagents Reagent Preparation cluster_assay Assay Workflow Vog_Stock Voglibose Stock (Protocol 1) Vog_Work Voglibose Working Dilutions Vog_Stock->Vog_Work Enzyme α-Glucosidase Solution Add_Enzyme 2. Add Enzyme Enzyme->Add_Enzyme Substrate pNPG Substrate Solution Add_Sub 4. Add Substrate (pNPG) Substrate->Add_Sub Buffer Assay Buffer (pH 6.8) Add_Inhib 1. Add Voglibose/Control to Plate Vog_Work->Add_Inhib Add_Inhib->Add_Enzyme Pre_Inc 3. Pre-incubate (37°C) Add_Enzyme->Pre_Inc Pre_Inc->Add_Sub Incubate 5. Incubate (37°C) Add_Sub->Incubate Stop 6. Stop with Na2CO3 Incubate->Stop Read 7. Read Absorbance (405nm) Stop->Read

Sources

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Voglibose and (S)-Valiolamine

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for addressing matrix effects in the LC-MS/MS analysis of (S)-Valiolamine and Voglibose Dihydrochloride.

Introduction

Welcome to the technical support guide for the quantitative analysis of Voglibose and its synthetic precursor, (S)-Valiolamine. Voglibose is a potent α-glucosidase inhibitor used in the management of diabetes mellitus.[1][2] Structurally, both Voglibose and (S)-Valiolamine are highly polar, hydrophilic molecules.[1][3][4] This polarity, combined with a lack of a strong UV chromophore, makes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the analytical technique of choice for their sensitive and selective quantification in complex biological matrices.[5][6][7]

However, the very properties that make these molecules therapeutically effective also present significant analytical challenges. Chief among these is the matrix effect , a phenomenon where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analytes in the mass spectrometer's ion source.[8][9] This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and reproducibility of the analytical method.[10]

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and overcome these challenges effectively. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

Part 1: Foundational Knowledge - Understanding the Problem

This section covers the fundamental concepts you need to grasp before you can effectively troubleshoot.

Q: What exactly is the "matrix effect," and why is it a major concern for polar compounds like Voglibose?

A: The matrix effect is a direct consequence of analyzing compounds within a complex sample. It refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target compounds from the sample matrix.[11] This effect manifests in two ways:

  • Ion Suppression: This is the most common form of matrix effect.[9] It occurs when matrix components compete with the analyte for the available charge in the electrospray ionization (ESI) source, or alter the droplet evaporation process, leading to a decreased analyte signal.[8][10]

  • Ion Enhancement: Less frequently, some matrix components can actually increase the ionization efficiency of the analyte, leading to an artificially high signal.

Polar molecules like Voglibose and (S)-Valiolamine are particularly susceptible. In traditional reversed-phase chromatography (e.g., using a C18 column), they are poorly retained and elute very early, often in the "void volume." This region of the chromatogram is where many other highly polar matrix components, such as salts and phospholipids, also elute, creating a perfect storm for significant and variable matrix effects.

cluster_1 ESI Source Analyte Voglibose Droplets Ionization Ionization Process (Limited Charges) Analyte->Ionization Matrix Matrix Droplets (Salts, Phospholipids) Matrix->Ionization SuppressedSignal Suppressed Analyte Ions (Lower Signal) Ionization->SuppressedSignal MatrixIons Matrix Ions Ionization->MatrixIons

Caption: Mechanism of Ion Suppression in the ESI source.

Q: How can I quantitatively assess the degree of matrix effect in my assay?

A: You cannot fix a problem you cannot measure. The most widely accepted method for quantifying matrix effects is the post-extraction addition experiment, as recommended by regulatory bodies like the FDA.[12][13][14] This technique isolates the effect of the matrix on the detector response by comparing the signal of an analyte in a clean solution versus a post-extracted blank matrix.

Experimental Protocol: Post-Extraction Addition
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank matrix samples (e.g., plasma from at least 6 different sources) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery, not the matrix effect itself).

  • Analyze and Calculate: Analyze all samples by LC-MS/MS. The Matrix Factor (MF) is calculated using the peak areas from Set A and Set B.

Calculation of Matrix Factor (MF)

The Matrix Factor provides a quantitative measure of ion suppression or enhancement.[13]

MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

  • An MF = 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

For a robust method, the MF should be consistent across different sources of matrix, and the coefficient of variation (%CV) of the IS-normalized MF should ideally be ≤15%.[13]

Part 2: Troubleshooting Guides - Step-by-Step Solutions

Issue: Significant Ion Suppression/Enhancement Observed. My analyte signal is inconsistent or much lower in matrix than in a neat solution. What are my options?

A: When you've confirmed a significant matrix effect, a systematic approach is required to mitigate it. The core strategy is to separate the analyte from the interfering matrix components, either chromatographically or during sample preparation. The ideal solution often involves a combination of these approaches.

Start Significant Matrix Effect Confirmed (MF ≠ 1) Decision1 Can Chromatography be Improved? Start->Decision1 Chromatography Implement HILIC or Mixed-Mode Chromatography Decision1->Chromatography Yes Decision2 Is Matrix Effect Still Unacceptable? Decision1->Decision2 No Chromatography->Decision2 SamplePrep Optimize Sample Preparation (SPE or LLE) Decision2->SamplePrep Yes Decision3 Is Variability Still an Issue? Decision2->Decision3 No SamplePrep->Decision3 SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Decision3->SIL_IS Yes End Robust Method Achieved Decision3->End No SIL_IS->End

Caption: Troubleshooting workflow for ion suppression/enhancement.

Solution A: Chromatographic Optimization - Move Away from C18

The most powerful way to combat matrix effects is to achieve chromatographic separation between your analyte and the interferences.[8][15]

The Problem with Reversed-Phase (RP): As discussed, Voglibose and (S)-Valiolamine are too polar to be well-retained on standard C18 columns. They elute early with the bulk of matrix interferences.

The Solution with HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for separating highly polar compounds.[16][17][18] HILIC uses a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high percentage of organic solvent (typically >60% acetonitrile).[18][19] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[19]

Key Advantages of HILIC for this Analysis:

  • Strong Retention: Provides excellent retention for very polar compounds that are unretained in RP.[17][20]

  • Improved Separation: Elutes polar analytes later in the run, away from the early-eluting salts and other interferences.

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source.[20]

Data Presentation: Comparison of Chromatographic Approaches
FeatureStandard Reversed-Phase (C18)Hydrophilic Interaction (HILIC)
Retention of Voglibose Poor to NoneExcellent
Elution vs. Matrix Co-elutes with polar interferencesSeparates from early-eluting interferences
Matrix Effect Risk Very HighSignificantly Reduced
MS Sensitivity ModerateHigh
Experimental Protocol: Starting HILIC Method
  • Column: HILIC column (e.g., Amide, Silica, Diol), 100 x 2.1 mm, <3 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 2 - 5 µL

  • Column Temperature: 30-40 °C

Solution B: Advanced Sample Preparation - Clean Up Your Act

If chromatographic changes are insufficient, the next step is to remove matrix interferences before injection using a more selective sample preparation technique.[9][10]

Limitations of Simple Methods:

  • Protein Precipitation (PPT): While fast and easy, PPT is non-selective and leaves behind significant amounts of phospholipids and salts, which are major sources of matrix effects.

  • Liquid-Liquid Extraction (LLE): Can be more selective than PPT but optimizing solvent systems for highly polar analytes like Voglibose can be challenging.

The Solution with SPE: Solid-Phase Extraction (SPE) offers a highly selective way to isolate analytes from the matrix.[21] For Voglibose and (S)-Valiolamine, which are basic compounds, a Mixed-Mode Cation Exchange (MCX) SPE is particularly effective.[22][23] This combines two retention mechanisms: reversed-phase and strong cation exchange.[24]

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning: Condition the MCX cartridge with Methanol, followed by Water.

  • Equilibration: Equilibrate the cartridge with an acidic buffer (e.g., 2% Formic Acid in Water).

  • Loading: Pre-treat the plasma sample by diluting with the acidic buffer and load it onto the cartridge. The analytes will be retained by both reversed-phase and strong ion-exchange interactions.

  • Washing:

    • Wash 1: Use the acidic buffer to remove polar interferences.

    • Wash 2: Use an organic solvent like Methanol to remove non-polar interferences (e.g., phospholipids). The analytes remain bound by the strong ion-exchange mechanism.

  • Elution: Elute the analytes using a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol). The high pH neutralizes the charge on the analytes, releasing them from the ion-exchange sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques
TechniqueSelectivityRemoval of PhospholipidsRemoval of SaltsThroughput
Protein Precipitation (PPT) LowPoorPoorHigh
Liquid-Liquid Extraction (LLE) ModerateGoodPoorModerate
Mixed-Mode SPE (MCX) High Excellent Excellent Moderate
Solution C: The Gold Standard - Internal Standardization

The most effective way to compensate for matrix effects, especially inter-sample variability, is to use a proper internal standard (IS).[8][11]

The Problem with Structural Analogs: A structural analog IS may have different chromatographic retention and ionization efficiency than the analyte. It will not experience the exact same degree of matrix effect and therefore cannot fully compensate for it.

The Solution with SIL-IS: A Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the "gold standard" in quantitative LC-MS/MS.[25][26] A SIL-IS (e.g., Voglibose-d4) is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).

Why SIL-IS is Superior:

  • Co-elution: It has virtually identical physicochemical properties and will co-elute perfectly with the analyte.[27]

  • Identical Ionization Behavior: It experiences the exact same degree of ion suppression or enhancement as the analyte in the ESI source.[28]

  • Accurate Correction: Because both analyte and IS signals are affected proportionally, their peak area ratio remains constant and accurate, even in the presence of severe matrix effects.[8][27]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the most common sources of matrix effects in plasma?

    • A: The most notorious culprits are phospholipids from cell membranes, which tend to elute in the mid-to-late regions of a reversed-phase chromatogram but can be problematic throughout. Other major sources include salts, endogenous metabolites, and formulation agents, which are highly polar and elute early.

  • Q2: Can I just modify my ESI source parameters to eliminate matrix effects?

    • A: While optimizing source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) is critical for achieving the best overall signal, it is generally not an effective strategy for eliminating significant matrix effects.[29][30] These parameters cannot distinguish between your analyte and co-eluting interferences. The primary solution will always be superior chromatography and/or sample cleanup.[15]

  • Q3: My SIL-IS and analyte peaks are separating slightly in my HILIC method. Is this a problem?

    • A: Yes, this can be a significant problem. This slight separation, often seen with deuterium-labeled standards, is known as an "isotope effect."[25][27] If the peaks are not perfectly co-eluting, they may fall into slightly different zones of ion suppression, invalidating the core principle of using an IS for correction. If this occurs, consider using a ¹³C or ¹⁵N labeled IS, which are less prone to this effect, or further optimizing the chromatography to ensure co-elution.[27]

  • Q4: Where can I find the regulatory expectations for assessing matrix effects?

    • A: The definitive sources are the guidelines from major regulatory bodies. You should consult the U.S. Food and Drug Administration (FDA) "Bioanalytical Method Validation Guidance for Industry"[12][14] and the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.[31][32] Both documents explicitly state that matrix effects must be investigated and controlled.

References

  • Harshitha S, Surya Santhosh R, Baba Hussain SK, et al. (2020) Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]

  • Chirita, R.-I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Hewavitharana, A. K., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

  • Sahu, P.K., et al. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology. [Link]

  • Reddy, Y. R., et al. (2017). Sensitive LC-MS/MS Method for the Simultaneous Determination of Alogliptin and Voglibose in Human Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]

  • Restek Corporation. (2002). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Restek. [Link]

  • PharmaCompass. Voglibose | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

  • Phenomenex. What is Solid-Phase Extraction? Phenomenex. [Link]

  • Gosetti, F., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Zhang, J., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • PretzelBio. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. PretzelBio. [Link]

  • Pharmaffiliates. (S)-Valiolamine Voglibose. Pharmaffiliates. [Link]

  • Dai, G., et al. (2017). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • LabRulez LCMS. Analysis of Voglibose by Post-Column Derivatization Method. LabRulez. [Link]

  • Wozniak, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Agilent. (2019). Analysis of Voglibose Using an Agilent LC with Mass Selective Detection. Agilent. [Link]

  • PubChem. Voglibose. National Institutes of Health. [Link]

  • Patel, D., et al. (2013). Optimization of mobile phase for determination of voglibose by LC-MS/MS. ResearchGate. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • LCGC International. (2026). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Woo, J. S., et al. (2006). Quantitative determination of voglibose in pharmaceutical tablets using high-performance liquid chromatography-fluorescence detection with post-column derivatization and mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2024). What is the best formula to calculate matrix effect? ResearchGate. [Link]

  • Sisu@UT. Quantitative estimation of matrix effect, recovery and process efficiency. University of Tartu. [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE? Biotage. [Link]

  • Nakashima, K., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • Li, H., et al. (2009). Quantitative analysis of valiolamine through pre-column derivatization with phenylisocyanate using high-performance liquid chromatography with UV detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Spycher, S., et al. (2022). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. Separations. [Link]

  • Shimadzu. A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts. Shimadzu. [Link]

  • Lin, C.-H., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. [Link]

Sources

Overcoming poor yield in stereoselective synthesis of (S)-Valiolamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stereoselective synthesis of (S)-Valiolamine , a critical aminocyclitol precursor used in the production of the antidiabetic drug Voglibose.

Synthesizing (S)-Valiolamine from chiral pool starting materials (such as D-glucose or (-)-vibo-quercitol) involves navigating complex stereochemical challenges. Long linear sequences, poor facial selectivity during amination, and stubborn protecting groups frequently lead to severe yield drops and isomeric contamination. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >99% purity and optimize your synthetic yield.

Synthetic Workflow & Critical Bottlenecks

Workflow A Chiral Pool Material (e.g., D-Glucose) B Branched-Chain Inosose Derivative A->B Multistep Synthesis C Reductive Amination (Bottleneck 1: Epimerization) B->C NH3 / Reductant D Bicyclic Carbamate Formation (Stereoselective Crystallization) C->D Triphosgene / TEA E Global Deprotection (Bottleneck 2: Yield Loss) D->E Base Hydrolysis F (S)-Valiolamine (Target >99% Purity) E->F Pd Black / Formic Acid

Figure 1: General synthetic workflow for (S)-Valiolamine highlighting critical yield bottlenecks.

FAQ 1: Overcoming Poor Stereoselectivity During Amination

Q: My yield of the desired (S)-isomer is dropping significantly during the reductive amination of the inosose derivative. I am observing a high percentage of the 5-amino anomer. How can I fix this?

The Causality: Direct reductive amination of branched-chain inosose derivatives (derived from D-glucose) inherently lacks rigid facial bias . When the intermediate imine forms, hydride attack from the reducing agent can occur from either face of the ring. This results in a crude mixture containing the desired (S)-valiolamine precursor and its 5-epi-isomer. Attempting to separate these epimers via standard silica gel column chromatography is notoriously inefficient, leading to massive yield losses and a maximum purity of only ~98.7% .

The Solution: Do not attempt to purify the crude amination mixture directly. Instead, subject the crude mixture to a carbonylation reaction using triphosgene. This converts the mixture into a cyclic carbamate. Because of the specific stereochemistry required to form a stable [3.3.1] bicyclic system, only the correct (S)-isomer efficiently forms the rigid tetrabenzyl valiolamine-1,5-carbamate. The 5-epi-isomer is sterically hindered from forming this structure. The resulting (S)-carbamate crystallizes beautifully out of solution, allowing you to filter out the impurities and achieve >99.5% purity without chromatography .

Logic Mix Crude Amination Mixture (S)-Isomer + 5-epi-Isomer Reagent Addition of Triphosgene (Carbonylation) Mix->Reagent S_Iso (S)-Valiolamine Precursor Forms Rigid[3.3.1] Bicycle Reagent->S_Iso Favorable Kinetics R_Iso 5-epi-Isomer Sterically Hindered Reagent->R_Iso Unfavorable Kinetics Cryst Crystallizes Easily (>99.5% Purity) S_Iso->Cryst Sol Remains in Mother Liquor (Discarded) R_Iso->Sol

Figure 2: Stereocontrol and purification logic via bicyclic carbamate formation.

Protocol 1: Synthesis of Tetrabenzyl Valiolamine-1,5-Carbamate

Self-Validating Note: The evolution of CO2 and the immediate precipitation of the product upon aqueous quenching serve as visual confirmations of successful carbonylation.

  • Dissolution: Dissolve 50.0 g of the crude tetrabenzyl valiolamine mixture (containing both isomers) in 500 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 100 mL of triethylamine (TEA) to the solution and stir at room temperature (20-25 °C).

  • Carbonylation: Slowly add 12.0 g of bis(trichloromethyl) carbonate (triphosgene) dropwise under continuous stirring. Caution: Perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to stir for 2 hours at room temperature.

  • Quenching & Extraction: Pour the reaction mixture into ice water. Separate the organic DCM layer.

  • Washing: Wash the organic layer successively with 2N HCl (to remove excess TEA), 5% aqueous Na₂CO₃, and saturated brine.

  • Crystallization: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize the residue from ethanol to yield pure tetrabenzyl valiolamine-1,5-carbamate crystals.

FAQ 2: Optimizing Global Deprotection

Q: My global deprotection step (removing benzyl groups) using standard Pd/C and H₂ gas is resulting in low yields, long reaction times, and product degradation. What are the alternatives?

The Causality: Standard hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is often sluggish in valiolamine synthesis due to severe steric hindrance around the quaternary carbon stereocenter . Prolonged exposure to hydrogen gas and metal catalysts can lead to unwanted hydrogenolysis of the delicate C-N bond, destroying your product.

The Solution: Transition to a Palladium Black / Formic Acid transfer hydrogenation system. Palladium black provides a highly active, un-supported surface area that overcomes steric hindrance. Formic acid acts as both an excellent liquid hydrogen donor and an acidic medium that instantly protonates the newly freed amine, protecting it as a formate salt and preventing side-reactions.

Alternatively, if the carbamate protecting group is still present, it must be cleaved first using Barium Hydroxide (Ba(OH)₂). Ba(OH)₂ provides strong, non-nucleophilic basicity to hydrolyze the cyclic carbamate without epimerizing the polyol backbone. The barium is then easily removed by bubbling CO₂ to precipitate BaCO₃.

Data Presentation: Comparison of Debenzylation Methods
Deprotection MethodReagentsTypical YieldPurity (HPLC)Reaction TimeDrawbacks / Notes
Standard Hydrogenation 10% Pd/C, H₂ gas (4 bar), MeOH65 - 75%~95.0%48 - 72 hrsSluggish; risk of C-N bond cleavage.
Birch Reduction Li metal, Liquid NH₃, -78 °C70 - 80%~97.5%4 - 6 hrsRequires cryogenic conditions; difficult to scale.
Transfer Hydrogenation Pd Black, 94% Formic Acid, MeOH88 - 95% >99.6% 18 hrs Highly scalable; amine protected as formate salt.
Protocol 2: Two-Stage Global Deprotection

Self-Validating Note: The complete precipitation of BaCO3 in Stage 1 ensures no heavy metal carryover, which would otherwise poison the Pd catalyst in Stage 2.

Stage 1: Carbamate Hydrolysis

  • Dissolve 5.0 g of the purified valiolamine-1,5-carbamate in 150 mL of distilled water.

  • Add 20.0 g of Barium Hydroxide [Ba(OH)₂] and heat the mixture to 70–80 °C with vigorous stirring for 3 hours.

  • Cool the reaction to 20 °C. Bubble CO₂ gas through the solution for 30 minutes to precipitate excess barium as BaCO₃.

  • Filter the precipitate, wash with water, and concentrate the combined filtrate under reduced pressure to yield the decarbonylated intermediate.

Stage 2: Debenzylation (Transfer Hydrogenation)

  • Dissolve the intermediate (~50 g scale) in 1000 mL of methanol.

  • Add 50 mL of 94% formic acid, followed by 5.0 g of Palladium black catalyst.

  • Stir the mixture at room temperature for 18 hours.

  • Filter the reaction mixture through a strong-acid ion exchange resin column to capture the product and remove the catalyst.

  • Elute the column first with water (to remove neutral impurities), then with 0.5N aqueous ammonia to release the valiolamine.

  • Concentrate the ammoniacal eluent to dryness and recrystallize from ethanol to obtain pure (S)-Valiolamine.

References
  • Fukase, H., & Horii, S. (1992). Synthesis of valiolamine and its N-substituted derivatives AO-128, validoxylamine G, and validamycin G via branched-chain inosose derivatives. Journal of Organic Chemistry, 57(13), 3651–3658.[Link]

  • Shanghai Tianwei Biochemical Pharmaceutical Co Ltd. (2011). Stereoselective synthesis of valiolamine (Patent CN102105455B).
  • Ogawa, S., Ohishi, Y., & Korenaga, T. (2004). Convenient synthesis of (+)-valiolamine and (-)-1-epi-valiolamine from (-)-vibo-quercitol. Organic & Biomolecular Chemistry, 2(6), 884-889.[Link]

Stability issues of (S)-Valiolamine Voglibose Dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-Valiolamine Voglibose Dihydrochloride . This hub is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies for handling this compound.

Voglibose is a pseudo-sugar derivative of valiolamine, functioning as a highly potent, competitive α-glucosidase inhibitor. While the dihydrochloride salt formulation significantly enhances its solubility profile, it introduces complex, pH-dependent stability dynamics in aqueous environments that can compromise experimental reproducibility if not properly managed.

Troubleshooting Guide: Solution Stability & Degradation

Issue: Rapid Loss of Potency in Aqueous Assays

  • Symptom: Reduced inhibitory activity in in vitro enzymatic assays or cellular models after 24–48 hours of solution storage.

  • Causality: Voglibose is highly susceptible to acid- and base-catalyzed hydrolytic degradation. When the dihydrochloride salt is dissolved in unbuffered water, it dissociates and releases HCl. This localized drop in pH accelerates the cleavage of the molecule's pseudo-oligosaccharide bonds. Consequently, aqueous solutions (e.g., in PBS at pH 7.2) are only stable for approximately 24 hours[1].

  • Diagnostics: Run a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) assay. Under forced degradation conditions (e.g., 0.1 M HCl or 0.1 M NaOH), degraded voglibose will exhibit a substantial reduction in the primary peak area and the emergence of secondary degradation peaks at earlier retention times[2].

  • Resolution: Never store voglibose in aqueous buffers. Reconstitute stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) and perform aqueous dilutions immediately prior to the assay.

Issue: Inconsistent Spectrophotometric Detection

  • Symptom: Poor signal-to-noise ratio, flat chromatograms, or non-reproducible standard curves during concentration verification.

  • Causality: Voglibose lacks a strong natural chromophore or fluorophore, rendering standard UV-Vis detection at higher wavelengths completely ineffective[3].

  • Resolution: Employ Refractive Index (RI) detection[3], Liquid Chromatography-Mass Spectrometry (LC-MS), or utilize post-column derivatization (e.g., with taurine and sodium periodate) to form a detectable chromophore[4]. For specific forced degradation monitoring, UV detection at a low wavelength (214.5 nm) in 0.1 N NaOH can be utilized[5].

Experimental Workflows & Protocols

Protocol 1: Preparation of Stable Stock and Working Solutions

Self-Validating System: To ensure the stock solution has not degraded, a 10 µL aliquot should yield a clear, colorless solution free of precipitates, with a consistent RI detector response across serial dilutions.

  • Equilibration: Allow the lyophilized (S)-Valiolamine Voglibose Dihydrochloride powder to reach room temperature in a desiccator to prevent ambient moisture condensation, which can trigger localized hydrolysis.

  • Inert Purging: Purge the chosen solvent (anhydrous DMSO) with an inert gas (Nitrogen or Argon) for 5 minutes to displace dissolved oxygen, mitigating the risk of oxidative degradation[1].

  • Dissolution: Dissolve the solid in the purged DMSO to create a stock solution at a maximum concentration of 2 mg/mL[1]. Vortex gently until completely clear.

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes to protect from ambient light and store at -20°C. Under these conditions, the DMSO stock is stable for ≥ 4 years[1].

  • Working Dilution: Immediately prior to biological experiments, dilute the stock into aqueous buffers (e.g., PBS, pH 7.2). Ensure the residual DMSO concentration is below the toxicity threshold for your specific cell line (typically <0.1% v/v). Discard any unused aqueous solution after 24 hours [1].

Workflow A Lyophilized Voglibose Dihydrochloride B Reconstitute in DMSO (Max 2 mg/mL) A->B Inert Gas Purge C Long-Term Storage (-20°C, Stable ≥ 4 years) B->C Aliquot D Aqueous Dilution (e.g., PBS pH 7.2) C->D Thaw immediately before use E Execute Assay (Use within 24 hours) D->E Prevent hydrolysis

Workflow for the preparation and storage of Voglibose solutions to prevent hydrolytic degradation.

Protocol 2: Stability-Indicating RP-HPLC Assay

Self-Validating System: Confirm peak symmetry factor is between 0.9 and 1.2, and resolution (Rs) > 1.5 from the solvent front to ensure the absence of co-eluting degradation products.

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and HPLC-grade Water in a 20:80 (v/v) ratio. Degas the mixture via ultrasonication for 15 minutes[2].

  • Column Equilibration: Use a C18 column (e.g., 250 × 4.6 mm, 5 µm). Flush the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved[2].

  • Sample Injection: Inject 20 µL of the voglibose sample.

  • Detection: Due to the lack of a chromophore, utilize a Refractive Index (RI) detector[3]. If using a specialized UV method, monitor at 214.5 nm (note: this requires the sample to be in 0.1 N NaOH)[5].

  • Analysis: Voglibose typically elutes with a retention time of approximately 3.17 minutes under these specific isocratic conditions[2]. Calculate the peak area against a freshly prepared standard curve (10–70 µg/mL).

Quantitative Data: Forced Degradation Profile

To understand the boundaries of voglibose stability, researchers subject the compound to forced degradation. The table below synthesizes the degradation profile of voglibose under various stress conditions, dictating how solutions must be handled in the lab[2],[5].

Stress ConditionReagent / EnvironmentExposure Time & TempDegradation ObservedLaboratory Handling Implication
Acidic 0.1 M HCl24 hrs @ 60°CSignificant peak area reductionHighly susceptible to acid hydrolysis; avoid unbuffered water.
Basic 0.1 M NaOH24 hrs @ 60°CSubstantial degradationHighly susceptible to base catalysis; maintain neutral pH in assays.
Oxidative 3% H₂O₂24 hrs @ Room TempModerate degradationProtect from strong oxidizers; purge solvents with inert gas.
Thermal (Aqueous) PBS (pH 7.2)> 24 hrs @ 37°CGradual loss of active APIDo not store working solutions; use within 24 hours.
Photolytic UV Light7 daysMinimal degradationRelatively photostable, though amber vials are recommended.

Frequently Asked Questions (FAQs)

Q1: Why does voglibose alter tyrosinase stability in my cellular melanogenesis assays? A: Voglibose is an α-glucosidase inhibitor. In cellular models (e.g., B16F10 melanoma cells), it blocks the proper N-glycan modification of tyrosinase within the endoplasmic reticulum. Efficient glycosylation is required for tyrosinase to maintain its active state; by inhibiting this, voglibose induces tyrosinase misfolding and instability, leading to its degradation and a subsequent dramatic reduction in melanin production[6].

Mechanism Vog Voglibose Treatment AGI Inhibit ER α-Glucosidase Vog->AGI Glyc Block N-glycan Modification AGI->Glyc Tyr Tyrosinase Instability Glyc->Tyr Mel Decrease Melanin Biosynthesis Tyr->Mel

Mechanism of Voglibose-induced tyrosinase instability via α-glucosidase inhibition.

Q2: Can I store the dihydrochloride salt in unbuffered LC-MS grade water? A: No. The dihydrochloride salt will dissociate in unbuffered water, generating hydrochloric acid. This creates an autocatalytic environment where the lowered pH accelerates the hydrolysis of the drug's pseudo-sugar linkages. Always buffer the solution (e.g., PBS) if an aqueous state is required, and use it within 24 hours[1].

Q3: My UV spectrophotometer shows no peaks for voglibose at 254 nm or 280 nm. Is my batch degraded? A: Not necessarily. Voglibose structurally resembles natural carbohydrates and lacks the conjugated pi-electron systems required to absorb UV light at standard wavelengths (254/280 nm)[3]. You must use Refractive Index (RI) detection, LC-MS, or a validated derivatization protocol to visualize the compound[4].

References

  • MDPI Pharmaceuticals. "Drug Repurposing of Voglibose, a Diabetes Medication for Skin Health." Pharmaceuticals. Available at: [Link]

  • Pharmacophore. "Stability indicating rp-hplc method for estimation of voglibose in bulk and tablet dosage." Pharmacophore Journal. Available at: [Link]

  • Research Journal of Pharmacy and Technology. "Stability Indicating UV Spectrophotometric method for the Determination of Voglibose in Pharmaceuticals Dosage Form." RJPT. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. "Development and validation of UV-Spectroscopic method for estimation of Voglibose in bulk and tablets." JOCPR. Available at:[Link]

  • European Journal of Chemistry. "Determination of voglibose in pharmaceutical formulations by high performance liquid chromatography using refractive index detection." Eur J Chem. Available at: [Link]

Sources

Technical Support Center: Minimizing Degradation of (S)-Valiolamine Voglibose Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated methodologies, and causal explanations for minimizing the degradation of (S)-Valiolamine Voglibose Dihydrochloride during sample preparation and chromatographic analysis. Designed for researchers and drug development professionals, this document emphasizes mechanistic understanding and self-validating workflows.

Troubleshooting & FAQs

Q1: Why is my analyte degrading during plasma extraction, and how can I prevent it?

A1: Degradation during plasma extraction is primarily driven by thermal stress during solvent evaporation and freeze-thaw matrix instability. While Voglibose is relatively stable at room temperature for 24 hours, it undergoes significant degradation after more than three freeze-thaw cycles in biological matrices[1].

  • Causality: Repeated freezing and thawing causes localized pH shifts in the plasma matrix as salts crystallize out of solution. This physical stress accelerates the hydrolysis of the secondary amine linkage in the valiolamine core.

  • Solution: Aliquot plasma samples immediately upon collection to ensure they undergo no more than two freeze-thaw cycles[2]. During protein precipitation with acetonitrile, evaporate the supernatant under a gentle nitrogen stream at temperatures strictly ≤40°C to prevent thermal degradation[3].

Q2: What pH range is optimal for sample reconstitution and the mobile phase?

A2: (S)-Valiolamine Voglibose Dihydrochloride is highly susceptible to both acidic and basic hydrolysis. Forced degradation studies demonstrate significant breakdown (up to 32%) when exposed to 0.1 N HCl or 0.1 N NaOH for 24 hours[4],[5].

  • Causality: The polyhydroxy structure and the secondary amine group are prone to cleavage under extreme pH conditions, reverting the molecule to its valiolamine precursor (often characterized as Impurity 6)[6].

  • Solution: Maintain the sample matrix and mobile phase at a near-neutral pH. Reconstituting samples in a phosphate buffer adjusted to pH 6.5–6.7 is highly recommended[7]. This prevents ion-catalyzed hydrolysis while maintaining the analyte in a stable, ionized state suitable for reverse-phase retention.

Q3: How does pre-column derivatization impact the stability of Voglibose?

A3: Because Voglibose lacks a strong UV chromophore, analysts frequently use pre-column derivatization (e.g., using taurine and sodium periodate) to enable UV or fluorescence detection[8]. However, sodium periodate is a strong oxidizing agent.

  • Causality: Over-exposure to oxidizing agents cleaves the polyhydroxy rings of the valiolamine core, generating unintended oxidative degradants rather than the target derivative.

  • Solution: If derivatization is mandatory, strictly control the reaction time and quench the reaction immediately. For a more stable, self-validating approach, bypass derivatization entirely by utilizing LC-MS/MS or an Amino (NH2) column with low-wavelength UV detection (210 nm)[7].

Quantitative Stability Data

The following table summarizes the degradation profile of Voglibose under various stress conditions, highlighting the critical need for environmental control during sample preparation.

Stress ConditionReagent / EnvironmentExposure TimeDegradation (%)Primary Degradation Mechanism
Acidic Hydrolysis 0.1 N HCl24 Hours~32.5%Hydrolysis to Valiolamine[5]
Basic Hydrolysis 0.1 N NaOH24 Hours~19.4%Cleavage of secondary amine[5]
Thermal Stress 50°C24 Hours< 5.0%Thermal decomposition[5]
Oxidative Stress 3% H₂O₂24 HoursModeratePolyhydroxy ring cleavage[4]

Degradation Pathways and Mitigation Logic

DegradationLogic Voglibose (S)-Valiolamine Voglibose Dihydrochloride Acid Acidic Stress (< pH 3) Voglibose->Acid Base Basic Stress (> pH 8) Voglibose->Base Thermal Thermal Stress (> 50°C) Voglibose->Thermal Oxidation Oxidative Stress (H2O2 / Periodate) Voglibose->Oxidation Deg1 Hydrolysis Products (Valiolamine Impurity 6) Acid->Deg1 Base->Deg1 Deg2 Oxidation/Thermal Degradants Thermal->Deg2 Oxidation->Deg2 Mitigation1 Buffer pH 6.5-6.7 Deg1->Mitigation1 Mitigation2 Evaporate ≤ 40°C Control Derivatization Deg2->Mitigation2

Caption: Logical pathways of Voglibose degradation and targeted mitigation strategies.

Self-Validating Experimental Protocol: Stability-Preserving Extraction

To ensure data integrity, this protocol incorporates built-in system suitability checks. If the validation criteria fail, the sample preparation must be halted and investigated for degradation.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Thaw plasma samples at room temperature (ensure this is ≤ 2nd freeze-thaw cycle). Pipette 200 µL of the plasma sample into a clean microcentrifuge tube. Add 50 µL of the Internal Standard (IS) working solution (e.g., Miglitol) to track extraction recovery[3].

  • Protein Precipitation: Add 600 µL of ice-cold HPLC-grade acetonitrile to the mixture to precipitate plasma proteins. Vortex immediately for 1 minute to ensure homogenous mixing[3].

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C. The low temperature prevents kinetic degradation during the mechanical stress of centrifugation[3].

  • Controlled Evaporation: Transfer the supernatant to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen. Critical: The water bath temperature must not exceed 40°C to prevent thermal degradation[3].

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (Phosphate Buffer pH 6.7 : Acetonitrile, 27:73 v/v)[7],[9]. Vortex gently.

  • Self-Validation & Analysis: Inject a 20 µL aliquot into the HPLC system equipped with an Amino (NH2) column (250x4.6mm, 5µm).

    • System Suitability Check: Before running the batch, verify that the theoretical plates for the Voglibose peak are >2000, the tailing factor is <2.0, and the peak area RSD is <2%[9]. Failure to meet these metrics indicates column degradation or analyte hydrolysis.

Workflow Start Plasma Sample (Spiked with IS) Precipitation Protein Precipitation (Acetonitrile, 4°C) Start->Precipitation Centrifugation Centrifugation (10,000 rpm, 10 min, 4°C) Precipitation->Centrifugation Evaporation N2 Evaporation (Strictly ≤ 40°C) Centrifugation->Evaporation Reconstitution Reconstitution (Phosphate Buffer pH 6.7) Evaporation->Reconstitution Analysis HPLC-UV (210 nm) (System Suitability Check) Reconstitution->Analysis

Caption: Optimized, stability-preserving sample preparation workflow for plasma matrices.

References

  • Stability indicating RP-HPLC method for estimation of voglibose in bulk and tablet dosage. Pharmacophore. [Link]

  • A Novel Stability Indicating Analytical Development and Validation of an RP-HPLC Assay Method for the Quantification of Voglibose in Bulk and its Formulation. Asian Journal of Research in Chemistry. [Link]

  • Method Development, Validation and Forced Degradation Studies of Voglibose and Metformin in Pure and Pharmaceutical Dosage Form by RP. International Journal of Pharmacy and Biological Sciences.[Link]

  • Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo. Diabetes & Metabolism Journal. [Link]

  • Development and validation of UV-Spectroscopic method for estimation of Voglibose in bulk and tablets. Journal of Chemical and Pharmaceutical Research. [Link]

  • Voglibose Impurity 6 (Valiolamine). Axios Research. [Link]

  • Role of Intestinal Microbiota in Metabolism of Voglibose In Vitro and In Vivo. PMC - NIH. [Link]

  • A Novel Stability Indicating Analytical Development and Validation of an RP-HPLC Assay Method for the Quantification of Voglibose in Bulk and its Formulation. Asian Journal of Research in Chemistry. [Link]

Sources

Challenges in scaling up the synthesis of valiolamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of valiolamine derivatives. As a Senior Application Scientist overseeing process chemistry, I have designed this guide to address the critical bottlenecks encountered when transitioning aminocyclitol syntheses from the bench to pilot-scale production.

Valiolamine and its derivatives (such as the α-glucosidase inhibitor voglibose) are highly polar, polyhydroxylated compounds. Scaling their synthesis introduces severe challenges in heat transfer during oxidation, stereocontrol during reductive amination, and solvent management during purification. This document provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure your scale-up campaigns succeed.

Section 1: Process Logic & Mechanistic Pathways

Understanding the mechanistic flow of stereocenters is critical before addressing scale-up failures. The diagram below illustrates the stereoselective logic required during the reductive amination of valiolone—the most common failure point in voglibose API manufacturing.

G N1 Valiolone (Ketone Intermediate) N2 Serinol Addition (Acid Catalysis) N1->N2 N3 Imine Intermediate (Planar C=N) N2->N3 -H2O (pH 5.0) N4 Hydride Reduction (NaBH3CN / NaBH4) N3->N4 N5 Equatorial Attack (Sterically Favored) N4->N5 Major Pathway N6 Axial Attack (Sterically Hindered) N4->N6 Minor Pathway N7 Voglibose (Desired Isomer) N5->N7 N8 Epi-Voglibose (Undesired Epimer) N6->N8

Logical workflow of stereoselective reductive amination in voglibose synthesis.

Section 2: Scale-Up Troubleshooting FAQs

Q1: Why do we observe significant yield drops and tar formation during the oxidative deamination of valiolamine to valiolone at the 10+ kg scale? Causality & Solution: The conversion of valiolamine to valiolone using oxidizing agents like 3,5-di-tert-butyl-1,2-benzoquinone (DBQ) is a highly exothermic process[1]. At the bench scale, heat dissipates rapidly through the flask walls. However, at the pilot scale, the reduced surface-area-to-volume ratio leads to localized hot spots. These thermal spikes trigger the over-oxidation of the highly substituted cyclohexane ring, leading to polymeric degradation (tar). Actionable Fix: Transition from batch addition to a continuous flow setup or an extended fed-batch addition of the oxidant under strict internal temperature control (<50°C). Furthermore, maintain the hydrolysis pH strictly at 5.0 using an oxalic acid buffer. This specific pH ensures the intermediate imine is efficiently hydrolyzed to the ketone without degrading the polyol backbone[1].

Q2: Our reductive amination with serinol produces up to 15% of the undesired epimer. How can we improve stereoselectivity? Causality & Solution: The formation of voglibose requires the reductive amination of valiolone with serinol. The stereochemical outcome is dictated by the trajectory of the hydride attack on the planar imine intermediate. If the reaction is run in non-coordinating solvents, facial selectivity is poor, leading to a mixture of diastereomers that are notoriously difficult to separate[2]. Actionable Fix: Coordinate the hydroxyl groups using a Lewis acid template (e.g., Ti(OiPr)4​ ) prior to the addition of the hydride source. This coordination locks the conformation of the polyol ring, sterically blocking the axial attack and heavily favoring the equatorial attack that yields the correct stereocenter for (+)-voglibose[2]. Alternatively, utilizing a chiral pool strategy starting from (-)-shikimic acid can bypass late-stage stereocontrol issues entirely[3].

Q3: We are bottlenecked by silica gel chromatography during the final purification. What is the scalable alternative for these highly polar derivatives? Causality & Solution: Valiolamine derivatives possess multiple hydroxyl groups and a secondary amine, making them extremely polar and prone to severe streaking on standard normal-phase silica. While reverse-phase HPLC is excellent for analytical confirmation[2], it requires massive solvent volumes (water/methanol) that are economically and environmentally unviable for bulk API manufacturing. Actionable Fix: Eliminate chromatography entirely by utilizing a targeted anti-solvent crystallization strategy. Crude voglibose can be purified by dissolving it in a minimal amount of alcohol/water, treating it with activated carbon to remove colored oxidized impurities, and precipitating the pure API using an anti-solvent like ethanol[4].

Section 3: Quantitative Data Comparison

To justify the shift away from chromatography, review the following operational metrics gathered from pilot-scale campaigns.

Purification StrategySolvent Volume (L/kg API)Average Yield (%)Scalability IndexPrimary Bottleneck
Normal-Phase Silica > 40060 - 65%LowMassive solvent waste; silica disposal costs.
Reverse-Phase HPLC > 15085 - 90%LowProhibitive equipment cost for bulk API.
Ion-Exchange Resin 40 - 5075 - 80%ModerateResin regeneration; high water removal energy.
Anti-Solvent Crystallization < 15> 92%High Requires high-purity upstream intermediates.

Section 4: Self-Validating Protocol: Chromatography-Free Crystallization

This standard operating procedure (SOP) outlines the scalable purification of crude voglibose, bypassing the need for chromatographic separation[4]. Every step includes a built-in validation check to ensure process integrity before proceeding.

Step 1: Primary Dissolution

  • Action: Suspend 1.0 kg of crude voglibose in 5.0 L of a methanol/water mixture (80:20 v/v) in a jacketed reactor at 45°C.

  • Causality: The mixed solvent system disrupts the dense intermolecular hydrogen bonding of the polyol network, while the 45°C temperature provides kinetic energy for rapid dissolution without thermally degrading the secondary amine.

  • Validation Check: The solution must become completely transparent within 30 minutes. Persistent turbidity indicates the presence of unreacted valiolone or inorganic salts from the reduction step.

Step 2: Decolorization (Carbon Treatment)

  • Action: Add 50 g of activated carbon to the reactor. Stir for 45 minutes at 45°C, then filter the mixture through a Celite pad into a clean crystallizer.

  • Causality: Prior oxidative deamination steps inevitably leave behind trace polymeric "tar" (colored impurities). Activated carbon selectively adsorbs these high-molecular-weight aromatics.

  • Validation Check: The resulting filtrate must be optically clear and colorless (Absorbance < 0.05 at 400 nm via UV-Vis).

Step 3: Anti-Solvent Nucleation

  • Action: Gradually add 10.0 L of absolute ethanol (the anti-solvent) to the filtrate at a rate of 100 mL/min while maintaining constant agitation at 150 RPM.

  • Causality: Ethanol drastically lowers the dielectric constant of the medium, forcing the highly polar voglibose to supersaturate and nucleate. A slow, controlled addition prevents "oiling out" (liquid-liquid phase separation), which traps impurities.

  • Validation Check: A distinct "cloud point" (onset of nucleation) must appear after approximately 4.0 to 5.0 L of ethanol addition. If it does not, the initial crude concentration was too low.

Step 4: Crystal Maturation and Isolation

  • Action: Cool the suspension to 5°C using a linear cooling ramp of 0.5°C/min. Hold at 5°C for 4 hours, then filter and wash the filter cake with cold ethanol.

  • Causality: The slow cooling ramp allows the crystals to grow uniformly, thermodynamically excluding solvent inclusions and epimeric impurities from the crystal lattice.

  • Validation Check: Assay the mother liquor via HPLC; it should show < 5% residual voglibose, confirming maximum recovery of the API.

References

  • Organic Letters (ACS Publications). "Synthesis of (+)-Voglibose." Available at: [Link]

  • Google Patents. "WO2005092834A1 - Processes for the purification of voglibose and intermediates thereof.
  • Chinese Journal of Chemistry. "Improved Stereoselective Syntheses of (+)-Valiolamine and (+)-Valienamine Starting from (-)-Shikimic Acid." Available at: [Link]

Sources

Validation & Comparative

(S)-Valiolamine Voglibose Dihydrochloride vs acarbose alpha-glucosidase inhibition efficacy

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the α-Glucosidase Inhibition Efficacy of Voglibose and Acarbose

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two prominent α-glucosidase inhibitors, Voglibose (derived from (S)-Valiolamine) and Acarbose. We will delve into their mechanisms of action, comparative in vitro efficacy, standardized experimental protocols for assessment, and clinical considerations.

Introduction

α-glucosidase inhibitors are a class of oral anti-diabetic drugs that target postprandial hyperglycemia, a key factor in the management of type 2 diabetes mellitus.[1] By delaying the enzymatic breakdown of complex carbohydrates in the small intestine, these agents blunt the sharp increase in blood glucose that follows a meal.[2] Among the most utilized drugs in this class are Voglibose and Acarbose. While both operate on a similar principle, their efficacy, potency, and secondary effects exhibit notable differences that are critical for research and drug development.

Section 1: Mechanism of Action

The primary therapeutic action of both Voglibose and Acarbose stems from the competitive and reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine.[1][2] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion—hydrolyzing disaccharides and oligosaccharides into absorbable monosaccharides like glucose.

By mimicking the structure of oligosaccharides, these inhibitors bind to the active site of the α-glucosidase enzymes. This competitive binding action slows down the rate of carbohydrate digestion and subsequently delays glucose absorption into the bloodstream.[2]

While both drugs primarily target α-glucosidases, Acarbose also exhibits inhibitory activity against pancreatic α-amylase, an enzyme that breaks down complex starches into smaller oligosaccharides in the intestinal lumen.[2] Voglibose has a much weaker effect on pancreatic α-amylase, making it a more selective inhibitor of disaccharidases.

Alpha_Glucosidase_Inhibition Carbs Complex Carbohydrates (Starch, Sucrose) Oligo Oligosaccharides & Disaccharides Carbs->Oligo Digestion Enzyme α-Glucosidase Enzyme (on Intestinal Brush Border) Oligo->Enzyme Substrate Glucose Glucose (Absorbed into Bloodstream) Enzyme->Glucose Hydrolysis Inhibitor Voglibose or Acarbose Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition by Voglibose and Acarbose.

Section 2: Comparative Inhibition Efficacy - In Vitro Evidence

In vitro studies consistently demonstrate that Voglibose is a more potent inhibitor of α-glucosidase than Acarbose. While direct head-to-head studies providing specific IC50 values under identical conditions are varied in the literature, the general consensus points to Voglibose's superior potency. Some reports suggest Voglibose's inhibitory activity against enzymes like sucrose and maltose is significantly higher than that of Acarbose.

However, it is crucial for researchers to interpret IC50 values within the context of the specific experimental conditions, such as the source of the enzyme (e.g., Saccharomyces cerevisiae, rat intestinal), substrate concentration, and buffer pH.

InhibitorTarget Enzyme(s)Relative PotencyReported IC50 Range (µM)
Voglibose α-Glucosidases (Sucrase, Maltase, etc.)HighGenerally lower than acarbose
Acarbose α-Glucosidases, Pancreatic α-AmylaseModerate193 - 750[1][3]

Note: IC50 values can vary significantly between studies based on assay conditions. This table represents a general range found in the literature.

Section 3: Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

To ensure reproducible and comparable results, a standardized protocol is essential. The following method, based on the widely used p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate, provides a robust framework for assessing α-glucosidase inhibition.

Principle: The enzyme α-glucosidase hydrolyzes the colorless substrate pNPG to produce p-nitrophenol, a yellow-colored product that absorbs light at 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.[4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM)

  • Potassium Phosphate Buffer (0.1 M, pH 6.8)

  • Test compounds (Voglibose, Acarbose) at various concentrations

  • Sodium Carbonate (Na₂CO₃) (e.g., 0.1 M) as a stop solution

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Dissolve the α-glucosidase enzyme and pNPG substrate in 0.1 M potassium phosphate buffer (pH 6.8) to their final working concentrations. Prepare fresh.

    • Prepare a series of dilutions of the test inhibitors (e.g., Voglibose, Acarbose) in the same phosphate buffer.

  • Assay Procedure in 96-Well Plate:

    • Add 50 µL of phosphate buffer to all wells.

    • Add 20 µL of each inhibitor dilution to the respective sample wells. For the positive control, use a known inhibitor like Acarbose. For the negative control (100% enzyme activity), add 20 µL of buffer instead of an inhibitor.

    • Add 20 µL of the α-glucosidase solution to all wells except for the blank wells (which should contain buffer only).

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • To start the reaction, add 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20-30 minutes.

  • Stopping the Reaction:

    • Terminate the enzymatic reaction by adding 50-100 µL of 0.1 M Na₂CO₃ solution to each well. The basic pH denatures the enzyme and stabilizes the yellow p-nitrophenol product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_negative_control - Abs_blank)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Reagents: Enzyme, Substrate (pNPG), Inhibitors, Buffer A1 Add Inhibitor/ Buffer to Wells P1->A1 A2 Add α-Glucosidase Enzyme Solution A1->A2 A3 Pre-incubate (37°C, 10 min) A2->A3 R1 Initiate with Substrate (pNPG) A3->R1 R2 Incubate (37°C, 20 min) R1->R2 R3 Stop with Na₂CO₃ R2->R3 R4 Read Absorbance (405 nm) R3->R4 D1 Calculate % Inhibition R4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Section 4: Clinical Efficacy and Considerations

While in vitro data highlights Voglibose's higher potency, clinical trials comparing the two drugs show more nuanced results. Meta-analyses and head-to-head studies have found no significant differences between Acarbose and Voglibose in their ability to reduce key glycemic markers like HbA1c and fasting blood glucose.[5][6] Both are considered effective options for managing postprandial hyperglycemia.

A key differentiator lies in their side effect profiles. Due to the fermentation of undigested carbohydrates in the colon, both drugs can cause gastrointestinal issues like flatulence and abdominal distension. However, some clinical comparisons suggest that these adverse events may be more frequent or severe with Acarbose than with Voglibose.[5]

Furthermore, Voglibose has been noted for its ability to mobilize endogenous glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion in a glucose-dependent manner. This secondary mechanism may contribute to its overall glycemic control benefits.

Conclusion

From an in vitro perspective, Voglibose is a more potent and selective inhibitor of intestinal α-glucosidases compared to Acarbose. This makes it a valuable reference compound for researchers screening for novel, high-potency inhibitors. However, this potency difference does not directly translate into superior clinical efficacy in terms of HbA1c reduction, where both drugs perform comparably.[5][6] The choice between them in a clinical or developmental context may be guided by factors such as patient tolerance, side effect profiles, and secondary mechanisms of action like GLP-1 mobilization. For researchers, understanding the distinct profiles of both molecules is crucial for designing experiments and interpreting data in the ongoing search for improved therapies for type 2 diabetes.

References

  • Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]]

  • Kageyama, S., Nakamichi, N., Sekino, H., & Nakano, S. (1997). Comparison of the effects of acarbose and voglibose in healthy subjects. Clinical Therapeutics, 19(4), 720-729.[7]

  • The Efficacy and Safety of Acarbose compared with Voglibose in Patients with Type 2 Diabetes: A Systematic Review and Meta - Hilaris Publisher. (2018). Retrieved from [Link]

  • Lee, S. H., et al. (2011). Comparison of Acarbose and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment. Journal of Korean Medical Science, 26(4), 520-525.[6]

  • Patel, A., et al. (2023). Head-To-Head Comparison of Acarbose and Voglibose as Add-On Therapy to Metformin in Patients with Type 2 Diabetes. Impactfactor. Retrieved from [Link]]

  • COMPARATIVE STUDY OF EFFECT OF ALPHA GLUCOSIDASE INHIBITORS - MIGLITOL, ACARBOSE AND VOGLIBOSE ON POSTPRANDIAL HYPERGLYCEMIA AND GLYCOSYLATED HEMOGLOBIN IN TYPE-2 DIABETES MELLITUS. (2012). Semantic Scholar. Retrieved from [Link]]

  • Mogale, M. A., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Complementary Medicine and Therapies, 21(1), 14.[4]

  • Bio-protocol. (n.d.). 2.4 Alpha-glucosidase enzyme inhibition assay. Retrieved from [Link]]

  • Putra, I. N. K., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(17), 5489.[3]

  • Sim, L., et al. (2019). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Molecules, 24(18), 3247.[8]

  • YouTube. (2019). Alpha Glucosidase Inhibitor: Voglibose/ Acarbose/ Miglitol USED IN DIABETES MELLITUS. Retrieved from [Link]2]

  • Khan, I., et al. (2023). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Scientific Reports, 13(1), 20000.[1]

  • Latorre, P., et al. (2023). Synergistic Effect of Acarbose–Chlorogenic Acid on α-Glucosidase Inhibition: Kinetics and Interaction Studies Reveal Mixed-Type Inhibition and Denaturant Effect of Chlorogenic Acid. ACS Food Science & Technology, 3(7), 1184-1194.[9]

  • Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216-1228.[10]

  • Lee, S., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1461.[11]

Sources

A Comparative Analysis of Voglibose and Miglitol in Diabetic Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Type 2 Diabetes Mellitus (T2DM) management, α-glucosidase inhibitors (AGIs) represent a key therapeutic class, primarily targeting postprandial hyperglycemia. By delaying carbohydrate digestion in the small intestine, these agents mitigate the sharp inclines in blood glucose that follow a meal. Among the prominent molecules in this class are voglibose and miglitol. While sharing a common overarching mechanism, their distinct pharmacological profiles warrant a detailed comparative analysis to guide research and development efforts. This guide provides a comprehensive examination of their performance in diabetic models, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Inhibitors

Both voglibose and miglitol exert their therapeutic effects by competitively and reversibly inhibiting α-glucosidase enzymes located in the brush border of the small intestine.[1][2] These enzymes, including sucrase, maltase, and isomaltase, are crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[3] By hindering this process, both drugs effectively slow down glucose absorption, thereby blunting the postprandial glycemic excursions that are a hallmark of T2DM.[2][4]

A key distinction lies in their systemic absorption. Voglibose is poorly absorbed and acts locally within the gastrointestinal tract.[3][5] In contrast, miglitol is systemically absorbed but is not metabolized, being excreted unchanged by the kidneys.[6] This difference in pharmacokinetics may contribute to some of their varied systemic effects observed in clinical and preclinical studies.

Beyond direct enzyme inhibition, both drugs have been shown to influence incretin secretion. They can enhance the release of glucagon-like peptide-1 (GLP-1), an insulinotropic hormone, by delivering undigested carbohydrates to the lower intestine where L-cells are located.[1][4] This secondary effect can contribute to improved glycemic control.

Alpha-Glucosidase_Inhibitor_Mechanism Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Enzymes (Brush Border) Carbohydrates->Alpha_Glucosidase Digestion Delayed_Absorption Delayed Glucose Absorption Glucose Glucose Absorption Alpha_Glucosidase->Glucose Alpha_Glucosidase->Delayed_Absorption Reduced Digestion Bloodstream Increased Postprandial Blood Glucose Glucose->Bloodstream Reduced_Hyperglycemia Reduced Postprandial Hyperglycemia Inhibitors Voglibose & Miglitol Inhibitors->Alpha_Glucosidase Inhibition Delayed_Absorption->Reduced_Hyperglycemia Undigested_Carbs Undigested Carbohydrates to Lower Intestine Delayed_Absorption->Undigested_Carbs L_Cells L-Cells Undigested_Carbs->L_Cells GLP1 Increased GLP-1 Secretion L_Cells->GLP1

Figure 1. Mechanism of α-Glucosidase Inhibition.

Experimental Protocols for Preclinical Evaluation

To rigorously compare voglibose and miglitol in a preclinical setting, standardized experimental models and assays are paramount. The following protocols outline a robust approach to this comparative analysis.

Induction of Diabetic Animal Model (Streptozotocin-Induced)

A widely accepted method for inducing a T2DM-like state in rodents is through a combination of a high-fat diet and a low dose of streptozotocin (STZ).

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to a standard pellet diet and water.[7]

  • High-Fat Diet (HFD) Induction: For a period of 2 weeks, animals are fed a high-fat diet to induce insulin resistance.

  • Streptozotocin (STZ) Administration: Following the HFD period, a single intraperitoneal injection of a freshly prepared low dose of STZ (e.g., 35 mg/kg body weight) in citrate buffer (pH 4.5) is administered.[7] Control animals receive an injection of the citrate buffer vehicle alone.

  • Confirmation of Diabetes: Two weeks after STZ injection, fasting blood glucose levels are measured. Rats with a fasting blood glucose level above 200 mg/dL are considered diabetic and are selected for the study.

In Vitro α-Glucosidase Inhibition Assay

This assay directly compares the inhibitory potential of the two compounds on the target enzyme.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL) in phosphate buffer (pH 6.8).[8] Prepare a 5 mM solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Incubation: In a 96-well plate, add 10 µL of varying concentrations of voglibose or miglitol. Add 490 µL of phosphate buffer and 250 µL of the pNPG solution. Pre-incubate the mixture at 37°C for 5 minutes.[8]

  • Reaction Initiation: Add 250 µL of the α-glucosidase solution to each well to start the reaction. Incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µL of 200 mM sodium carbonate (Na2CO3).[8]

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 400 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined for each compound.

Experimental_Workflow start Start animal_model Diabetic Animal Model Induction (e.g., STZ-induced) start->animal_model grouping Randomized Grouping (Control, Voglibose, Miglitol) animal_model->grouping treatment Chronic Drug Administration (e.g., 8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) at baseline and end of study treatment->ogtt biochemical Terminal Blood & Tissue Collection ogtt->biochemical analysis Biochemical Analysis (HbA1c, Lipids, Insulin, GLP-1) biochemical->analysis histology Histopathological Analysis (Pancreas, Intestine) biochemical->histology end End analysis->end

Figure 2. In Vivo Comparative Study Workflow.

Comparative Efficacy in Diabetic Models

Data from both preclinical and clinical studies provide a basis for comparing the efficacy of voglibose and miglitol.

Glycemic Control

Both drugs are effective in reducing postprandial hyperglycemia. However, some studies suggest that miglitol may have a more potent effect in suppressing the rapid rise of postprandial plasma glucose compared to voglibose.[9] A study in Goto-Kakizaki rats, a non-obese model of type 2 diabetes, found that a single high dose of miglitol (10 mg/kg) significantly decreased the incremental area under the curve (AUC) for blood glucose after a sucrose load, while voglibose did not show a significant effect at the tested doses.[10] Chronic administration of miglitol in these rats also led to a significant decrease in HbA1c levels.[10]

In human studies, both drugs have been shown to reduce HbA1c by approximately 0.5-1.0%.[4] One comparative study found that while both drugs improved HbA1c, the reduction was more significant and occurred earlier in the miglitol group.[11] Another study that switched patients from voglibose to miglitol reported a significant decrease in HbA1c levels after six months.[12]

ParameterVogliboseMiglitolKey Findings
Postprandial Glucose Effective reductionStronger suppression of rapid rise[9]Miglitol may offer a more pronounced immediate post-meal effect.
HbA1c Reduction 0.5-1.0% reduction[4]0.5-1.0% reductionBoth are effective, with some studies suggesting a greater or faster reduction with miglitol.[11][12]
Fasting Plasma Glucose Minimal to modest reduction[1]Minimal to modest reductionThe primary effect of both drugs is on postprandial, not fasting, glucose.
Body Weight and Metabolic Parameters

A notable difference between the two drugs has been observed in their effects on body weight. Several studies have reported that miglitol is associated with a significant reduction in body weight and body mass index (BMI), an effect not consistently seen with voglibose.[11][12][13] This weight-reducing effect of miglitol might be linked to its stronger efficacy in reducing gastric inhibitory polypeptide (GIP) levels.[13][14]

In terms of lipid profiles, neither drug typically has a significant effect on plasma lipids.[11][15]

ParameterVogliboseMiglitolKey Findings
Body Weight Generally neutral effect[13]Significant reduction observed in several studies[11][12][13]Miglitol may be preferable for overweight or obese patients with T2DM.[11][14]
Incretin Response Increases GLP-1[1]Increases GLP-1, reduces GIP more significantly than voglibose[13][14]The differential effect on GIP may contribute to miglitol's weight loss effect.[13]
Serum Lipids No significant effect[11]No significant effect[11]Not a primary mechanism or outcome for either drug.

Side Effect Profile: A Comparative Overview

The most common adverse effects of both voglibose and miglitol are gastrointestinal in nature, stemming directly from their mechanism of action.[3][4] The delayed carbohydrate absorption leads to increased fermentation by colonic bacteria, resulting in symptoms like flatulence, abdominal distension, and diarrhea.[4]

Some studies suggest that voglibose may be associated with fewer gastrointestinal side effects compared to other AGIs, including miglitol, potentially due to its poor systemic absorption.[16][17][18] However, a study involving switching patients from voglibose to miglitol found no significant difference in the frequency of flatus and flatulence, although soft stool became more evident after the switch.[12] The tolerability can be highly individual and can often be managed by gradual dose titration.[3]

Side EffectVogliboseMiglitolKey Findings
Gastrointestinal Flatulence, abdominal distension, diarrhea[3]Flatulence, abdominal distension, diarrhea[4]Both have similar GI side effect profiles. Some evidence suggests voglibose may be better tolerated.[16][17]
Hypoglycemia Very low risk as monotherapy[4]Very low risk as monotherapyNeither drug stimulates insulin secretion, making hypoglycemia rare when used alone.

Conclusion and Future Directions

Both voglibose and miglitol are effective α-glucosidase inhibitors that play a valuable role in the management of T2DM, particularly in controlling postprandial hyperglycemia. The choice between them in a research or clinical context may be guided by their nuanced differences.

Miglitol appears to offer a more potent effect on postprandial glucose spikes and has a distinct advantage in promoting modest weight loss, making it a potentially preferable agent for obese patients with T2DM.[11] This effect may be mediated by its more significant impact on incretin hormones, particularly GIP.

Voglibose, on the other hand, may have a slightly more favorable gastrointestinal tolerability profile in some patients, which could be a deciding factor in long-term adherence.[17][18]

Future preclinical research should focus on direct, head-to-head comparative studies in various diabetic animal models beyond the Goto-Kakizaki rat to explore the impact of different diabetic physiologies (e.g., insulin resistance vs. beta-cell dysfunction) on their efficacy. Furthermore, elucidating the downstream molecular pathways affected by their differential impact on incretin secretion could unveil new therapeutic insights. For drug development professionals, these findings highlight opportunities for creating next-generation AGIs with improved efficacy and tolerability profiles.

References

  • Voglibose: An Alpha Glucosidase Inhibitor - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Miglitol: Powerful Post-Meal Blood Sugar Control for Type 2 Diabetes. (2025, October 5). Amber Lifesciences. [Link]

  • What is the mechanism of Miglitol? (2024, July 17). Patsnap Synapse. [Link]

  • What is the mechanism of action of Voglibose (alpha-glucosidase inhibitor)? (2025, November 25). Dr.Oracle. [Link]

  • Miglitol - Wikipedia. (n.d.). Wikipedia. [Link]

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  • COMPARATIVE STUDY OF EFFECT OF ALPHA GLUCOSIDASE INHIBITORS - MIGLITOL, ACARBOSE AND VOGLIBOSE ON POSTPRANDIAL HYPERGLYCEMIA AND GLYCOSYLATED HEMOGLOBIN IN TYPE-2 DIABETES MELLITUS. (n.d.). Semantic Scholar. [Link]

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Head-to-head comparison of valiolamine derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Head-to-Head Comparison of Valiolamine Derivatives as Enzyme Inhibitors

Introduction: The Significance of the Valiolamine Scaffold

Valiolamine is a potent aminocyclitol α-glucosidase inhibitor originally isolated from the fermentation broth of Streptomyces hygroscopicus.[1][2] Its core structure has served as a foundational scaffold for the development of a range of enzyme inhibitors with significant therapeutic potential.[3] Glycosidases, the target enzymes of valiolamine and its derivatives, play a crucial role in numerous biological processes, from carbohydrate digestion to the glycoprotein processing essential for viral replication.[4][5] By competitively inhibiting these enzymes, valiolamine derivatives can modulate glucose absorption, making them valuable in the management of type 2 diabetes, and interfere with viral maturation, positioning them as potential broad-spectrum antiviral agents.[3][6] This guide provides a head-to-head comparison of various valiolamine derivatives, delving into their structure-activity relationships, inhibitory potency, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: Competitive Inhibition of α-Glucosidases

α-Glucosidases are enzymes located in the brush border of the small intestine that are responsible for breaking down complex carbohydrates (like sucrose and maltose) into absorbable monosaccharides, such as glucose.[3] The inhibition of these enzymes delays carbohydrate digestion and consequently reduces the postprandial spike in blood glucose levels.

Valiolamine and its derivatives function as competitive inhibitors.[1][3][7] Their aminocyclitol core mimics the structure of the natural carbohydrate substrates of α-glucosidases.[8] This structural similarity allows them to bind to the active site of the enzyme, effectively blocking access to the actual substrate and preventing its hydrolysis. This reversible binding action is the cornerstone of their therapeutic effect.[8]

cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme α-Glucosidase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Carbohydrate (e.g., Sucrose) Substrate->ES_Complex Products Glucose + Fructose ES_Complex->Products Hydrolysis Enzyme_I α-Glucosidase (Active Site) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Binds Inhibitor Valiolamine Derivative Inhibitor->EI_Complex No_Reaction No Hydrolysis EI_Complex->No_Reaction

Caption: Mechanism of competitive inhibition by valiolamine derivatives.

Comparative Inhibitory Potency of Valiolamine Derivatives

The inhibitory activity of valiolamine derivatives can vary significantly based on the nature of the substitutions on the core aminocyclitol structure. N-substituted derivatives, in particular, have been found to be more potent than the parent valiolamine.[9] The following table summarizes the inhibitory constants (K_i_) and half-maximal inhibitory concentrations (IC_50_) for several key derivatives against various α-glucosidases.

Derivative NameTarget EnzymeEnzyme SourceIC_50_ ValueK_i_ ValueReference
Valiolamine SucrasePorcine Intestine0.049 µM30 nM[4][8]
MaltasePorcine Intestine2.2 µM350 nM[4][8]
IsomaltasePorcine Intestine2.7 µM9.1 x 10⁻⁷ M[7][8]
GlucoamylaseRat Small Intestine-1.2 x 10⁻⁶ M[1][7]
ER α-Glucosidase IIMouse->1,000,000 nM[6]
Voglibose (AO-128) SucrasePorcine Intestine0.0046 µM-[4]
MaltasePorcine Intestine0.015 µM-[4]
N-[2-hydroxy-1-(hydroxymethyl)ethyl]valiolamine SucrasePorcine IntestinePotent Inhibition-[9]
MaltasePorcine IntestinePotent Inhibition-[9]
N-[(1R,2R)-2-hydroxycyclohexyl]valiolamine SucrasePorcine IntestinePotent Inhibition-[9]
MaltasePorcine IntestinePotent Inhibition-[9]
N-Octyl-β-valienamine (NOV) β-Glucosidase-Potent Inhibition-[10]
N-Substituted Valiolamines (various) ER α-Glucosidase IIMouse-As low as 10 nM[6]

Structure-Activity Relationship (SAR) Insights

The development of highly potent valiolamine-based inhibitors has been guided by key structure-activity relationship (SAR) principles:

  • N-Substitution: The addition of various substituents to the nitrogen atom of the valiolamine core is a critical strategy for enhancing inhibitory activity. Even simple N-substituted derivatives can exhibit stronger α-D-glucosidase inhibition than naturally occurring oligosaccharide inhibitors.[9] This is exemplified by voglibose, an N-substituted derivative of valiolamine, which shows significantly lower IC_50_ values for sucrase and maltase compared to the parent compound.[4]

  • Mimicking the Transition State: The unsaturated cyclitol portion of these molecules, such as the valienamine moiety, is thought to mimic the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds.[10] This structural mimicry contributes to the high-affinity binding to the enzyme's active site.

  • Targeting ER α-Glucosidases: For antiviral applications, the design of N-substituted derivatives has led to compounds with up to a 100,000-fold improvement in inhibitory potency against endoplasmic reticulum (ER) α-glucosidases I and II compared to the original valiolamine.[6] High-resolution crystal structures have revealed that these derivatives make extensive interactions with all four subsites of the ER α-glucosidase II enzyme.[6][11]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the α-glucosidase inhibitory activity of valiolamine derivatives using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[8]

1. Materials and Reagents:

  • α-Glucosidase from a suitable source (e.g., yeast, porcine intestine)

  • Valiolamine derivative (test compound)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 0.1 M Potassium phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in 0.1 M potassium phosphate buffer.[8]

  • Substrate Solution: Prepare a 5 mM solution of pNPG in 0.1 M potassium phosphate buffer.

  • Test Compound Solutions: Prepare a series of dilutions of the valiolamine derivative in the phosphate buffer.

3. Assay Procedure:

  • Add 50 µL of the phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control, add 10 µL of buffer.

  • Add 20 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.[8]

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[8]

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.[8]

4. Data Analysis: The percentage of α-glucosidase inhibition is calculated using the following formula:[8] % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the control reaction (without inhibitor).

  • A_sample is the absorbance of the reaction with the test compound.

The IC_50_ value, the concentration of the inhibitor required to achieve 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

prep Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor) plate Pipette into 96-well Plate (Buffer + Inhibitor) prep->plate pre_incubate Add Enzyme Solution Pre-incubate at 37°C plate->pre_incubate react Add pNPG Substrate Incubate at 37°C pre_incubate->react stop Add Sodium Carbonate to Stop Reaction react->stop readread readread stop->readread read Measure Absorbance at 405 nm analyze Calculate % Inhibition Determine IC50 readread->analyze

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Kinetic Analysis for Determination of K_i_

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (K_i_), kinetic studies are performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

  • Procedure: Follow the general assay procedure described above, but for each inhibitor concentration, vary the concentration of the substrate (pNPG).

  • Data Plotting: The data are typically plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

  • Interpretation:

    • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis.[1][7]

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed-type Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis).[12]

  • K_i_ Calculation: The K_i_ value can be calculated from the slopes and intercepts of the Lineweaver-Burk plot.

Broader Therapeutic Applications: Antiviral Potential

The therapeutic utility of valiolamine derivatives extends beyond diabetes management. Many enveloped viruses, including Dengue virus and SARS-CoV-2, depend on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their glycoproteins, a critical step for viral maturation and infectivity.[3][6] The key enzymes in this process are ER α-glucosidases I and II.

N-substituted valiolamine derivatives have emerged as potent inhibitors of these ER glucosidases.[6][11] By inhibiting these host enzymes, the derivatives disrupt the N-glycan processing pathway, leading to misfolded viral proteins and preventing the assembly of new, infectious viral particles. This mechanism offers a promising host-targeted approach for developing broad-spectrum antiviral therapeutics.[3][6]

Conclusion

The valiolamine scaffold has proven to be an exceptionally versatile platform for the design and synthesis of potent enzyme inhibitors. Through systematic structural modifications, particularly N-substitution, derivatives with dramatically enhanced potency and altered selectivity have been developed. Head-to-head comparisons reveal a clear trend of increasing inhibitory activity with specific N-substitutions, as demonstrated by the superior performance of voglibose over the parent valiolamine in inhibiting intestinal glucosidases. Furthermore, the successful targeting of host ER α-glucosidases has opened a new frontier for these compounds as broad-spectrum antiviral agents. The continued exploration of the structure-activity relationships of valiolamine derivatives, supported by robust enzymatic and kinetic assays, holds significant promise for the development of novel therapeutics for metabolic diseases and viral infections.

References

  • Kameda, Y., Asano, N., Yoshikawa, M., & Horii, S. (1986). Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents. Journal of Medicinal Chemistry, 29(6), 1038–1046. [Link]

  • Takeuchi, M., Takai, N., Asano, N., Kameda, Y., & Matsui, K. (1990). Inhibitory Effect of Validamine, Valienamine and Valiolamine on Activities of Carbohydrases in Rat Small Intestinal Brush Border Membranes. Chemical & Pharmaceutical Bulletin, 38(7), 1970-1972. [Link]

  • Alonzi, D. S., et al. (2011). Synthesis and α-Glucosidase II inhibitory activity of valienamine pseudodisaccharides relevant to N-glycan biosynthesis. Organic & Biomolecular Chemistry, 9(20), 7073-7083. [Link]

  • Wang, N., et al. (2021). N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity. Journal of Medicinal Chemistry, 64(24), 18010–18024. [Link]

  • National Open Access Monitor, Ireland. Synthesis and α-Glucosidase II inhibitory activity of valienamine pseudodisaccharides relevant to N-glycan biosynthesis. [Link]

  • Takeuchi, M., Takai, N., Asano, N., Kameda, Y., & Matsui, K. (1990). Inhibitory effect of validamine, valienamine and valiolamine on activities of carbohydrases in rat small intestinal brush border membranes. Chemical & Pharmaceutical Bulletin, 38(7), 1970-2. [Link]

  • Ogawa, S. (2022). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. Proceedings of the Japan Academy, Series B, 98(7), 368-393. [Link]

  • Wang, N., et al. (2021). N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity. Journal of Medicinal Chemistry, 64(24), 18010-18024. [Link]

  • Kameda, Y., et al. (1990). Valiolamine derivatives and production thereof.
  • Kameda, Y., et al. (1984). Valiolamine, a New Alpha-Glucosidase Inhibiting Aminocyclitol Produced by Streptomyces Hygroscopicus. The Journal of Antibiotics, 37(11), 1301-7. [Link]

  • Asano, N., et al. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 13(10), 93R-104R. [Link]

  • Ogawa, S. (2022). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. Proceedings of the Japan Academy, Series B, 98(7), 368-393. [Link]

  • Ogawa, S., et al. (1997). Synthesis of valiolamine and its N-substituted derivatives AO-128, validoxylamine G, and validamycin G via branched-chain inosose derivatives. The Journal of Organic Chemistry, 62(23), 7983-7989. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1992). Facile Syntheses of Valiolamine and Its Diastereomers from (−)-Quinic Acid.1 Nucleophilic Substitution Reactions of 5-(Hydroxymethyl)cyclohexane-1,2,3,4,5-pentol. The Journal of Organic Chemistry, 57(15), 4153-4160. [Link]

  • Chen, Y. F., et al. (2019). Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata. Molecules, 24(21), 3950. [Link]

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A Senior Application Scientist's Guide to Voglibose Efficacy in Preclinical Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complexities of type 2 diabetes (T2DM), selecting the appropriate animal model is a critical decision that profoundly impacts the translational relevance of preclinical findings. This guide provides an in-depth comparison of the efficacy of voglibose, an α-glucosidase inhibitor, across a spectrum of established T2DM animal models. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the necessary insights to design robust and informative preclinical studies.

The Scientific Rationale for Voglibose and the Imperative of Model Selection

Voglibose exerts its therapeutic effect by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[1] This enzymatic blockade delays the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia, a key pathological feature of T2DM.[2] Beyond its primary mechanism, voglibose has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and sensitivity.[3][4]

The multifaceted nature of T2DM, encompassing genetic predispositions, obesity-related insulin resistance, and progressive beta-cell dysfunction, necessitates the use of diverse animal models that recapitulate these different aspects of the human condition. The choice of model is not arbitrary; it is a deliberate decision that dictates the specific questions a study can answer. This guide will explore the efficacy of voglibose in both genetic and diet- or chemical-induced models of T2DM.

Genetically-Driven Models of Type 2 Diabetes: A Comparative Analysis of Voglibose Efficacy

Genetic models of T2DM offer the advantage of a well-defined and reproducible disease phenotype. Here, we compare the efficacy of voglibose in several commonly utilized genetic models.

The KKAy Mouse: A Model of Obesity and Severe Hyperglycemia

The KKAy mouse is a widely used model that exhibits obesity, severe hyperglycemia, hyperinsulinemia, and insulin resistance due to the transfer of the yellow obese gene (Ay) to the KK mouse strain.[4][5][6]

A study in diabetic KKAy mice demonstrated that daily oral administration of voglibose (1 mg/kg) for 8 weeks significantly ameliorated glucose metabolism.[7] After 28 days of treatment, fasting and postprandial blood glucose levels were significantly reduced.[7] Furthermore, after 6 weeks, voglibose treatment led to a significant reduction in blood glucose levels during an oral glucose tolerance test.[7] The treatment also resulted in a significant increase in both basal and glucose-stimulated GLP-1 secretion.[7]

ParameterDiabetic Control (DM)Voglibose-Treated (1 mg/kg)Significance
Fasting Blood Glucose (28 days)HighSignificantly Decreasedp < 0.001
Postprandial Blood Glucose (28 days)HighSignificantly Decreasedp < 0.001
HbA1c (8 weeks)ElevatedLowerp < 0.05
OGTT (6 weeks, 15 min post-glucose)HighSignificantly Reducedp < 0.001
Basal Active GLP-1 (8 weeks)LowIncreased by 124%p < 0.05
Glucose-Stimulated Active GLP-1 (8 weeks)LowIncreased by 94%p < 0.001
Table 1: Efficacy of Voglibose in KKAy Mice.[7]
The Goto-Kakizaki (GK) Rat: A Non-Obese Model of Inherited Diabetes

The Goto-Kakizaki (GK) rat is a non-obese model of T2DM developed through selective inbreeding of Wistar rats with high glucose levels.[1][8][9] This model is characterized by impaired insulin secretion and insulin resistance.[1][10]

Long-term administration of voglibose (10 ppm in the diet) for 6 months in GK rats resulted in a significant reduction in postprandial blood glucose levels.[11] This effect was sustained throughout the treatment period.

The db/db Mouse: A Model of Severe Obesity and Insulin Resistance

The db/db mouse possesses a mutation in the leptin receptor gene, leading to hyperphagia, severe obesity, and insulin resistance, making it a robust model for T2DM.[12][13]

In a study utilizing db/db mice, voglibose was administered at a dose of 0.6 mg/kg.[14] While the specific quantitative outcomes were not detailed in the available abstract, it was used as a positive control to compare the efficacy of another compound, indicating its recognized anti-hyperglycemic effect in this model.[14]

The Zucker Diabetic Fatty (ZDF) Rat: A Model of Obesity-Induced Diabetes

The Zucker Diabetic Fatty (ZDF) rat is another genetic model that develops obesity and subsequently T2DM.[15]

In male ZDF rats, treatment with voglibose (1 and 10 mg/kg, p.o.) for 3 days led to improved glycemic control and reduced plasma insulin levels.[16] Interestingly, while it increased total GLP-1, it did not affect active GLP-1 levels in this short-term study.[16]

Diet- and Chemically-Induced Models: Mimicking Environmental Factors in T2DM

These models are invaluable for studying the interplay between environmental factors, such as diet and beta-cell toxins, and the development of T2DM.

High-Fat Diet (HFD) Induced Models

Feeding rodents a high-fat diet induces obesity, insulin resistance, and hyperglycemia, closely mimicking the metabolic syndrome seen in a large proportion of human T2DM patients.[17]

In a study on rats fed a high-fat diet, administration of voglibose (7 mg/kg) for 12 weeks significantly reduced food consumption, feed efficiency, and the increase in body weight induced by the HFD.[16][17] This suggests a beneficial effect of voglibose on obesity, a key driver of T2DM.[16][17]

Streptozotocin (STZ)-Nicotinamide Induced Rat Model

This model involves the administration of a beta-cell toxin, streptozotocin (STZ), along with nicotinamide to partially protect the beta-cells, resulting in a state of T2DM.[18][19]

In a study using STZ-nicotinamide induced diabetic rats, oral treatment with voglibose demonstrated better control of fasting blood glucose compared to the diabetic control group.[19]

High-Fat Diet and Streptozotocin (HFD/STZ) Induced Models

Combining a high-fat diet with a low dose of STZ creates a model that exhibits both insulin resistance (from the HFD) and partial beta-cell dysfunction (from STZ), reflecting the dual pathology of human T2DM.[20][21][22][23]

While specific data on voglibose's efficacy in this combined model was not found in the initial searches, its proven effectiveness in both HFD and STZ-induced models individually suggests it would likely demonstrate significant anti-hyperglycemic activity in this more complex and clinically relevant model.[16][17][19]

Experimental Protocols: A Foundation for Reproducible Science

The validity of any preclinical study hinges on the meticulous execution of its experimental protocols. Below are detailed methodologies for key experiments described in this guide.

Induction of Type 2 Diabetes
  • Animal Preparation: Use healthy male Wistar rats weighing 150-250 grams.

  • Nicotinamide Administration: Prepare a fresh solution of nicotinamide and administer it intraperitoneally.

  • Streptozotocin Administration: Following the nicotinamide injection, administer a freshly prepared solution of streptozotocin intraperitoneally.

  • Confirmation of Diabetes: Monitor fasting blood glucose levels. Rats with consistently elevated blood glucose are considered diabetic.

  • Dietary Intervention: Feed male Wistar rats (8 weeks old) a high-fat diet (e.g., 58% energy from fat) ad libitum.

  • STZ Administration: At the beginning of the study (week 0), administer a single intraperitoneal injection of a low dose of STZ (e.g., 30 mg/kg).

  • Monitoring: Monitor body weight, blood glucose, plasma insulin, and HbA1c weekly for the duration of the study (e.g., 4 weeks).

Assessment of Voglibose Efficacy
  • Oral Gavage: Prepare a suspension of voglibose in a suitable vehicle (e.g., water). Administer the suspension daily via oral gavage at the desired dose (e.g., 1 mg/kg for KKAy mice, 7 mg/kg for HFD rats).

  • Dietary Admixture: Incorporate voglibose into the rodent chow at a specific concentration (e.g., 10 ppm for GK rats).

  • Fasting: Fast the animals overnight but allow free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer a glucose solution orally (e.g., via gavage) at a standard dose.

  • Serial Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 120 minutes).

  • Glucose Measurement: Measure blood glucose levels in all collected samples.

Visualizing the Science: Workflows and Pathways

To further elucidate the experimental processes and the mechanism of action of voglibose, the following diagrams are provided.

Voglibose_Mechanism_of_Action Dietary_Carbohydrates Dietary Carbohydrates (Polysaccharides, Disaccharides) Small_Intestine Small Intestine (Brush Border) Dietary_Carbohydrates->Small_Intestine Alpha_Glucosidase α-Glucosidase Enzymes Small_Intestine->Alpha_Glucosidase Contains Monosaccharides Monosaccharides (e.g., Glucose) Alpha_Glucosidase->Monosaccharides Breaks down Voglibose Voglibose Voglibose->Alpha_Glucosidase Inhibits Delayed_Absorption Delayed Carbohydrate Absorption Voglibose->Delayed_Absorption Bloodstream Bloodstream Monosaccharides->Bloodstream Absorbed into Postprandial_Hyperglycemia Postprandial Hyperglycemia Bloodstream->Postprandial_Hyperglycemia Leads to Reduced_PPHG Reduced Postprandial Hyperglycemia Delayed_Absorption->Reduced_PPHG GLP1 Increased GLP-1 Secretion Delayed_Absorption->GLP1

Caption: Mechanism of action of voglibose in the small intestine.

Experimental_Workflow Start Start: Select Animal Model Induction Induce Type 2 Diabetes (e.g., HFD, STZ) Start->Induction Confirmation Confirm Diabetic Phenotype (Blood Glucose) Induction->Confirmation Grouping Randomize into Groups (Vehicle, Voglibose) Confirmation->Grouping Treatment Administer Treatment (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Key Parameters (Glucose, Weight, etc.) Treatment->Monitoring Endpoint Endpoint Assays (OGTT, HbA1c, etc.) Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: General experimental workflow for evaluating voglibose efficacy.

Conclusion: Tailoring the Model to the Scientific Question

The preclinical evaluation of anti-diabetic agents like voglibose is a nuanced process where the choice of animal model is paramount. This guide has demonstrated that voglibose exhibits robust efficacy across a range of T2DM models, each with its unique set of characteristics.

  • For studying the effects on severe, genetically-driven hyperglycemia and obesity, the KKAy mouse is an excellent choice.

  • To investigate the impact on non-obese T2DM with a primary defect in insulin secretion, the Goto-Kakizaki rat provides a valuable platform.

  • Models like the db/db mouse and Zucker Diabetic Fatty rat are ideal for exploring the interplay between severe obesity, insulin resistance, and hyperglycemia.

  • For researchers aiming to mimic the influence of a "Western diet" and partial beta-cell loss, the HFD/STZ-induced models offer a high degree of clinical relevance.

By carefully considering the specific attributes of each model and employing rigorous, well-documented experimental protocols, researchers can generate high-quality, translatable data that will ultimately advance the development of novel therapies for type 2 diabetes.

References

  • Voglibose: An Alpha Glucosidase Inhibitor - PMC - NIH. Available at: [Link]

  • Characterization of the Goto-Kakizaki (GK) Rat Model of Type 2 Diabetes - PubMed. Available at: [Link]

  • Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC. Available at: [Link]

  • The Characteristics of KKAy Mice - Maze Engineers. Available at: [Link]

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  • Chronic Administration of Voglibose, an Alpha-Glucosidase Inhibitor, Increases Active Glucagon-Like peptide-1 Levels by Increasing Its Secretion and Decreasing Dipeptidyl peptidase-4 Activity in ob/ob Mice - PubMed. Available at: [Link]

  • Nootkatone Alleviates Type 2 Diabetes in db/db Mice Through AMPK Activation and ERK Inhibition: An Integrated In Vitro and In Vivo Study - MDPI. Available at: [Link]

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The Pivotal Role of N-Substitution in Modulating the Glycosidase Inhibitory Activity of Valiolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Valiolamine as a Glycosidase Inhibitor

Valiolamine, an aminocyclitol naturally produced by Streptomyces hygroscopicus, stands as a potent inhibitor of α-glucosidases.[1][2] These enzymes are critical in carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. The clinical success of voglibose, an N-substituted derivative of valiolamine, underscores the therapeutic potential of this structural scaffold.[3] This guide provides an in-depth analysis of the structural activity relationship (SAR) of N-substituted valiolamine derivatives, offering a comparative overview of their inhibitory potency against various glucosidases, detailed experimental protocols, and insights into their molecular interactions with target enzymes.

Structural Activity Relationship of N-Substituted Valiolamine Derivatives

The core principle of the SAR for valiolamine derivatives lies in the modification of the nitrogen atom. N-substitution has been extensively explored to enhance the inhibitory activity and selectivity of the parent valiolamine molecule. Generally, the introduction of substituents on the nitrogen atom leads to a significant increase in inhibitory potency against α-glucosidases compared to the unsubstituted valiolamine.[1] This enhancement is attributed to the additional interactions the N-substituent can form within the active site of the enzyme.

Comparative Inhibitory Potency

The inhibitory activity of N-substituted valiolamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of a selection of N-substituted valiolamine derivatives against various α-glucosidases, demonstrating the profound impact of the N-substituent on potency.

CompoundN-SubstituentEnzymeIC50 (µM)
Valiolamine-HPorcine Intestinal Sucrase1.8
Valiolamine-HPorcine Intestinal Maltase13
Voglibose -CH(CH2OH)2Porcine Intestinal Sucrase0.019
Voglibose -CH(CH2OH)2Porcine Intestinal Maltase0.048
Compound 1 - (CH2)11CH3 (N-dodecyl)ER α-glucosidase I0.003
Compound 2 - (CH2)11CH3 (N-dodecyl)ER α-glucosidase II0.0007
Compound 3 -(CH2)2Ph (N-phenethyl)ER α-glucosidase I0.025
Compound 4 -(CH2)2Ph (N-phenethyl)ER α-glucosidase II0.004
Compound 5 - (1R,2R)-2-hydroxycyclohexylPorcine Intestinal Sucrase0.076
Compound 6 - (1R,2R)-2-hydroxycyclohexylPorcine Intestinal Maltase0.12
Compound 7 - (R)-(-)-β-hydroxyphenethylPorcine Intestinal Sucrase0.031
Compound 8 - (R)-(-)-β-hydroxyphenethylPorcine Intestinal Maltase0.038

Data compiled from multiple sources. Note that enzyme sources and assay conditions can influence IC50 values.

The data clearly indicates that N-substitution dramatically enhances inhibitory activity. For instance, voglibose is significantly more potent than the parent valiolamine against porcine intestinal sucrase and maltase.[1] Furthermore, derivatives with long alkyl chains, such as the N-dodecyl derivative, exhibit exceptionally high potency against endoplasmic reticulum (ER) α-glucosidases I and II.[4] This suggests that hydrophobic interactions play a crucial role in the binding of these inhibitors to the enzyme. Aromatic substituents, like the N-phenethyl group, also confer potent inhibitory activity.[4]

Molecular Basis of Enhanced Inhibition: Insights from Structural Biology

High-resolution crystal structures of mouse ER α-glucosidase II in complex with valiolamine and its N-substituted derivatives have provided invaluable insights into the molecular basis of their inhibitory potency.[3][5][6] These structures reveal that the valiolamine core binds to the active site, mimicking the transition state of the natural substrate. The N-substituents extend into a hydrophobic pocket within the enzyme's active site, forming additional van der Waals and hydrophobic interactions, thereby anchoring the inhibitor more tightly and leading to a significant increase in binding affinity and inhibitory potency.

SAR_Valiolamine cluster_core Valiolamine Core cluster_substituents N-Substituents cluster_activity Inhibitory Potency Valiolamine Valiolamine (Baseline Activity) Alkyl Long Alkyl Chains (e.g., N-dodecyl) Valiolamine->Alkyl Substitution leads to Aromatic Aromatic Groups (e.g., N-phenethyl) Valiolamine->Aromatic Substitution leads to Hydroxyalkyl Hydroxyalkyl Groups (e.g., Voglibose) Valiolamine->Hydroxyalkyl Substitution leads to Very_High Very High Potency (sub-nM to nM IC50) Alkyl->Very_High exceptional increase High High Potency (nM to low µM IC50) Aromatic->High significant increase Hydroxyalkyl->High dramatic increase Synthesis_Workflow Start Keto-precursor of Valiolamine Reaction Reductive Amination Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction Purification Column Chromatography Reaction->Purification Deprotection Deprotection (if necessary) Purification->Deprotection Final_Product N-Substituted Valiolamine Derivative Deprotection->Final_Product Assay_Workflow Start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Plate_Setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate Start->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Reaction_Start Add pNPG Substrate Pre_incubation->Reaction_Start Incubation Incubate at 37°C for 30 min Reaction_Start->Incubation Reaction_Stop Add Na2CO3 to Stop Reaction Incubation->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Sources

A Senior Application Scientist's Guide to Benchmarking (S)-Valiolamine and Voglibose Dihydrochloride Against Novel Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Alpha-Glucosidase Inhibition in Diabetes Management

Diabetes mellitus, a global metabolic pandemic, is characterized by chronic hyperglycemia, which, if left unmanaged, leads to severe long-term complications.[1][2] A key therapeutic strategy for managing type 2 diabetes is the inhibition of intestinal alpha-glucosidases.[3][4] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, and their inhibition effectively delays carbohydrate digestion and absorption, thereby mitigating postprandial blood glucose spikes.[1][2]

For decades, compounds like Voglibose have been mainstays in the clinical management of type 2 diabetes. (S)-Valiolamine, a potent aminocyclitol, represents a foundational structure for many alpha-glucosidase inhibitors.[5] However, the quest for more efficacious and safer inhibitors is a continuous endeavor in drug discovery. This guide provides a comprehensive framework for benchmarking the established inhibitors, (S)-Valiolamine and Voglibose Dihydrochloride, against a new generation of novel alpha-glucosidase inhibitors. We will delve into the mechanistic underpinnings, provide detailed protocols for in-vitro and in-vivo evaluation, and present a comparative analysis of their performance based on experimental data.

Mechanism of Action: A Competitive Landscape

Alpha-glucosidase inhibitors primarily act as competitive inhibitors.[6] Their structural similarity to the natural carbohydrate substrates allows them to bind to the active site of the alpha-glucosidase enzyme, thereby preventing the substrate from binding and being hydrolyzed.[7] This reversible inhibition slows down the release of glucose into the bloodstream.

Alpha-Glucosidase Inhibition Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme (Alpha-Glucosidase) Enzyme (Alpha-Glucosidase) Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme (Alpha-Glucosidase)->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme (Alpha-Glucosidase)->Enzyme-Inhibitor Complex + Inhibitor Carbohydrate (Substrate) Carbohydrate (Substrate) Carbohydrate (Substrate)->Enzyme-Substrate Complex Enzyme-Substrate Complex->Enzyme (Alpha-Glucosidase) Releases Glucose (Product) Glucose (Product) Enzyme-Substrate Complex->Glucose (Product) Hydrolysis Inhibitor Inhibitor Inhibitor->Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex->Enzyme (Alpha-Glucosidase) Reversible Binding

Caption: Competitive inhibition of alpha-glucosidase.

In-Vitro Performance Benchmarking: A Quantitative Comparison

The primary metric for evaluating the potency of an alpha-glucosidase inhibitor in-vitro is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Kinetic parameters such as the inhibition constant (Ki) and the Michaelis-Menten constant (Km) provide deeper insights into the mode and efficiency of inhibition.

Comparative In-Vitro Data

The following table summarizes the reported IC50 and Ki values for (S)-Valiolamine, Voglibose, and selected novel alpha-glucosidase inhibitors. It is crucial to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as enzyme source and substrate concentration.[8]

InhibitorEnzyme SourceSubstrateIC50KiInhibition TypeReference(s)
(S)-Valiolamine Porcine Intestinal SucraseSucrose0.049 µM30 nMCompetitive[1][2]
Porcine Intestinal MaltaseMaltose2.2 µM350 nMCompetitive[1]
Yeast α-GlucosidasepNPG0.19 mM-Competitive[1]
Voglibose Dihydrochloride Rat MaltaseMaltose0.11 µM-Competitive[9]
Rat SucraseSucrose0.07 µM-Competitive[9]
Human Lysosomal α-Glucosidase-5.6 µM--[9]
Novel Inhibitors
1-Deoxynojirimycin (DNJ)Yeast α-GlucosidasepNPG0.297 µg/mL4.1 x 10⁻⁷ MCompetitive[10][11]
QuercetinHuman Intestinal MaltaseMaltose> 400 µM-Mixed[9][12]
Human Intestinal SucraseSucrose281.2 µM-Mixed[9]
Biscoumarin Derivative (18)Yeast α-GlucosidasepNPG0.62 µM3.93 µMCompetitive[1][2]

Experimental Protocols: A Step-by-Step Guide to In-Vitro and In-Vivo Evaluation

To ensure reproducible and comparable data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays.

In-Vitro Alpha-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7][13]

Materials and Reagents:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • (S)-Valiolamine, Voglibose Dihydrochloride, and novel inhibitor candidates

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • 0.1 M Potassium phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a 1.0 U/mL stock solution of alpha-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare stock solutions of test compounds and acarbose in DMSO and make serial dilutions in phosphate buffer.

  • Assay Procedure:

    • Add 50 µL of phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of the test compound or acarbose solution at various concentrations to the respective wells. For the control well, add 10 µL of phosphate buffer.

    • Add 20 µL of the alpha-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Vitro Assay Workflow Prepare Reagents Prepare Reagents Serial Dilutions of Inhibitors Serial Dilutions of Inhibitors Prepare Reagents->Serial Dilutions of Inhibitors Plate Setup (Buffer, Inhibitor, Enzyme) Plate Setup (Buffer, Inhibitor, Enzyme) Serial Dilutions of Inhibitors->Plate Setup (Buffer, Inhibitor, Enzyme) Pre-incubation (37°C, 10 min) Pre-incubation (37°C, 10 min) Plate Setup (Buffer, Inhibitor, Enzyme)->Pre-incubation (37°C, 10 min) Add Substrate (pNPG) Add Substrate (pNPG) Pre-incubation (37°C, 10 min)->Add Substrate (pNPG) Incubation (37°C, 20 min) Incubation (37°C, 20 min) Add Substrate (pNPG)->Incubation (37°C, 20 min) Stop Reaction (Na2CO3) Stop Reaction (Na2CO3) Incubation (37°C, 20 min)->Stop Reaction (Na2CO3) Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction (Na2CO3)->Measure Absorbance (405 nm) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measure Absorbance (405 nm)->Data Analysis (IC50 Calculation)

Caption: Workflow for the in-vitro alpha-glucosidase inhibition assay.

Enzyme Kinetic Analysis

To determine the mode of inhibition, kinetic studies are performed by varying the substrate concentration in the presence and absence of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

Lineweaver-Burk Plot Interpretation Lineweaver-Burk Plots for Inhibition Types cluster_c Competitive cluster_n Non-competitive cluster_u Uncompetitive c_plot c_text Vmax: Unchanged Km: Increased n_plot n_text Vmax: Decreased Km: Unchanged u_plot u_text Vmax: Decreased Km: Decreased

Caption: Interpreting Lineweaver-Burk plots for different inhibition types.

In-Vivo Efficacy Assessment: Oral Sucrose Tolerance Test (OSTT)

The OSTT is a standard method to evaluate the in-vivo efficacy of alpha-glucosidase inhibitors in animal models.[14]

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old)

Protocol:

  • Acclimatization and Fasting:

    • Acclimatize mice for at least one week before the experiment.

    • Fast the mice overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose Measurement:

    • Measure baseline blood glucose levels (t=0 min) from the tail vein using a glucometer.

  • Administration of Test Compounds and Sucrose:

    • Administer the test compounds ((S)-Valiolamine, Voglibose, or novel inhibitors) or vehicle (control) orally via gavage.

    • After 30 minutes, administer a sucrose solution (2 g/kg body weight) orally to all groups.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the sucrose load.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion.

    • Compare the AUC and the peak blood glucose levels between the treated and control groups to determine the efficacy of the inhibitors.

Comparative In-Vivo Performance

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation and benchmarking of alpha-glucosidase inhibitors. The in-vitro assays offer a high-throughput method for initial screening and potency determination, while the in-vivo oral sucrose tolerance test provides crucial data on the physiological efficacy.

Based on the available in-vitro data, (S)-Valiolamine and Voglibose remain potent benchmarks. However, the emergence of novel inhibitors, such as certain biscoumarin derivatives and 1-deoxynojirimycin, with comparable or even superior in-vitro potency, highlights the dynamic nature of this research field.[1][2][11]

Future research should focus on conducting direct comparative in-vivo studies to validate the in-vitro findings and to assess the pharmacokinetic and safety profiles of these novel compounds. Such studies are critical for identifying the next generation of alpha-glucosidase inhibitors with improved therapeutic indices for the management of type 2 diabetes.

References

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  • Asano, N., Oseki, K., Tomioka, E., Kizu, H., & Matsui, K. (1994). N-substituted valiolamine derivatives as potent oral antidiabetic agents. Journal of Medicinal Chemistry, 37(22), 3701–3706. [Link]

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  • Proença, C., Freitas, M., Ribeiro, D., Tomé, S. M., Oliveira, E. F. T., Sousa, M. J., & Fernandes, E. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1216–1228. [Link]

  • Rasouli, H., Hosseini-Ghazvini, S. M. B., Adibi, H., & Khodarahmi, R. (2017). Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. Molecules, 22(10), 1747. [Link]

  • El-Toumy, S. A., Hussein, S. R., & El-Shamy, S. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. BMC Complementary Medicine and Therapies, 22(1), 81. [Link]

  • Promraksa, B., Chontayanon, N., Suvannang, N., Rungrotmongkol, T., & De-Eknamkul, W. (2023). α-Glucosidase inhibitory activities of flavonoid derivatives isolated from Bouea macrophylla: in vitro and in silico studies. RSC Advances, 13(12), 8133–8141. [Link]

  • Nguyen, T. T., Tran, T. D., & Nguyen, T. H. (2023). Designing Potent α-Glucosidase Inhibitors: A Synthesis and QSAR Modeling Approach for Biscoumarin Derivatives. ACS Omega, 8(29), 26233–26245. [Link]

  • Zhang, L., Li, Y., Wang, Y., & Yang, C. (2016). In vitro α-glucosidase inhibitory activity of isolated fractions from water extract of Qingzhuan dark tea. Journal of the Science of Food and Agriculture, 96(12), 4195–4201. [Link]

  • Kameda, Y., Asano, N., Yoshikawa, M., & Matsui, K. (1987). Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents. Journal of Medicinal Chemistry, 30(11), 1957–1963. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Wang, Y., Liu, Y., & Zhang, Y. (2022). Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice. International Journal of Molecular Sciences, 23(24), 15926. [Link]

  • Kawamori, R., Tajima, N., Iwamoto, Y., Kashiwagi, A., Shimamoto, K., & Kaku, K. (2009). Voglibose for prevention of type 2 diabetes mellitus: a randomised, double-blind trial in Japanese individuals with impaired glucose tolerance. The Lancet, 373(9675), 1607–1614. [Link]

  • Pfeiffer, A. F., & Keyhani-Nejad, F. (2018). Oral Sucrose and Isomaltulose Tolerance Tests in Mice Show Profiles That Are Similar to Those in Humans. Diabetes, 67(Supplement 1), 1545-P. [Link]

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  • Chen, J., Li, Y., Wang, L., & Liu, X. (2018). Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor. Molecules, 23(10), 2573. [Link]

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  • Kameda, Y., Asano, N., Yoshikawa, M., Takeuchi, M., Yamaguchi, T., Matsui, K., Horii, S., & Fukase, H. (1984). Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus. The Journal of Antibiotics, 37(11), 1301–1307. [Link]

  • Liao, Y., Chen, S., & Chen, Y. (2021). Optimized Degradation and Inhibition of α-glucosidase Activity by Gracilaria lemaneiformis Polysaccharide and Its Production In Vitro. Marine Drugs, 19(12), 701. [Link]

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  • Khan, A., Al-Harrasi, A., & Al-Rawahi, A. (2021). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Scientific Reports, 11(1), 21685. [Link]

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A Comparative Guide to the Glycosidase Inhibitory Effects of Validamine, Valienamine, and Valiolamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of glycosidase inhibitors, aminocyclitols stand out for their structural similarity to monosaccharides, enabling them to effectively compete with natural substrates for enzyme active sites. This guide provides a detailed comparative analysis of three such aminocyclitols: validamine, valienamine, and valiolamine. By examining their structural nuances, inhibitory potencies, and the underlying mechanisms of action, we offer a comprehensive resource for researchers engaged in drug discovery and enzymology.

Structural Comparison: A Subtle Difference with Significant Impact

Validamine, valienamine, and valiolamine are all C7-aminocyclitols, sharing a core cyclohexane ring with amino and hydroxyl substituents.[1][2][3] However, their inhibitory activities are profoundly influenced by subtle structural variations.

  • Validamine: A saturated aminocyclitol, validamine serves as a fundamental building block for more complex glycosidase inhibitors.[2]

  • Valienamine: This aminocyclitol is distinguished by a double bond within the cyclohexane ring, rendering it an unsaturated analogue of validamine.[4] This feature is a key component of the potent antidiabetic drug acarbose and the antibiotic validamycin.[4]

  • Valiolamine: Similar to validamine, valiolamine has a saturated ring structure. Crucially, it possesses an additional hydroxyl group compared to validamine, a feature that significantly enhances its inhibitory potency against certain glycosidases.[5][6]

The stereochemistry of the hydroxyl and amino groups is critical for their interaction with the enzyme's active site. These groups mimic the orientation of the hydroxyl groups in the natural carbohydrate substrate, allowing for competitive binding.

Caption: Chemical structures of Validamine, Valienamine, and Valiolamine.

Mechanism of Action: Competitive Inhibition

All three aminocyclitols function as competitive inhibitors of glycosidases.[7][8][9] Their structural resemblance to the natural substrates allows them to bind to the enzyme's active site, thereby preventing the substrate from binding and halting the catalytic reaction. The protonated amino group at physiological pH is thought to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding in the active site.

The inhibitory potency is directly linked to how well the arrangement of the hydroxyl and amino groups on the cyclitol ring mimics this transition state and fits within the specific topology of the enzyme's active site.

Comparative Inhibitory Potency: A Quantitative Analysis

The most direct way to compare the efficacy of these inhibitors is by examining their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values for these parameters indicate greater inhibitory potency. A comprehensive study on carbohydrases from rat small intestinal brush border membranes provides a direct comparison under consistent experimental conditions.

CompoundEnzymeOrganism/SourceKᵢ (M)IC₅₀ (M)
Valiolamine SucraseRat small intestinal3.2 x 10⁻⁷-
MaltaseRat small intestinal2.9 x 10⁻⁶-
GlucoamylaseRat small intestinal1.2 x 10⁻⁶-
IsomaltaseRat small intestinal9.1 x 10⁻⁷-
TrehalaseRat small intestinal4.9 x 10⁻⁵-
Valienamine SucraseRat small intestinal4.5 x 10⁻⁴-
MaltaseRat small intestinal1.2 x 10⁻³-
GlucoamylaseRat small intestinal4.0 x 10⁻⁴-
IsomaltaseRat small intestinal1.5 x 10⁻³-
TrehalaseRat small intestinal1.8 x 10⁻⁴-
Validamine SucraseRat small intestinal~4.5 x 10⁻⁴2.92 x 10⁻³
MaltaseRat small intestinal~1.2 x 10⁻³-
IsomaltaseRat small intestinal~1.5 x 10⁻³-
β-Glucosidase--2.92 x 10⁻³

Data compiled from: [7][8][9]

From this data, a clear trend emerges: Valiolamine is a significantly more potent inhibitor of the tested intestinal carbohydrases than both validamine and valienamine. [8][9] The Kᵢ values for valiolamine are several orders of magnitude lower than those for the other two compounds, indicating a much higher affinity for the enzyme's active site. The inhibitory activities of validamine and valienamine are comparable for most of the enzymes tested.

The enhanced potency of valiolamine can be attributed to its additional hydroxyl group, which likely forms an extra hydrogen bond with amino acid residues in the enzyme's active site, leading to a more stable enzyme-inhibitor complex.

Experimental Protocols: Determining Inhibitory Potency

To ensure the reproducibility and validity of inhibitory studies, a standardized experimental protocol is essential. Below is a detailed methodology for a typical glycosidase inhibition assay to determine the type of inhibition and the inhibition constant (Kᵢ).

General Glycosidase Inhibition Assay

This protocol can be adapted for various glycosidases by selecting the appropriate enzyme, substrate, and buffer conditions.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Inhibitor (Validamine, Valienamine, or Valiolamine)

  • Buffer solution (e.g., 100 mM phosphate buffer, pH 6.8)

  • Stop solution (e.g., 100 mM sodium carbonate, Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dissolve the glycosidase enzyme in the buffer to the desired working concentration.

    • Prepare a stock solution of the substrate (pNPG) in the buffer.

    • Prepare a series of dilutions of the inhibitor in the buffer.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of either buffer (for control) or inhibitor solution at various concentrations to designated wells.

    • Add 50 µL of the enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Stopping the Reaction:

    • Terminate the reaction by adding 100 µL of the stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

Determination of Inhibition Type and Kᵢ

To determine the mode of inhibition and calculate the Kᵢ value for a competitive inhibitor, substrate-velocity curves are generated in the presence of different inhibitor concentrations.

G cluster_0 Experimental Setup cluster_1 Data Analysis A Prepare serial dilutions of inhibitor C Perform glycosidase assay for each inhibitor and substrate concentration A->C B Prepare varying concentrations of substrate B->C D Measure initial reaction velocities (v) C->D E Calculate 1/v and 1/[S] D->E G Plot 1/v vs. [I] (Dixon plot) D->G F Plot 1/v vs. 1/[S] (Lineweaver-Burk plot) E->F H Determine Vmax,app and Km,app from plots F->H I Calculate Ki G->I H->I

Caption: Workflow for determining the inhibition constant (Ki).

Data Analysis using Graphical Methods:

  • Lineweaver-Burk Plot: This is a double reciprocal plot of 1/v versus 1/[S] (where v is the initial reaction velocity and [S] is the substrate concentration).

    • For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax).

    • The apparent Michaelis constant (Km,app) can be determined from the x-intercept (-1/Km,app) for each inhibitor concentration.

    • Kᵢ can be calculated from the equation: Km,app = Km (1 + [I]/Kᵢ) , where [I] is the inhibitor concentration.

  • Dixon Plot: This is a plot of 1/v versus the inhibitor concentration ([I]) at different fixed substrate concentrations.

    • For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.

By employing these graphical methods, researchers can robustly determine the Kᵢ value, providing a quantitative measure of the inhibitor's potency.

Conclusion and Future Perspectives

The comparative analysis of validamine, valienamine, and valiolamine clearly demonstrates the profound impact of subtle structural modifications on glycosidase inhibitory activity. Valiolamine emerges as a particularly potent inhibitor, highlighting the importance of the additional hydroxyl group for enhanced binding to the enzyme active site.

This guide provides a foundational understanding for researchers in the field. Future investigations could explore:

  • Broader Enzyme Profiling: Testing these inhibitors against a wider range of glycosidases from different organisms (e.g., microbial, insect, and other mammalian sources) to understand their selectivity.

  • Structural Biology Studies: Co-crystallization of these inhibitors with target glycosidases to elucidate the precise molecular interactions at the atomic level.

  • Medicinal Chemistry Efforts: Using the structure-activity relationships outlined here to design and synthesize novel aminocyclitol derivatives with even greater potency and selectivity for specific glycosidases, potentially leading to the development of new therapeutic agents for a variety of diseases.

By building upon this comparative framework, the scientific community can continue to advance the design and application of novel glycosidase inhibitors for therapeutic benefit.

References

  • Horii, S., Fukase, H., Matsuo, T., Kameda, Y., Asano, N., & Matsui, K. (1986). Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents. Journal of Medicinal Chemistry, 29(6), 1038–1046. [Link]

  • Sayce, A. C., Alonzi, D. S., Gflir, D., Zitzmann, N., & Butters, T. D. (2021). N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity. Journal of Medicinal Chemistry, 64(24), 18010–18024. [Link]

  • Wikipedia. (2023). Valienamine.[Link]

  • Chen, X., Fan, Y., Zheng, Y., & Shen, Y. (2003). Properties and Production of Valienamine and Its Related Analogues. Chemical Reviews, 103(5), 1955–1978. [Link]

  • Truscheit, E., Hillebrand, I., Junge, B., Müller, L., Puls, W., & Schmidt, D. D. (2012). Validamycin and its derivatives : discovery, chemical synthesis, and biological activity. University of Manchester - Library Search. [Link]

  • Kameda, Y., Asano, N., Yoshikawa, M., Takeuchi, M., Yamaguchi, T., Matsui, K., Horii, S., & Fukase, H. (1984). Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus. The Journal of Antibiotics, 37(11), 1301–1307. [Link]

  • Li, X., Zheng, Y., & Shen, Y. (2009). Inhibitory effect of valienamine on the enzymatic activity of honeybee (Apis cerana Fabr.) α-glucosidase. Journal of Insect Science, 9, 65. [Link]

  • Takeuchi, M., Takai, N., Asano, N., Kameda, Y., & Matsui, K. (1990). Inhibitory effect of validamine, valienamine and valiolamine on activities of carbohydrases in rat small intestinal brush border membranes. Chemical & Pharmaceutical Bulletin, 38(7), 1970–1972. [Link]

  • Cumpstey, I., Ramstadius, C., Borbas, K. E., Alonzi, D. S., & Butters, T. D. (2011). Synthesis and α-Glucosidase II inhibitory activity of valienamine pseudodisaccharides relevant to N-glycan biosynthesis. Bioorganic & Medicinal Chemistry Letters, 21(18), 5219–5223. [Link]

  • Kameda, Y., Asano, N., Yoshikawa, M., & Takeuchi, M. (1990). Valiolamine derivatives and production thereof.
  • Gloster, T. M., & Davies, G. J. (2010). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry, 8(2), 305–320. [Link]

  • Asano, N., Nishida, M., Kizu, H., & Matsui, K. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 13(10), 93R–104R. [Link]

  • Al-Ishaq, R. K., Shafiq, Z., Al-Ghamdi, D. A., Al-Zaid, M. S., Al-Otaibi, M. M., & Al-Mlih, N. S. (2026). Recent Advances in the Development of Alpha-Glucosidase and Alpha-Amylase Inhibitors in Type 2 Diabetes Management: Insights from In silico to In vitro Studies. ResearchGate.[Link]

  • Takeuchi, M., Takai, N., Asano, N., Kameda, Y., & Matsui, K. (1990). Inhibitory Effect of Validamine, Valienamine and Valiolamine on Activities of Carbohydrases in Rat Small Intestinal Brush Border Membranes. Chemical and Pharmaceutical Bulletin, 38(7), 1970-1972. [Link]

  • Ronning, D. R., Sucheck, S. J., et al. (2021). Stereoselective synthesis of a 4-α-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S. OSTI.GOV.[Link]

  • Li, F., Ding, W., Quan, N., Wu, J., & Zhao, J. (2017). Retrosynthesis of (+)-valiolamine (1) and (+)-valienlamine (2). ResearchGate.[Link]

  • Zheng, Y.-G., Xue, Y.-P., & Shen, Y.-C. (2007). Quantitative Determination of Valienamine and Validamine by Thin-Layer Chromatography. Journal of Chromatographic Science, 45(2), 87–91. [Link]

  • Winkler, J. D., Londregan, A. T., Ragains, J. R., & Hamann, M. T. (2006). Synthesis and Biological Evaluation of Manzamine Analogues. Organic Letters, 8(15), 3407–3409. [Link]

  • Mahmud, T., & Lee, S. (2009). Genetically Engineered Production of 1,1′-bis-Valienamine and Validienamycin in Streptomyces hygroscopicus and Their Conversion to Valienamine. Applied and Environmental Microbiology, 75(13), 4352–4358. [Link]

  • Zhang, H., Wang, Y., & Liu, Y. (2018). A concise synthesis and biological study of evodiamine and its analogues. RSC Advances, 8(51), 29113–29117. [Link]

  • Winkler, J. D., Londregan, A. T., Ragains, J. R., & Hamann, M. T. (2006). Synthesis and Biological Evaluation of Manzamine Analogues. ResearchGate.[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-Valiolamine Voglibose Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-Valiolamine Voglibose Dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, providing you with the knowledge to manage this final, critical step of your research with confidence.

Understanding the Compound: Hazard Profile of (S)-Valiolamine Voglibose Dihydrochloride

According to available safety data, Voglibose is generally not classified as a hazardous substance. However, some suppliers indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Given the lack of specific data for the dihydrochloride salt of the (S)-valiolamine form, it is prudent to handle it with the care afforded to all laboratory chemicals and assume it may have similar or additional hazards.

Key Safety Considerations:

  • Eye Contact: Flush eyes with water as a precaution.[2] For serious exposure, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[1]

  • Skin Contact: Wash off with soap and plenty of water.[2]

  • Inhalation: If inhaled, move the person into fresh air.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

Always consult the specific SDS provided by your supplier and wear appropriate Personal Protective Equipment (PPE), including eye shields, gloves, and a lab coat, when handling this compound.

The Cardinal Rule of Pharmaceutical Waste: No Drain Disposal

The U.S. Environmental Protection Agency (EPA) strongly discourages the sewering of any pharmaceutical waste.[3] This prohibition is a critical measure to prevent the contamination of water supplies with active pharmaceutical ingredients (APIs), which can have long-term ecological and potential human health consequences.[3] Therefore, under no circumstances should (S)-Valiolamine Voglibose Dihydrochloride or its solutions be disposed of down the sink.

Step-by-Step Disposal Protocol

The proper disposal of (S)-Valiolamine Voglibose Dihydrochloride should be managed through your institution's hazardous waste management program, typically overseen by the Environmental Health & Safety (EH&S) department.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated, expired, or surplus solid (S)-Valiolamine Voglibose Dihydrochloride in its original container if possible, or in a new, clean, and compatible container.

    • Contaminated materials such as weighing paper, gloves, and paper towels should be collected in a designated, sealed plastic bag or container.

  • Liquid Waste (Solutions):

    • Collect aqueous or solvent-based solutions containing (S)-Valiolamine Voglibose Dihydrochloride in a dedicated, leak-proof, and chemically compatible waste container. Plastic is often the preferred material for waste containers.[4]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines. Incompatible wastes can lead to dangerous chemical reactions.

Step 2: Proper Labeling of Waste Containers

Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by regulations.

  • All waste containers must be labeled with the words "HAZARDOUS WASTE".[5]

  • The label must include the full chemical name: "(S)-Valiolamine Voglibose Dihydrochloride". Avoid using abbreviations or chemical formulas.[5]

  • List all constituents of the waste, including solvents and their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][5]

  • Ensure the waste container is kept closed at all times, except when adding waste.[5][6]

  • Store the waste in secondary containment to prevent spills from spreading.

Step 4: Arranging for Waste Pickup

  • Once the waste container is full, or before the accumulation time limit set by your institution (often up to 12 months for non-acutely toxic waste), contact your EH&S department to arrange for a waste pickup.[4][6]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.

Emergency Procedures: Spills and Exposure

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Minor Spills: For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.

  • Major Spills: In the case of a large spill, evacuate the area and notify your institution's emergency response team and EH&S department immediately.

All materials used for spill cleanup must be disposed of as hazardous waste.[6]

Waste Minimization: A Proactive Approach

In line with federal and state regulations, laboratories should implement a waste minimization strategy.[4]

  • Source Reduction: Order only the quantity of (S)-Valiolamine Voglibose Dihydrochloride required for your experiments.[4]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid over-ordering and the generation of expired chemical waste.[4]

  • Surplus Sharing: If you have an unopened, unexpired container of the compound that you no longer need, consider sharing it with another research group in your institution.[4]

Disposal Decision Workflow

Caption: Decision workflow for the disposal of (S)-Valiolamine Voglibose Dihydrochloride.

Quantitative Data Summary

ParameterInformationSource
Waste Segregation Collect in dedicated, compatible containers.[4][5]
Labeling Requirements "HAZARDOUS WASTE", full chemical name, constituents, and date.[5]
Storage Location Designated Satellite Accumulation Area (SAA) in the lab.[4]
Storage Time Limit Up to 12 months (for non-acutely toxic waste), or as per institutional policy.[4]
Prohibited Disposal No disposal down the drain (sewering).[3]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Update on pharmaceutical waste disposal regulations - Ovid. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. (n.d.).
  • Voglibose = 97.0 TLC 83480-29-9 - Sigma-Aldrich. (n.d.).
  • Voglibose - Safety Data Sheet - ChemicalBook. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, June 30).
  • Safety Data Sheet - MedchemExpress.com. (2024, November 1).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.